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  • Product: 1,1,2-Trichloro-1-fluoroethane
  • CAS: 811-95-0

Core Science & Biosynthesis

Foundational

Synthesis and reaction mechanisms of 1,1,2-Trichloro-1-fluoroethane

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) Prepared by: Gemini, Senior Application Scientist Abstract 1,1,2-Trichloro-1-fluoroethane, designated as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

Prepared by: Gemini, Senior Application Scientist

Abstract

1,1,2-Trichloro-1-fluoroethane, designated as HCFC-131a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F.[1] While its production and use have been curtailed under international agreements like the Montreal Protocol due to its ozone-depleting potential, it remains a compound of significant interest.[2] HCFC-131a serves as a key intermediate in the synthesis of other fluorinated compounds and provides a valuable model for studying the complex reaction dynamics of halogenated hydrocarbons. This guide offers a detailed exploration of the principal synthesis routes and fundamental reaction mechanisms of HCFC-131a, tailored for researchers and professionals in chemical development.

Synthesis of 1,1,2-Trichloro-1-fluoroethane

The synthesis of HCFC-131a primarily involves the hydrofluorination of chlorinated ethylenes. The choice of starting material and catalyst is critical to achieving high selectivity and yield, as various isomers and side products can form.

Primary Synthesis Route: Hydrofluorination of Trichloroethylene

The most direct and industrially relevant method for synthesizing HCFC-131a is the catalytic addition of hydrogen fluoride (HF) to trichloroethylene (Cl₂C=CHCl). This reaction is typically performed in the gas phase over a metal-based catalyst.

The overall reaction is as follows: Cl₂C=CHCl + HF → CFCl₂CH₂Cl

Chromium-based catalysts, particularly chromium(III) oxide (Cr₂O₃), are frequently employed for this type of transformation. The catalyst facilitates the addition of HF across the double bond. HCFC-131a is noted as a key intermediate in the manufacturing pathway from trichloroethene to HFC-134a (CF₃CH₂F) when using chromia catalysts in the presence of HF.[3]

Causality Behind Experimental Choices:

  • Catalyst: Cr₂O₃ is effective because it can activate both the C=C double bond of the trichloroethylene and the H-F bond. The chromium sites provide a surface for the dissociative adsorption of the reactants, lowering the activation energy for the addition reaction.

  • Temperature: The reaction is typically conducted at elevated temperatures to ensure the reactants are in the gas phase and to provide sufficient energy to overcome the activation barrier. However, excessively high temperatures can lead to unwanted side reactions like dehydrohalogenation or disproportionation.[3][4]

  • Pressure: The pressure is optimized to maintain an adequate residence time of the reactants on the catalyst surface, influencing conversion rates.

Data Summary: Synthesis Conditions
Synthesis RouteReactantsCatalystTemperature (°C)PressureTypical Byproducts
Hydrofluorination Trichloroethylene, Hydrogen FluorideCr₂O₃150 - 300AtmosphericDichloro-fluoro-ethenes, over-fluorinated products
Fluorination 1,1,2,2-TetrachloroethaneSbCl₅ / HF50 - 1501 - 10 barIsomers (e.g., HCFC-131), HCl
Free-Radical Chlorination 1-Fluoro-1,2-dichloroethaneUV Light25 - 100AtmosphericPolychlorinated products, HCl
Experimental Protocol: Gas-Phase Synthesis of HCFC-131a

This protocol describes a laboratory-scale procedure for the synthesis of HCFC-131a via the hydrofluorination of trichloroethylene. This is a representative protocol and requires optimization and stringent safety measures.

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • Trichloroethylene (TCE), analytical grade

  • High-purity Nitrogen (N₂) for purging

  • Cr₂O₃ catalyst bed

Equipment:

  • Packed bed reactor (Monel or other HF-resistant alloy)

  • Mass flow controllers for gases

  • Syringe pump for liquid TCE

  • Heating furnace with temperature controller

  • Condensation train with cold traps (dry ice/acetone)

  • Scrubber system for unreacted HF and HCl

Procedure:

  • Catalyst Activation: The Cr₂O₃ catalyst is activated in situ by heating to 300-400°C under a flow of N₂ to remove any adsorbed water.

  • System Purge: The entire reactor system is purged thoroughly with N₂ to create an inert atmosphere.

  • Reaction Initiation: The reactor temperature is set to the desired value (e.g., 200°C).

  • Reactant Feed: Anhydrous HF gas is introduced into the reactor at a controlled flow rate. Simultaneously, liquid TCE is fed into a pre-heater/vaporizer section using a syringe pump before being mixed with the HF stream and passed over the catalyst bed. A molar ratio of HF to TCE greater than 1:1 is typically used.

  • Product Collection: The gas stream exiting the reactor, containing HCFC-131a, HCl, unreacted starting materials, and byproducts, is passed through a condensation train cooled to approximately -78°C. The condensed liquid is collected.

  • Neutralization and Purification: The crude liquid product is carefully washed with a dilute sodium bicarbonate solution to neutralize acidic gases (HF, HCl), followed by washing with water and drying over a suitable agent like anhydrous calcium chloride.

  • Fractional Distillation: The final product is purified by fractional distillation to separate HCFC-131a from unreacted TCE and other chlorinated/fluorinated byproducts.

  • Characterization: The purity of the final product is confirmed using Gas Chromatography (GC) and its identity verified by Mass Spectrometry (MS) and NMR spectroscopy.

Visualization: Synthesis Pathway

Synthesis Reactant1 Trichloroethylene (Cl₂C=CHCl) Catalyst Cr₂O₃ Catalyst ~200°C Reactant1->Catalyst Reactant2 Hydrogen Fluoride (HF) Reactant2->Catalyst Product 1,1,2-Trichloro-1-fluoroethane (CFCl₂CH₂Cl) Catalyst->Product

Caption: Gas-phase catalytic synthesis of HCFC-131a.

Reaction Mechanisms of 1,1,2-Trichloro-1-fluoroethane

HCFC-131a undergoes several characteristic reactions, primarily driven by the presence of C-H, C-Cl, and C-F bonds of varying strengths.

Elimination Reactions

Elimination reactions are a prominent pathway for the decomposition of HCFC-131a, typically proceeding via dehydrohalogenation (loss of HX) or dehalogenation (loss of X₂).

Catalytic 1,2-Dihalo-elimination: Studies on α-Cr₂O₃ surfaces have shown that HCFC-131a undergoes a net 1,2-dihalo-elimination to yield chloro-fluoro-ethene (CFCl=CH₂).[3] The reaction is initiated by the cleavage of a C-Cl bond at the CFCl₂ end of the molecule, which adsorbs onto the catalyst surface to form a haloalkyl intermediate.[3] This is followed by a rate-limiting β-chlorine elimination from the adjacent carbon to form the alkene product.[3]

Mechanism Steps:

  • Adsorption & C-Cl Cleavage: CFCl₂CH₂Cl(g) + Surface → + Cl(ads)

  • β-Chlorine Elimination (Rate-Limiting): → CFCl=CH₂(g) + Cl(ads)

Thermal Pyrolysis (Dehydrochlorination): At high temperatures (pyrolysis), HCFC-131a can eliminate hydrogen chloride (HCl).[4] This process is analogous to the dehydrochlorination of 1,1,2-trichloroethane and is a key step in the production of some fluorinated olefins.[5][6] The reaction likely proceeds through a four-membered ring transition state, a concerted E2-like mechanism, or a radical pathway depending on the conditions.

Visualization: 1,2-Dihalo-elimination Mechanism

Elimination cluster_main Reaction on Cr₂O₃ Surface Start CFCl₂CH₂Cl (HCFC-131a) Intermediate Surface-Bound Intermediate [-CFClCH₂Cl] Start->Intermediate C-Cl Cleavage Product CFCl=CH₂ (Chloro-fluoro-ethene) Intermediate->Product β-Cl Elimination (Rate Limiting) Cl_ads Adsorbed Chlorine (2 Cl)

Caption: Catalytic 1,2-dihalo-elimination of HCFC-131a.

Free-Radical Reactions

In the presence of an initiator, such as ultraviolet (UV) light or a chemical radical initiator, HCFC-131a can undergo free-radical substitution.[7][8] The C-H bond is generally more susceptible to abstraction by radicals than the C-F bond, while C-Cl bonds are weaker than C-F bonds and can also be cleaved.

Mechanism: Free-Radical Chlorination The chlorination of HCFC-131a is a classic example of a free-radical chain reaction.[9][10][11]

  • Step 1: Initiation: UV light provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[8][10] Cl₂ + UV light (hν) → 2 Cl•

  • Step 2: Propagation: A chlorine radical abstracts a hydrogen atom from HCFC-131a to form HCl and a haloalkyl radical. This radical then reacts with another Cl₂ molecule to form a chlorinated product and regenerate the chlorine radical, continuing the chain. CFCl₂CH₂Cl + Cl• → CFCl₂CHCl• + HCl CFCl₂CHCl• + Cl₂ → CFCl₂CHCl₂ + Cl•

  • Step 3: Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, leading to the desired product or byproducts. Cl• + Cl• → Cl₂ CFCl₂CHCl• + Cl• → CFCl₂CHCl₂ 2 CFCl₂CHCl• → (CFCl₂CHCl)₂

Visualization: Free-Radical Chain Reaction

FreeRadical cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV (hν) HCFC131a CFCl₂CH₂Cl Alkyl_rad CFCl₂CHCl• HCFC131a->Alkyl_rad + Cl• HCl HCl Alkyl_rad->HCl Product CFCl₂CHCl₂ Alkyl_rad->Product + Cl₂ Cl_rad_prop Cl• Product->Cl_rad_prop Cl2_prop Cl₂ T1 Cl• + Cl• → Cl₂ T2 Alkyl• + Cl• → Product T3 Alkyl• + Alkyl• → Dimer

Caption: Free-radical chlorination of HCFC-131a.

Photochemical Decomposition

As an HCFC, the atmospheric fate of HCFC-131a is of environmental importance. In the stratosphere, it can be broken down by high-energy UV radiation. This photolysis typically involves the cleavage of the weakest bond, which is a C-Cl bond.

CFCl₂CH₂Cl + UV light (hν) → CFCl•CH₂Cl + Cl•

The liberated chlorine radical (Cl•) can then catalytically destroy ozone (O₃) molecules, contributing to ozone layer depletion. The presence of C-H bonds in HCFCs makes them susceptible to attack by hydroxyl radicals (•OH) in the troposphere, leading to shorter atmospheric lifetimes compared to CFCs.[12]

Conclusion

1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a foundational molecule in the study of halogenated hydrocarbons. Its synthesis, primarily through the hydrofluorination of trichloroethylene, relies on precise catalytic control to achieve desired yields. The reactivity of HCFC-131a is dominated by elimination and free-radical pathways, which are dictated by reaction conditions such as temperature, catalysis, and the presence of UV light. A thorough understanding of these synthesis and reaction principles is essential for professionals engaged in the development of fluorochemicals and for assessing the environmental impact of halogenated compounds.

References

  • Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia.
  • The analysis of 1,1,2 - trifluoro - 1,2 - dichloroethane thermal decomposition process. Fluorine Notes.
  • Synthesis of 1,1,2-Trifluoroethene. Benchchem.
  • 1,1,2-Trichloro-1,2,2-trifluoroethane Safety D
  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Photochemistry of Hydrochlorofluorocarbons – Light and Molecules.
  • E2 reactions. Visualize Organic Chemistry.
  • Global Overview of HCFC, HFC, and HFO/HCFO Production.
  • 1,1,2-Trichloroethane synthesis. ChemicalBook.
  • 1,1,2-Trichloro-1-fluoroethane. PubChem.
  • 1,1,2-TRICHLOROTRIFLUOROETHANE.
  • Pyrolysis Kinetics and Mechanism of the 1,1,2-Trichloroethane.
  • Free Radical Reactions. YouTube.
  • Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride.
  • The Ozone-Depleting Substances Phaseout: 2020-2030. EPA.
  • Dehydrochlorination of waste 1,1,2-trichloroethane. OSTI.GOV.
  • FREE RADICAL SUBSTITUTION. Chemsheets.
  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST WebBook.
  • 1,1,2-Trichloro-2-fluoroethane. PubChem.
  • 1,1,2-Trichloroethane. PubChem.
  • HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications.
  • Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions.
  • Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry.
  • An Animated Explanation of Free Radical Substitution. YouTube.
  • Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. DSpace@MIT.
  • 1,1,2-Trichloro-1,2-difluoroethane. PubChem.
  • Freon™ Refrigerants for Industrial Refriger
  • 1,1,1-Trichloro-2,2,2-trifluoroethane. PubChem.
  • Photochemical CO2 Capture and Release in Water Enabled By Photoacid Under Visible Light. ChemRxiv.

Sources

Exploratory

Spectroscopic Data for 1,1,2-Trichloro-1-fluoroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1,2-Trichloro-1-fluoroethane (HCFC-131a), with the chemical formula C₂H₂Cl₃F and CAS number 811-95-0, is a hydrochlorofluorocarbon.[1][2] Und...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloro-1-fluoroethane (HCFC-131a), with the chemical formula C₂H₂Cl₃F and CAS number 811-95-0, is a hydrochlorofluorocarbon.[1][2] Understanding its molecular structure and purity is paramount for its application in various chemical syntheses and as a potential refrigerant or solvent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling unambiguous identification and characterization. This guide offers a comprehensive analysis of the spectroscopic data for 1,1,2-Trichloro-1-fluoroethane.

The molecular structure of 1,1,2-Trichloro-1-fluoroethane consists of a two-carbon backbone. One carbon atom is bonded to two chlorine atoms and one fluorine atom, while the second carbon atom is bonded to one chlorine atom and two hydrogen atoms. This asymmetrical substitution pattern gives rise to distinct signals in its spectroscopic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,2-Trichloro-1-fluoroethane, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1,2-Trichloro-1-fluoroethane is expected to show a single resonance for the two equivalent protons on the carbon atom adjacent to the trichlorofluoromethyl group. The chemical shift of these protons is influenced by the electronegative halogen atoms.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,1,2-Trichloro-1-fluoroethane in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.[3]

  • Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpreting the ¹H NMR Spectrum: The two protons on the C-2 carbon are chemically equivalent and will give rise to a single signal. Due to coupling with the fluorine atom on the adjacent carbon, this signal is expected to be split into a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,1,2-Trichloro-1-fluoroethane will display two distinct signals, one for each of the carbon atoms in their unique chemical environments.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

  • Instrumentation: Utilize a spectrometer with a carbon-observe probe, typically operating at a frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpreting the ¹³C NMR Spectrum:

  • C-1 (-CClF₂): This carbon is attached to two chlorine atoms and a fluorine atom, leading to a significant downfield shift. The signal will also exhibit splitting due to the one-bond coupling with the fluorine atom (¹J-CF).

  • C-2 (-CH₂Cl): This carbon is bonded to one chlorine atom and two hydrogen atoms. Its chemical shift will be further upfield compared to C-1.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of 1,1,2-Trichloro-1-fluoroethane is characterized by absorption bands corresponding to C-H, C-Cl, and C-F bond vibrations.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Key IR Absorption Bands:

  • C-H stretching: Around 2900-3000 cm⁻¹

  • C-H bending: Approximately 1400-1450 cm⁻¹

  • C-F stretching: Strong absorption in the region of 1000-1100 cm⁻¹

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

  • Ionization: Utilize electron ionization (EI) to fragment the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Interpreting the Mass Spectrum: The mass spectrum of 1,1,2-Trichloro-1-fluoroethane will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion and chlorine-containing fragments will appear as clusters of peaks.

Summary of Spectroscopic Data for 1,1,2-Trichloro-1-fluoroethane:

Spectroscopic TechniqueObserved FeaturesInterpretation
¹H NMR Signal for -CH₂Cl groupChemical shift influenced by adjacent halogens
¹³C NMR Two distinct signalsOne for -CFCl₂ and one for -CH₂Cl
IR Spectroscopy C-H, C-F, and C-Cl stretching and bending vibrationsCharacteristic absorptions for the respective bonds
Mass Spectrometry Molecular ion peak and characteristic fragment ionsConfirms molecular weight and structural fragments

Mass Spectrometry Fragmentation Data:

m/zInterpretation
148[C₂H₂³⁵Cl₂³⁷ClF]⁺ (Isotope peak of molecular ion)
150[C₂H₂³⁵Cl³⁷Cl₂F]⁺ (Isotope peak of molecular ion)
113[C₂H₂³⁵Cl₂F]⁺ (Loss of a Cl atom)

Data sourced from PubChem[4]

Visualizing the Structure and Fragmentation

Molecular Structure of 1,1,2-Trichloro-1-fluoroethane:

Caption: Molecular structure of 1,1,2-Trichloro-1-fluoroethane.

Key Mass Spectrometry Fragmentation Pathway:

[C2H2Cl3F]+. [C₂H₂Cl₃F]⁺˙ (M⁺) [C2H2Cl2F]+ [C₂H₂Cl₂F]⁺ [C2H2Cl3F]+.->[C2H2Cl2F]+ - Cl•

Caption: Primary fragmentation of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the unequivocal identification and structural elucidation of 1,1,2-Trichloro-1-fluoroethane. The characteristic spectroscopic data presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its correct identification and quality assessment in various applications.

References

Sources

Foundational

Quantum Chemical Calculations for 1,1,2-Trichloro-1-fluoroethane: A Technical Guide

This guide provides a comprehensive technical overview and procedural framework for conducting quantum chemical calculations on 1,1,2-Trichloro-1-fluoroethane (C₂H₂Cl₃F). It is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and procedural framework for conducting quantum chemical calculations on 1,1,2-Trichloro-1-fluoroethane (C₂H₂Cl₃F). It is intended for researchers, scientists, and professionals in drug development and computational chemistry who are seeking to model and understand the properties of halogenated hydrocarbons. This document emphasizes the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of 1,1,2-Trichloro-1-fluoroethane

1,1,2-Trichloro-1-fluoroethane is a halogenated alkane, a class of compounds with diverse industrial applications and significant environmental and health implications.[1] Accurate theoretical characterization of such molecules is crucial for understanding their reactivity, atmospheric fate, and potential biological interactions. Quantum chemical calculations provide a powerful tool for elucidating molecular structure, vibrational properties, and electronic characteristics at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide will detail a robust computational workflow for studying 1,1,2-Trichloro-1-fluoroethane, from initial structure generation to the calculation of key molecular properties.

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For halogenated hydrocarbons, careful selection is paramount to account for the electronic effects of the halogen atoms.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a computationally efficient and accurate method for a wide range of chemical systems.[2][3] DFT functionals approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. For halogenated alkanes, it is crucial to select a functional that can accurately describe non-covalent interactions and the electronic structure of molecules containing electronegative atoms.

Based on benchmark studies on halogenated compounds, the following functionals are recommended:

  • M06-2X: This hybrid meta-GGA functional is known for its good performance in systems with non-covalent interactions, which are important in halogenated compounds.[2][4]

  • ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for capturing the subtle forces that can influence the conformation and reactivity of halogenated alkanes.

  • PBE0: This hybrid functional often provides a good balance of accuracy and computational cost for a variety of molecular systems.[4]

  • MN15-L: This local meta-GGA functional has shown high accuracy for a broad range of chemical problems, including those involving halogenated species, often at a lower computational cost than hybrid functionals.[4]

For the purposes of this guide, we will proceed with the M06-2X functional due to its demonstrated reliability for halogenated systems.

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules containing chlorine and fluorine, it is important to use basis sets that can adequately describe the electron distribution around these electronegative atoms.

Recommended basis sets for this application include:

  • def2-TZVP: This triple-zeta valence polarization basis set from the Ahlrichs family is a robust choice for a wide range of elements and provides a good balance between accuracy and computational cost.[4]

  • 6-311+G(d,p): This Pople-style basis set is also a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the electron clouds.[5]

  • aug-cc-pVTZ: For high-accuracy calculations, the Dunning-style augmented correlation-consistent triple-zeta basis set is a strong candidate, though it comes with a higher computational cost.[5][6]

In this guide, we will utilize the def2-TZVP basis set, which offers a favorable combination of accuracy and computational efficiency for the system under study.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 1,1,2-Trichloro-1-fluoroethane. This workflow is designed to be self-validating, ensuring that the final results correspond to a true energetic minimum on the potential energy surface.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of 1,1,2-Trichloro-1-fluoroethane. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView. It is important to start with a reasonable initial geometry to facilitate the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until the forces are close to zero.

Protocol:

  • Select the Level of Theory: M06-2X/def2-TZVP.

  • Specify the Calculation Type: Geometry Optimization.

  • Software Implementation (Example Keywords):

    • Gaussian: #p M062X/def2TZVP Opt

    • ORCA: ! M062X def2-TZVP Opt[7]

Step 3: Vibrational Frequency Analysis

Once the geometry optimization has converged, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (a transition state) and not a stable conformer.

  • Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to predict the IR and Raman spectra of the molecule.

Protocol:

  • Use the Optimized Geometry from the previous step.

  • Select the Level of Theory: M06-2X/def2-TZVP.

  • Specify the Calculation Type: Frequency Analysis.

  • Software Implementation (Example Keywords):

    • Gaussian: #p M062X/def2TZVP Freq[8][9] (Often combined with optimization: Opt Freq)

    • ORCA: ! M062X def2-TZVP Freq[10] (Can be combined with optimization: ! M062X def2-TZVP Opt Freq)[11]

The output of this calculation will provide a list of vibrational frequencies and their corresponding IR and Raman intensities.

Data Presentation and Validation

The results of the quantum chemical calculations should be presented in a clear and organized manner. A comparison with available experimental data is essential for validating the chosen computational methodology.

Calculated Molecular Properties

The following table summarizes the key molecular properties of 1,1,2-Trichloro-1-fluoroethane calculated at the M06-2X/def2-TZVP level of theory.

PropertyCalculated Value
Electronic EnergyTo be filled from calculation output
Dipole MomentTo be filled from calculation output
Rotational ConstantsTo be filled from calculation output
Comparison with Experimental Data

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described in this guide.

computational_workflow cluster_start Initialization cluster_calculation Quantum Chemical Calculation cluster_analysis Results and Validation Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Input Geometry Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Verify Minimum Verify Minimum Frequency Analysis->Verify Minimum Vibrational Frequencies Molecular Properties Molecular Properties Verify Minimum->Molecular Properties All Frequencies Real Compare to Experiment Compare to Experiment Molecular Properties->Compare to Experiment Calculated Data

Sources

Exploratory

An In-Depth Technical Guide to the Environmental Fate and Degradation of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

A Note to the Reader: Comprehensive, publicly available scientific literature detailing the specific environmental fate and degradation pathways of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is exceptionally limited. Muc...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Comprehensive, publicly available scientific literature detailing the specific environmental fate and degradation pathways of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is exceptionally limited. Much of the existing data pertains to structurally similar but distinct compounds such as 1,1,2-trichloroethane, 1,1,1-trichloroethane, and other hydrochlorofluorocarbons (HCFCs). Therefore, this guide will synthesize the available information on HCFC-131a, clearly noting where inferences are drawn from related compounds to provide a scientifically grounded yet transparent overview. This document is intended to serve as a foundational resource for researchers and scientists, highlighting critical knowledge gaps and suggesting avenues for future investigation.

Introduction to 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

1,1,2-Trichloro-1-fluoroethane, designated as HCFC-131a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F.[1][2] As a member of the HCFC family of compounds, it has been used in applications such as refrigeration and as a chemical intermediate.[3][4] Like other HCFCs, it is recognized for its potential to contribute to both stratospheric ozone depletion and global warming, albeit generally to a lesser extent than the chlorofluorocarbons (CFCs) they were designed to replace.[3][5][6] Understanding the environmental persistence, transport, and ultimate fate of HCFC-131a is crucial for a complete assessment of its environmental impact.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For HCFC-131a, some of these properties can be found in chemical databases, though experimental data is sparse.

Table 1: Known Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

PropertyValueSource
Chemical Formula C₂H₂Cl₃F[1]
Molar Mass 151.39 g/mol [1]
Computed XLogP3 2.4[1]

The octanol-water partition coefficient (LogP) suggests a moderate potential for bioaccumulation in fatty tissues of organisms. A critical, yet often unavailable, piece of information for assessing its distribution between air and water is the Henry's Law constant. For many HCFCs and related chlorinated compounds, this value indicates a tendency to volatilize from water into the atmosphere.[7][8] Given its identity as a volatile halogenated hydrocarbon, it is reasonable to infer that if released into water or soil, a significant portion of HCFC-131a will partition into the atmosphere.[9]

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or photochemical, are likely to be significant in the environmental breakdown of HCFC-131a, particularly in the atmosphere.

Atmospheric Photolysis and Reaction with Hydroxyl Radicals

In the stratosphere, HCFCs can be broken down by higher energy ultraviolet (UV) radiation, leading to the release of chlorine radicals (Cl•) which catalytically destroy ozone.[10] Although the ozone depletion potential (ODP) of HCFCs is lower than that of CFCs, it is not negligible.[3]

Experimental Protocol: Determining Atmospheric Lifetime via Reaction with Hydroxyl Radicals

A common laboratory method to determine the rate constant for the reaction of an organic compound with •OH radicals involves a relative rate technique.

Objective: To determine the rate constant for the reaction of HCFC-131a with •OH radicals relative to a known reference compound.

Methodology:

  • Chamber Setup: Experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or quartz reactor) equipped with a UV light source to generate •OH radicals.

  • Reactant Introduction: A known mixture of HCFC-131a, a reference compound with a well-characterized •OH rate constant (e.g., methane or another hydroalkane), and an •OH radical precursor (e.g., methyl nitrite in the presence of NO, or hydrogen peroxide) in air or a buffer gas is introduced into the chamber.

  • Photolysis: The mixture is irradiated with UV light to initiate the generation of •OH radicals.

  • Concentration Monitoring: The concentrations of HCFC-131a and the reference compound are monitored over time using a sensitive analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

  • Data Analysis: The relative loss of HCFC-131a and the reference compound is used to calculate the rate constant for the reaction of HCFC-131a with •OH radicals, based on the following relationship:

    ln([HCFC-131a]₀/[HCFC-131a]ₜ) / ln([Ref]₀/[Ref]ₜ) = k_HCFC-131a / k_Ref

    where [ ]₀ and [ ]ₜ are the concentrations at time zero and time t, respectively, and k is the reaction rate constant.

  • Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) of HCFC-131a with respect to reaction with •OH radicals is then calculated using the determined rate constant and the average global tropospheric concentration of •OH radicals.

Hydrolysis

Hydrolysis is the reaction with water that can lead to the degradation of a compound. For many halogenated alkanes, hydrolysis can be a slow but significant degradation pathway in aquatic environments. However, a Safety Data Sheet for 1,1,2-Trichloro-1-fluoroethane indicates a lack of available data on its stability and reactivity, including its potential for hydrolysis.[11] For similar compounds like 1,1,1-trichloroethane, abiotic degradation in water can occur through the elimination of hydrochloric acid (HCl) or hydrolysis, though these are generally slow processes under environmental conditions.[8]

Biotic Degradation Pathways

The potential for microorganisms to degrade HCFC-131a is a critical aspect of its environmental fate, particularly in soil, sediment, and groundwater.

Anaerobic Reductive Dechlorination

Under anaerobic (oxygen-deficient) conditions, a common biodegradation pathway for chlorinated hydrocarbons is reductive dechlorination.[7] In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. For structurally similar compounds like 1,1,2-trichloroethane, anaerobic biodegradation is expected to occur in sediment and landfills, proceeding via reductive dehalogenation.[7] It is plausible that HCFC-131a could undergo a similar process, sequentially losing chlorine atoms.

Experimental Workflow: Investigating Anaerobic Biodegradation

Caption: Workflow for assessing the anaerobic biodegradation of HCFC-131a.

Aerobic Degradation

Aerobic biodegradation of highly chlorinated compounds is generally less favorable than anaerobic degradation. However, some microorganisms, particularly methanotrophs, can co-metabolically degrade certain chlorinated alkanes.[12] There is currently no specific information available on the aerobic biodegradation of HCFC-131a.

Environmental Persistence and Overall Fate

Based on the limited available information and by analogy with related compounds, the following can be inferred about the overall environmental fate of 1,1,2-Trichloro-1-fluoroethane:

  • Primary Sink: The atmosphere is likely the primary environmental sink for HCFC-131a due to its expected volatility.

  • Atmospheric Fate: In the atmosphere, it will be subject to slow degradation by hydroxyl radicals, contributing to its atmospheric lifetime and allowing for long-range transport. It will also contribute to ozone depletion upon reaching the stratosphere.

  • Aquatic and Terrestrial Fate: If released to water or soil, volatilization will be a major removal mechanism.[9] In subsurface environments where volatilization is limited, it may persist, with slow anaerobic biodegradation being a potential long-term degradation pathway.[7]

Knowledge Gaps and Future Research Directions

The environmental fate and degradation of 1,1,2-Trichloro-1-fluoroethane is an area that requires significant further research. Key knowledge gaps include:

  • Experimentally determined physicochemical properties, including Henry's Law constant, vapor pressure, and water solubility.

  • The rate constant for the reaction of HCFC-131a with hydroxyl radicals to accurately determine its atmospheric lifetime and global warming potential.

  • The ozone depletion potential specific to HCFC-131a.

  • Experimental studies on its hydrolysis and photolysis rates in aqueous environments.

  • Comprehensive studies on its aerobic and anaerobic biodegradation, including the identification of microbial species involved, degradation pathways, and reaction kinetics.

  • Data on its toxicity to environmentally relevant microorganisms.[11]

Conclusion

While a definitive and detailed account of the environmental fate and degradation of 1,1,2-Trichloro-1-fluoroethane cannot be constructed from the currently available public literature, this guide provides a framework based on established principles of environmental chemistry and the behavior of analogous compounds. The significant data gaps highlighted herein underscore the need for further research to fully characterize the environmental risks associated with this compound. Such research is essential for accurate environmental modeling, risk assessment, and the development of effective management and remediation strategies.

References

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia.

  • Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane. U.S. Environmental Protection Agency.

  • Toxicological Profile for 1,1,2-Trichloroethane. Agency for Toxic Substances and Disease Registry.

  • Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2) - ACS Publications.

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology.

  • 1,1,2-Trichloroethane- ToxFAQs - Agency for Toxic Substances and Disease Registry | ATSDR - CDC.

  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety Data Sheets - ECHEMI.

  • 1,1,2-Trichloroethane - DCCEEW.

  • Impact of HCFC, CFC & HFC Refrigerants on the Environment - Fexa.

  • A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PubMed Central.

  • Toxicological Profile for 1,1,1-Trichloroethane. Agency for Toxic Substances and Disease Registry.

  • Ozonation - Residential Energy Library.

  • Toxicological Profile for 1,1-Dichloroethane. Agency for Toxic Substances and Disease Registry.

  • Fact sheet: 1,1,2-trichloroethane.

  • Natural and enhanced anaerobic degradation of 1,1,1-trichloroethane and its degradation products in the subsurface--a critical review - PubMed.

  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937 - PubChem.

  • Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries - United Nations Industrial Development Organization (UNIDO).

  • The reductive degradation of 1,1,1-trichloroethane by Fe(0) in a soil slurry system - PubMed.

  • What are the characteristics of HFC refrigerants.

  • Henry's law - Wikipedia.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals.

  • Henry's law constants - OSTI.GOV.

  • U-3ARC WEBINAR TRAINING #8 REFRIGERATION IMPACT ON THE ENVIRONMENT.

  • Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions - PMC - NIH.

  • 1,1,2-trichlorotrifluoroethane, 76-13-1 - The Good Scents Company.

  • Compilation of Henry's Law Constants for Inorganic and Organic Species of Potential Importance in Environmental Chemistry.

  • Compilation of Henry's law constants - ACP.

  • Scientific Assessment of Stratospheric Ozone: 1989.

  • 1,1,2-trichloro-1-fluoroethane - Stenutz.

  • Thermophysical properties of HFC refrigerants.

  • Characteristics of HFC Refrigerants - Purdue e-Pubs.

  • Refrigerant Table: Explanation and Glossary of Terms - HRAI.

  • Thermo-physical properties of refrigerants. | Download Scientific Diagram.

  • GLOBAL BANKS OF OZONE DEPLETING SUBSTANCES (ODS) AND HYDRO FLUORO CARBONS (HFCS).

  • CHAPTER 2 Hydrofluorocarbons (Hfcs) - NOAA Chemical Sciences Laboratory.

Sources

Foundational

Physical and chemical properties of 1,1,2-Trichloro-1-fluoroethane

An In-depth Technical Guide to 1,1,2-Trichloro-1-fluoroethane Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 1,1,2-Trichloro-1-fluoroethane, also...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,2-Trichloro-1-fluoroethane

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a. It details the compound's molecular, physical, and chemical properties, supported by quantitative data and established scientific principles. The guide explores its synthesis, historical applications, and critical safety and toxicological data. Included are detailed experimental protocols and visual diagrams to elucidate key processes and concepts for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Nomenclature

1,1,2-Trichloro-1-fluoroethane is an organohalogen compound, specifically a hydrochlorofluorocarbon (HCFC).[1] Due to its chemical structure, it has been investigated for various industrial applications, although its use is limited by environmental and safety concerns. Understanding its fundamental properties is crucial for its safe handling, potential applications, and for predicting its environmental fate.

Systematic Naming and Identifiers:

  • IUPAC Name: 1,1,2-Trichloro-1-fluoroethane[1]

  • CAS Number: 811-95-0[1]

  • Molecular Formula: C₂H₂Cl₃F[1]

  • Synonyms: 1-Fluoro-1,1,2-trichloroethane, HCFC-131a[1]

Molecular and Structural Properties

The arrangement of atoms in 1,1,2-Trichloro-1-fluoroethane dictates its physical state, reactivity, and interactions with other molecules. The presence of both chlorine and fluorine atoms on the same carbon atom, with a chlorinated adjacent carbon, creates a molecule with specific steric and electronic characteristics.

  • Molecular Weight: 151.39 g/mol [1][2]

  • Canonical SMILES: C(C(F)(Cl)Cl)Cl[1]

  • InChI Key: ZKVMMSGRDBQIOQ-UHFFFAOYSA-N[1]

Caption: 2D representation of 1,1,2-Trichloro-1-fluoroethane.

Physical Properties

The physical properties of 1,1,2-Trichloro-1-fluoroethane are summarized in the table below. These characteristics are essential for its handling, storage, and for predicting its behavior in various environmental and industrial settings.

PropertyValueSource
Appearance Colorless liquid[3]
Odor Sweet, ethereal[4]
Boiling Point 88 °C[2][5]
Melting Point -104.7 °C[2]
Density 1.492 g/cm³ at 20 °C[2][5]
Flash Point 3.4 °C[2][5]
Refractive Index 1.427[5]
Solubility Generally soluble in organic solvents; not readily soluble in water.[3][4]

Chemical Properties and Reactivity

1,1,2-Trichloro-1-fluoroethane is a relatively stable compound but can undergo decomposition under certain conditions, such as high temperatures. Its reactivity is influenced by the carbon-halogen bonds.

  • Stability: Stable under normal conditions.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[7]

  • Reactivity: The presence of chlorine and fluorine atoms makes it susceptible to reductive dechlorination. For instance, similar compounds like 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) can be reduced with zinc to yield chlorotrifluoroethylene.[8]

Synthesis

While specific industrial synthesis routes for 1,1,2-Trichloro-1-fluoroethane are not extensively documented in readily available literature, analogous chlorofluorocarbons are often synthesized through the reaction of a chlorinated hydrocarbon with hydrogen fluoride, sometimes in the presence of a catalyst.[8] For example, CFC-113 can be prepared from hexachloroethane and hydrofluoric acid.[8]

G start Starting Materials (e.g., Chlorinated Ethane) hf_addition Reaction with HF (Fluorination) start->hf_addition reaction_vessel Controlled Reaction (Temperature & Pressure) hf_addition->reaction_vessel catalyst Catalyst (e.g., Antimony salts) catalyst->reaction_vessel separation Fractional Distillation reaction_vessel->separation product 1,1,2-Trichloro-1-fluoroethane separation->product byproducts Byproducts (e.g., HCl) separation->byproducts

Caption: Generalized workflow for the synthesis of a chlorofluorocarbon.

Applications

Historically, related chlorofluorocarbons and hydrochlorofluorocarbons have been used as refrigerants, solvents, and cleaning agents for electrical components due to their low flammability and toxicity.[8] For example, the closely related 1,1,2-trichloroethane is used as a solvent and a chemical intermediate in the production of vinylidene chloride.[3][9] Given its properties, 1,1,2-Trichloro-1-fluoroethane would have been suitable for similar applications where a strong, non-polar solvent is required.[4]

Safety and Toxicology

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Causes skin and serious eye irritation.[7]

  • May cause respiratory irritation.[7]

  • Harms public health and the environment by destroying ozone in the upper atmosphere.[7]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only outdoors or in a well-ventilated area.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

  • Skin Protection: Wear protective gloves and clothing.[6][10]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[10]

Toxicological Information:

  • Acute exposure to similar compounds can cause central nervous system effects.[11]

  • High concentrations of related chlorofluorocarbons have been associated with cardiac sensitization.[11]

  • There is limited data available on the long-term toxicological effects of 1,1,2-Trichloro-1-fluoroethane.

Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a chemical.[12][13][14][15] It measures a compound's hydrophobicity.[13] The following is a generalized protocol based on the shake-flask method.[12][16]

Objective: To experimentally determine the Log Kow of 1,1,2-Trichloro-1-fluoroethane.

Materials:

  • 1,1,2-Trichloro-1-fluoroethane

  • n-Octanol (reagent grade)

  • Deionized water

  • Separatory funnels or centrifuge tubes

  • Analytical balance

  • Gas chromatograph with an appropriate detector (e.g., ECD or MS)

  • Vortex mixer or shaker

  • Centrifuge

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 1,1,2-Trichloro-1-fluoroethane in n-octanol at a known concentration.

    • Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water.

    • Seal the funnel and shake vigorously for a set period (e.g., 10-20 minutes) to allow for equilibrium to be reached.

    • Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Analysis:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of 1,1,2-Trichloro-1-fluoroethane in both phases using gas chromatography.

  • Calculation:

    • Calculate the Kow as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The Log Kow is the base-10 logarithm of the Kow value.

G cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis & Calculation A Prepare stock solution in n-octanol B Saturate n-octanol with water C Saturate water with n-octanol D Combine solutions in separatory funnel C->D E Shake to reach equilibrium D->E F Allow phases to separate (centrifuge if needed) E->F G Analyze concentration in each phase (GC) F->G H Calculate Kow and Log Kow G->H

Caption: Workflow for the experimental determination of Log Kow.

References

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology. (URL: )
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. (URL: [Link])

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine - University of South Florida. (URL: [Link])

  • Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins - Agroscope. (URL: [Link])

  • Experimental Determination of Octanol-Water Partition Coefficients of Selected Natural Toxins | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane. (URL: )
  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937 - PubChem. (URL: [Link])

  • Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC - NIH. (URL: [Link])

  • 1,1,2-trichloro-2-fluoroethane | Solubility of Things. (URL: [Link])

  • Exploring the Properties and Applications of 1,1,2-Trichloroethane. (URL: [Link])

  • SAFETY DATA SHEET - Bio. (URL: [Link])

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google P
  • Fact sheet: 1,1,2-trichloroethane. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Isomers of Trichlorofluoroethane and Their Stability

For Researchers, Scientists, and Drug Development Professionals Introduction Trichlorofluoroethane (C₂H₂Cl₃F) is a halogenated hydrocarbon with four structural isomers, each exhibiting distinct physical and chemical prop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorofluoroethane (C₂H₂Cl₃F) is a halogenated hydrocarbon with four structural isomers, each exhibiting distinct physical and chemical properties. As with many halogenated alkanes, the arrangement of halogen atoms on the ethane backbone significantly influences the molecule's stability, reactivity, and potential applications. Understanding the relative stability of these isomers is crucial for their synthesis, handling, and predicting their environmental fate. This guide provides a comprehensive analysis of the isomers of trichlorofluoroethane, focusing on their thermodynamic and kinetic stability.

The four structural isomers of trichlorofluoroethane are:

  • 1,1,1-trichloro-2-fluoroethane (HCFC-131b)

  • 1,1,2-trichloro-1-fluoroethane (HCFC-131a) [1][2]

  • 1,1,2-trichloro-2-fluoroethane (HCFC-131) [3][4]

  • 1,2,2-trichloro-1-fluoroethane

This guide will delve into the factors governing the stability of these molecules, supported by available thermodynamic data and an overview of the experimental and computational methodologies used to assess these properties.

Isomers of Trichlorofluoroethane

The structural differences between the four isomers of trichlorofluoroethane are illustrated below:

Isomer NameChemical StructureIUPAC NameCAS Number
1,1,1-trichloro-2-fluoroethaneC(Cl)₃-CH₂F1,1,1-trichloro-2-fluoroethane2366-36-1
1,1,2-trichloro-1-fluoroethaneCHCl₂-CHFCl1,1,2-trichloro-1-fluoroethane811-95-0[1]
1,1,2-trichloro-2-fluoroethaneCHCl₂-CH₂F1,1,2-trichloro-2-fluoroethane359-28-4[3]
1,2,2-trichloro-1-fluoroethaneCH₂Cl-CFCl₂1,2,2-trichloro-1-fluoroethane421-41-0

Thermodynamic Stability of Trichlorofluoroethane Isomers

The thermodynamic stability of a molecule is fundamentally related to its enthalpy of formation (ΔHf°), which represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A lower (more negative) enthalpy of formation indicates a more stable compound.

General Principles Governing Stability:

  • Geminal vs. Vicinal Halogen Substitution: In general, for halogenated alkanes, isomers with halogens on the same carbon atom (geminal) are often less stable than those with halogens on adjacent carbons (vicinal) due to electrostatic repulsion between the electron clouds of the halogen atoms.

  • Steric Hindrance: The size of the halogen atoms can lead to steric strain when multiple bulky atoms are bonded to the same or adjacent carbon atoms, which can decrease stability.

  • Bond Strengths: The C-F bond is significantly stronger than the C-Cl bond. The distribution of these bonds within the molecule will influence the overall stability.

Based on these principles, one might hypothesize that isomers with a more dispersed arrangement of chlorine atoms would be more stable. However, the interplay of electronic and steric effects can be complex.

Kinetic Stability and Decomposition Pathways

Kinetic stability refers to the rate at which a compound undergoes decomposition or rearrangement. For halogenated hydrocarbons, thermal decomposition is a primary degradation pathway. These reactions are often initiated by the cleavage of the weakest carbon-halogen bond.[5]

The thermal decomposition of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) has been a subject of significant research due to their environmental impact.[6][7] The primary decomposition products of (H)CFCs are typically HCl and HF, depending on the chlorine and fluorine content.[5]

The stability of these compounds is generally high in the troposphere, but they can degrade under the influence of intense ultraviolet radiation in the stratosphere, leading to the release of chlorine or bromine atoms that deplete the ozone layer.[8]

Experimental and Computational Methodologies for Stability Assessment

A combination of experimental and computational techniques is employed to determine the stability of halogenated hydrocarbons.

Experimental Protocols

1. Calorimetry for Enthalpy of Formation Determination:

Calorimetry is the primary experimental method for directly measuring the enthalpy of formation.[9] High-temperature calorimetry is particularly suited for compounds with high melting points.[9]

  • Principle: The heat of reaction for the formation of the compound from its elements is measured.

  • Procedure:

    • A precise amount of the reactants (carbon, hydrogen, chlorine, and fluorine in their standard states) is introduced into a calorimeter.

    • The reaction is initiated, and the heat evolved or absorbed is measured.

    • For compounds that cannot be formed directly from their elements, a series of reactions with known enthalpy changes are used, and Hess's law is applied to calculate the enthalpy of formation. Oxygen combustion calorimetry is a reliable and widely used method for determining the standard enthalpy of formation (ΔfH°m) for such compounds.[10]

2. Thermal Decomposition Analysis:

This method assesses the kinetic stability of a compound by determining its decomposition temperature and identifying the degradation products.

  • Apparatus: A tubular flow reactor housed in a furnace is commonly used.[11]

  • Procedure:

    • A dilute gas-phase sample of the isomer is passed through the heated reactor at a controlled temperature and residence time.

    • The effluent gas is collected and analyzed to identify and quantify the decomposition products.

    • The temperature at which a certain percentage of the compound decomposes is used as a measure of its thermal stability.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Analysis:

GC-MS is a powerful analytical technique for separating and identifying isomers and their decomposition products.[12][13]

  • Principle: Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a mass spectrum that serves as a molecular fingerprint.

  • Application: In the context of stability studies, GC-MS is used to analyze the product mixtures from thermal decomposition experiments, allowing for the elucidation of degradation pathways.

Computational Chemistry Approaches

Computational chemistry provides a powerful tool for predicting the thermodynamic properties and relative stabilities of isomers, especially when experimental data is scarce.

1. Ab Initio and Density Functional Theory (DFT) Calculations:

These first-principles methods can be used to calculate the total electronic energy of a molecule.[14][15] The relative stability of isomers can be determined by comparing their calculated energies.

  • Methodology:

    • The three-dimensional structure of each isomer is optimized to find its lowest energy conformation.

    • The total electronic energy of the optimized structure is calculated using a chosen level of theory (e.g., MP2, CCSD(T)) and basis set (e.g., 6-31G*, aug-cc-pVTZ).[16]

    • The isomer with the lowest calculated energy is predicted to be the most stable.

2. Isodesmic Reaction Schemes:

To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed.[17]

  • Principle: An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for such a reaction, systematic errors in the computational method tend to cancel out, leading to a more accurate prediction of the enthalpy of formation of the target molecule.

Visualization of Methodologies

Experimental Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_decomp Thermal Decomposition cluster_analysis Product Analysis cluster_results Data Interpretation prep Prepare dilute gas-phase sample of isomer reactor Introduce sample into tubular flow reactor prep->reactor Injection heat Heat reactor to a controlled temperature reactor->heat residence Maintain a specific residence time heat->residence collect Collect effluent gas residence->collect Effluent gcms Analyze with GC-MS collect->gcms identify Identify and quantify decomposition products gcms->identify stability Determine thermal stability profile identify->stability pathway Elucidate decomposition pathways identify->pathway G cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_results Prediction build Build 3D structures of isomers optimize Geometry optimization (e.g., DFT, MP2) build->optimize energy Single-point energy calculation (e.g., CCSD(T)) optimize->energy compare Compare total electronic energies energy->compare isodesmic Calculate enthalpy of formation (Isodesmic reactions) energy->isodesmic stability Predict relative stability of isomers compare->stability isodesmic->stability

Caption: Computational workflow for predicting the relative stability of trichlorofluoroethane isomers.

Conclusion

The stability of the four isomers of trichlorofluoroethane is a critical factor influencing their chemical behavior and potential applications. While direct comparative experimental data on their thermodynamic properties is limited, a combination of established chemical principles, experimental methodologies like calorimetry and thermal decomposition analysis, and powerful computational chemistry techniques can provide a comprehensive understanding of their relative stabilities. Further research, particularly high-level ab initio calculations and detailed experimental studies on the individual isomers, would be invaluable in providing a definitive ranking of their stability and a deeper insight into their decomposition mechanisms.

References

  • Thermal Decomposition of Lower-GWP Refrigerants. (2014). Purdue e-Pubs. [Link]

  • 1,1,2-Trichloroethane Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • 1,1,2-Trichloroethane Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Chemical Properties of Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1). Cheméo. [Link]

  • 1,1,2-Trichloroethane Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]

  • Application Note. Shimadzu. [Link]

  • Ethane, 1,1,2-trichloro-2-fluoro-. NIST WebBook. [Link]

  • Ethane, 1,1,2-trichloro-. NIST WebBook. [Link]

  • 1,1,2-Trichloroethane Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • 1,1,2-Trichloro-2-fluoroethane | C2H2Cl3F | CID 9666. PubChem. [Link]

  • Thermal Decomposition of Lower-GWP Refrigerants. (2014). Purdue e-Pubs. [Link]

  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937. PubChem. [Link]

  • Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F | CID 75397. PubChem. [Link]

  • Ethane, 1,2,2-trichloro-1,1-difluoro-. NIST WebBook. [Link]

  • Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. NIST WebBook. [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEIPS. [Link]

  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. National Institutes of Health. [Link]

  • 1,1,1-trichloro-2,2-difluoroethane (C2HCl3F2). PubChem. [Link]

  • Thermal Destruction of HFC-134a in Pilot-, and Full-scale Gasification Systems. ResearchGate. [Link]

  • Cfc 113 | Cl2FCCClF2 | CID 6428. PubChem. [Link]

  • Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl. RSC Publishing. [Link]

  • A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution. ResearchGate. [Link]

  • Decomposition of HFC134a Using Arc Plasma. [Link]

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST WebBook. [Link]

  • Astrochemical Significance of C2H7NO Isomers: A Computational Perspective on Their Stability and Detectability. National Institutes of Health. [Link]

  • Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017). Nature. [Link]

  • (PDF) A Safe Simple Halogenation Experiment. ResearchGate. [Link]

  • Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. USPEX. [Link]

  • Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Zachariah Group. [Link]

  • Free Energies for Degradation Reactions of 1,2,3-Trichloropropane from ab Initio Electronic Structure Theory. ResearchGate. [Link]

  • Ab Initio Study of the Structure, Stability, and Vibrational Spectra of Chlorine and Argon Fluoride and Oxide Molecules and Ions. ResearchGate. [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. [Link]

  • DFT study on the stabilities of disulfur dioxide isomers. ResearchGate. [Link]

  • (PDF) Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. ResearchGate. [Link]

  • Ozone-Depleting Substances. US EPA. [Link]

  • Theoretical study on the structures, isomerization, and stability of [Si, C, N, S]: Isomers. ResearchGate. [Link]

  • Cl2O3 Isomer Stability via DFT. Scribd. [Link]

Sources

Foundational

Thermochemical data of 1,1,2-Trichloro-1-fluoroethane

An In-depth Technical Guide to the Thermochemical Properties of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) Introduction 1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a hydrochlorofluorocarbon with the chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

Introduction

1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F.[1][2] This compound is a structural isomer within the family of halogenated ethanes. Understanding its thermochemical properties is crucial for applications in chemical synthesis, reaction modeling, and for assessing its environmental and thermal stability. This guide provides a detailed overview of the key thermochemical data for 1,1,2-Trichloro-1-fluoroethane, compiled from experimental and calculated sources, to support researchers and professionals in the chemical sciences.

Molecular Structure and Physical Properties

The molecular structure of 1,1,2-Trichloro-1-fluoroethane consists of a two-carbon backbone. One carbon atom is bonded to two chlorine atoms and one fluorine atom, while the second carbon atom is bonded to one chlorine atom and two hydrogen atoms.

Caption: Molecular structure of 1,1,2-Trichloro-1-fluoroethane.

A summary of its key physical properties is provided below. These values are essential for modeling its behavior in various physical and chemical processes.

PropertyValueUnitSource
Molecular Formula C₂H₂Cl₃F-[1][2]
Molecular Weight 151.40 g/mol [2]
CAS Number 811-95-0-[2]
Boiling Point 361.00 (87.85 °C)K[2]
Melting Point 205.07 (-68.08 °C)K[2]
Density 1.4921g/cm³ at 20 °C[3]
Critical Temperature (Tc) 547.91K[2]
Critical Pressure (Pc) 4178.49kPa[2]
Critical Volume (Vc) 0.301m³/kmol[2]

Core Thermochemical Data

The thermochemical properties of a compound govern its stability, energy content, and reactivity. The following table summarizes the most critical thermochemical data for 1,1,2-Trichloro-1-fluoroethane. It is important to note that many of these values are derived from computational methods, such as the Joback method, which provides reliable estimations when experimental data is scarce.[2]

PropertySymbolValueUnitSource & Method
Enthalpy of Formation (gas) ΔfH°gas-336.69kJ/mol[2] (Joback Calculated)
Gibbs Free Energy of Formation ΔfG°-261.80kJ/mol[2] (Joback Calculated)
Enthalpy of Vaporization ΔvapH°31.09kJ/mol[2] (Joback Calculated)
Enthalpy of Fusion ΔfusH°9.19kJ/mol[2] (Joback Calculated)
Octanol/Water Partition Coeff. logPoct/wat2.326-[2] (Crippen Calculated)

Determination of Thermochemical Data: Methodologies

The acquisition of reliable thermochemical data is a cornerstone of chemical engineering and research. The values presented in this guide are derived from both established computational estimation techniques and, where available, experimental measurements.

Experimental Protocols:

  • Calorimetry: Techniques like bomb calorimetry (for enthalpy of combustion) and differential scanning calorimetry (DSC) (for enthalpy of fusion and heat capacity) are the gold standards for experimental determination. These methods involve precise measurement of heat flow during a chemical reaction or physical change.

  • Vapor Pressure Measurements: The Clausius-Clapeyron equation allows for the calculation of the enthalpy of vaporization from vapor pressure data collected at different temperatures.

Computational Workflows:

  • Group Contribution Methods: The Joback method is a well-regarded group contribution method used to estimate critical properties and other thermochemical data from the molecular structure alone.[2] It dissects the molecule into functional groups, each with a predefined contribution to the overall property. This approach is invaluable for compounds where experimental data is unavailable.

  • Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods can be used to calculate properties like the enthalpy of formation from first principles, providing a theoretical basis for understanding molecular energetics.

cluster_0 Data Acquisition cluster_1 Data Processing & Validation Molecular Structure Molecular Structure Computational Estimation Computational Estimation Molecular Structure->Computational Estimation Experimental Measurement Experimental Measurement Data Analysis Data Analysis Experimental Measurement->Data Analysis Property Calculation Property Calculation Computational Estimation->Property Calculation Data Analysis->Property Calculation Final Thermochemical Data Final Thermochemical Data Property Calculation->Final Thermochemical Data

Caption: A simplified workflow for determining thermochemical properties.

Stability, Decomposition, and Hazards

Reactivity Profile:

  • Incompatible Materials: Contact with alkali metals and finely divided metals (e.g., Al, Mg, Zn) should be avoided.[4] It is also incompatible with strong bases and strong oxidizing agents.[4]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed.[4]

Safety and GHS Classification: The hazard classification for 1,1,2-Trichloro-1-fluoroethane appears inconsistent across different sources. Some regulatory inventories report it as "Not Classified" under GHS criteria.[1][6] However, other safety data sheets indicate potential hazards, including being harmful if swallowed, in contact with skin, or if inhaled, and it is noted as a Class II ozone-depleting substance.[4] Users should always consult the most current safety data sheet (SDS) from their supplier for definitive handling and safety information.

Conclusion

This technical guide provides a consolidated source of thermochemical and physical data for 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). The presented values for enthalpy, Gibbs free energy, and critical properties are fundamental for modeling its behavior in chemical processes. The reliance on calculated data from established methods like the Joback method highlights the importance of computational chemistry in filling data gaps for less common chemical species. This information serves as a critical resource for researchers and professionals, enabling more accurate process design, safety assessments, and environmental impact analysis.

References

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2-trichloro-1-fluoro- (CAS 811-95-0). Retrieved from [Link]

  • Fluorine notes. (n.d.). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro- Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro- Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,1,2-trichlorotrifluoroethane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1). Retrieved from [Link]

Sources

Exploratory

Historical applications of HCFC-131a in industry

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the historical applications of hydrochlorofluorocarbon (HCFC)-131a in industry. Abstract Hydrochlorofluorocarbon (HCFC...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the historical applications of hydrochlorofluorocarbon (HCFC)-131a in industry.

Abstract

Hydrochlorofluorocarbon (HCFC)-131a, a substance with the chemical formula C₂H₂FCl₃, represents a notable case study in the history of industrial chemicals. Unlike its widely adopted cousins such as HCFC-22 and HCFC-141b, HCFC-131a saw virtually no large-scale industrial application. This technical guide provides an in-depth analysis of the physicochemical properties of HCFC-131a and its isomers, placing them within the critical regulatory context of the Montreal Protocol. Through a comparative analysis with commercially successful HCFCs, this paper elucidates the technical and environmental factors that precluded HCFC-131a from becoming a viable industrial product. Its story serves as a valuable lesson in the interplay between chemical viability, market needs, and evolving global environmental standards.

Introduction: The Rise and Fall of HCFCs

Hydrochlorofluorocarbons (HCFCs) were developed as transitional substitutes for chlorofluorocarbons (CFCs), which were discovered to be potent contributors to the depletion of the stratospheric ozone layer.[1] HCFCs contain hydrogen, which makes them less stable in the atmosphere and thus gives them a lower Ozone Depletion Potential (ODP) compared to CFCs.[2][3] They were widely used in applications such as refrigeration, air conditioning, foam blowing, and as solvents.[2][4]

However, HCFCs were always considered a temporary solution. The international community, through the Montreal Protocol on Substances that Deplete the Ozone Layer (1987) , established a clear mandate to control and eventually phase out these substances.[5][6] The protocol has undergone several revisions, progressively accelerating the phase-out schedule for both developed (non-Article 5) and developing (Article 5) countries, culminating in a near-complete phase-out by 2030.[2][4][5] This regulatory landscape is the essential backdrop for understanding the development and commercialization trajectory of any HCFC, including the subject of this guide, HCFC-131a.

Physicochemical Profile of HCFC-131a

The designation "HCFC-131" refers to ethane-based molecules containing two carbons, two hydrogens, one fluorine atom, and three chlorine atoms (C₂H₂FCl₃). Several isomers exist for this chemical formula, with the "a" isomer typically designating the most asymmetrical distribution of halogens.

While specific data for the "a" isomer is scarce due to its lack of commercialization, the U.S. Environmental Protection Agency (EPA) lists the ODP for the HCFC-131 chemical group as ranging from 0.007 to 0.05.[3] This relatively low ODP, compared to CFC-11 (ODP of 1.0), would have made it a candidate for consideration as a CFC replacement in the early days of the Montreal Protocol.[3] However, a substance's utility is not defined by its ODP alone. Other factors such as boiling point, solvent properties, stability, and toxicity are critical for industrial adoption.

Comparative Analysis: Why HCFC-131a Did Not Compete

The industrial landscape for HCFCs was dominated by a few key players, most notably HCFC-22 (a refrigerant) and HCFC-141b (a foam blowing agent and solvent).[2][7] An analysis of HCFC-131a's likely properties against these market leaders reveals why it failed to gain a foothold.

PropertyHCFC-131 (Group)HCFC-141b (1,1-dichloro-1-fluoroethane)HCFC-22 (Chlorodifluoromethane)
Chemical Formula C₂H₂FCl₃C₂H₃Cl₂FCHClF₂
Primary Application Not CommercializedFoam Blowing, Solvent Cleaning[8][9][10]Refrigeration, Air Conditioning[2][7]
Boiling Point Varies by isomer32 °C (90 °F)[8]-40.8 °C (-41.4 °F)
Ozone Depletion Potential (ODP) 0.007 – 0.05[3]0.11 - 0.12[1][3]0.055[1][11]
Global Warming Potential (GWP, 100-yr) Not widely listed725 - 782[1][3]1810[1][11]

Analysis of Viability:

  • As a Refrigerant: To be a viable refrigerant, a substance needs a low boiling point and specific thermodynamic properties suitable for the vapor-compression cycle. The established refrigerant, HCFC-22, has a very low boiling point of -40.8°C, making it ideal for a wide range of refrigeration and air-conditioning applications.[7] The isomers of HCFC-131, with more heavy chlorine atoms and fewer hydrogens, would have a significantly higher boiling point, rendering them unsuitable for most common refrigeration needs.

  • As a Solvent or Blowing Agent: This was the primary market for HCFC-141b, which has a boiling point of 32°C.[8] This temperature is ideal for foam-blowing applications, as it allows the liquid to vaporize from the heat of the exothermic foam reaction, creating the foam's cellular structure. It is also effective as a cleaning solvent for electronics and precision instruments.[10][12] While an isomer of HCFC-131 might have had a similar boiling point, HCFC-141b was developed and commercialized as a direct substitute for CFC-11 (boiling point 23.8°C).[13] By the time the market was seeking CFC-11 replacements, HCFC-141b was readily available and proven, leaving no market gap for a new, untested, and chemically similar alternative like HCFC-131a.

Barriers to Industrial Adoption: A Logical Workflow

The decision process for adopting a new industrial chemical involves clearing multiple technical, economic, and regulatory hurdles. HCFC-131a likely failed at the earliest stages of this process.

Caption: Workflow for Industrial Chemical Adoption.

HCFC-131a's journey likely ended at step B (Performance Screening) . Its fundamental physicochemical properties did not offer a compelling advantage over existing or concurrently developed HCFCs for any major industrial application. Furthermore, even if it had shown promise, it would have faced intense competition from established products like HCFC-141b and HCFC-22, which already dominated the solvent and refrigerant markets, respectively.

The Impact of the Montreal Protocol Timeline

The evolving nature of the Montreal Protocol also played a crucial role. HCFCs were explicitly marked as "transitional substances."[6] By the early 1990s, when the phase-out of CFCs was in full swing, the timeline for the eventual phase-out of HCFCs was already being debated and established.[5][14]

This created a limited window of opportunity for any new HCFC to be developed, commercialized, and achieve a return on investment. Companies focused their resources on the most promising candidates (like HCFC-141b) rather than exploring a wide range of alternatives. A substance like HCFC-131a, with no clear performance benefits, would have been deemed a poor investment in a market with a legislated expiration date.

MontrealProtocolTimeline 1980s 1980s CFC CFC Dominance 1980s->CFC 1990s 1990s HCFC_Dev HCFC Development & Commercialization (HCFC-141b, HCFC-22) 1990s->HCFC_Dev 2000s 2000s Phaseout_Start Developed Country Phase-out Begins (2004) 2000s->Phaseout_Start 2010s 2010s Phaseout_Dev Developing Country Phase-out Begins (2013 Freeze) 2010s->Phaseout_Dev 2020s 2020s 2030 2030 Final_Phaseout Complete HCFC Phase-out 2030->Final_Phaseout MP Montreal Protocol (1987) CFC->MP CFC->MP MP->HCFC_Dev HCFC_Use Peak HCFC Use (Transitional Period) HCFC_Dev->HCFC_Use HCFC_Dev->HCFC_Use HCFC_Use->Phaseout_Start HFC_Intro HFCs Introduced (Zero ODP) HCFC_Use->HFC_Intro Phaseout_Start->Phaseout_Dev Phaseout_Dev->Final_Phaseout

Caption: Regulatory Timeline and Chemical Transition.

Conclusion

The history of HCFC-131a is one of absence. It was not used in any significant industrial application because it offered no compelling technical or economic advantages over other HCFCs that were developed to replace CFCs. Its physicochemical properties rendered it unsuitable as a mainstream refrigerant, and it was outcompeted in the solvent and foam blowing sectors by the more effective and commercially established HCFC-141b. The overarching regulatory framework of the Montreal Protocol, which defined a limited lifespan for all HCFCs, further ensured that only the most viable chemical candidates would be pursued for commercialization. HCFC-131a therefore remains a footnote in chemical history—a substance identified by regulation but ultimately sidelined by the pragmatic realities of industrial chemistry and market economics.

References

  • Montreal Protocol - Wikipedia. (n.d.).
  • Phaseout of Class II Ozone-Depleting Substances | US EPA. (2025, August 7).
  • The Montreal Protocol - Refrigerant policies and regulations - Danfoss. (n.d.).
  • 1,1-Dichloro-1-fluoroethane - Wikipedia. (n.d.).
  • HCFC Phase-out: - A Comparative Assessment of the Proposed Adjustments. (n.d.).
  • EPA Phaseout of Class II ODS. (n.d.).
  • Ozone-Depleting Substances | US EPA. (2025, March 25).
  • 1,1-Dichloro-1-Fluoroethane Market Report, 2022-2027 - IndustryARC. (n.d.).
  • 1,1-Dichloro-1-Fluoroethane (HCFC-141b) - ECETOC. (n.d.).
  • 1,1-Dichloro-1-fluoroethane - Hazardous Agents | Haz-Map. (n.d.).
  • Refrigeration and air conditioning - UNEP. (n.d.).
  • Ground Water Quality Standard for - 1,1-Dichloro-1-Fluoroethane - New Jersey Department of Environmental Protection (NJDEP). (n.d.).
  • Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential. - Linde. (n.d.).
  • Ozone Depleting Substances & Climate Change. (n.d.).
  • Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries - United Nations Industrial Development Organization (UNIDO). (n.d.).
  • The large contribution of projected HFC emissions to future climate forcing. (2009, July 7).
  • Overview of HCFC Consumption and Available Alternatives For Article 5 Countries - EU Climate Action. (n.d.).
  • CHANGES IN HCFC CONSUMPTION AND EMISSIONS FROM THE U.S. PROPOSED ADJUSTMENTS FOR ACCELERATING THE HCFC PHASEOUT - Ozone Secretariat. (2007, August 10).

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1,1,2-Trichloro-1-fluoroethane in Organic Solvents

Introduction Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane A foundational understanding of the physicochemical properties of 1,1,2-Trichloro-1-fluoroethane is essential for comprehending its solubility beh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

A foundational understanding of the physicochemical properties of 1,1,2-Trichloro-1-fluoroethane is essential for comprehending its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₂H₂Cl₃F
Molecular Weight 151.39 g/mol
Boiling Point 88 °C
Density 1.4921 g/cm³ at 20 °C
Melting Point -140 °C
Refractive Index 1.427

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

1,1,2-Trichloro-1-fluoroethane is a polar molecule due to the presence of electronegative chlorine and fluorine atoms, which induce a dipole moment. However, it is considered a non-polar or weakly polar solvent in the broader context of solvent polarity scales. Its primary intermolecular forces are van der Waals dispersion forces and dipole-dipole interactions. It lacks the ability to act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

Consequently, 1,1,2-Trichloro-1-fluoroethane is expected to be readily soluble in a wide array of organic solvents that exhibit similar intermolecular force characteristics.[1] Halogenoalkanes, in general, tend to dissolve in organic solvents because the new intermolecular attractions formed are of similar strength to those being broken in the individual components.[2][3]

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

The following diagram illustrates the logical workflow for predicting solubility using HSP:

HSP_Workflow cluster_Data Data Input cluster_HSP Hansen Solubility Parameters cluster_Calculation Solubility Prediction cluster_Output Predicted Outcome Solute Solute (1,1,2-Trichloro-1-fluoroethane) HSP_Solute HSP_Solute Solute->HSP_Solute Solvent Potential Organic Solvent HSP_Solvent HSP_Solvent Solvent->HSP_Solvent Calculate_Ra Calculate Ra √[4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₁)²] HSP_Solute->Calculate_Ra HSP_Solvent->Calculate_Ra Decision Ra < R₀ ? Calculate_Ra->Decision Soluble High Likelihood of Solubility Decision->Soluble Yes Insoluble Low Likelihood of Solubility Decision->Insoluble No

Caption: Predictive workflow for solubility using Hansen Solubility Parameters.

Qualitative Solubility

Based on the principle of "like dissolves like" and general knowledge of halogenated hydrocarbons, the following table provides a qualitative prediction of the solubility of 1,1,2-Trichloro-1-fluoroethane in various classes of organic solvents.

Solvent ClassSpecific ExamplesPredicted SolubilityRationale
Alkanes Hexane, HeptaneSolubleNon-polar solvents with primarily dispersion forces.
Aromatics Toluene, BenzeneSolubleNon-polar to weakly polar solvents with dispersion and pi-pi interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleWeakly polar solvents with some dipole-dipole interactions.
Ketones Acetone, Methyl ethyl ketone (MEK)SolublePolar aprotic solvents with significant dipole moments.
Esters Ethyl acetateSolublePolar aprotic solvents.
Chlorinated Solvents Dichloromethane, ChloroformMiscibleStructurally very similar, leading to strong favorable interactions.
Alcohols Methanol, EthanolModerately Soluble to SolubleThe polar hydroxyl group can interact with the polar C-Cl and C-F bonds, but the hydrogen-bonding network of the alcohol is disrupted. Solubility is expected to decrease with increasing alcohol chain length.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is indispensable. Given the volatile nature of 1,1,2-Trichloro-1-fluoroethane, standard gravimetric methods can be prone to error. The following protocols are recommended for accurate quantitative analysis.

Protocol 1: Shake-Flask Method with Gas Chromatography (GC) Analysis

This is a widely accepted method for determining the solubility of a compound in a solvent.

Methodology:

  • Preparation of Saturated Solutions:

    • In a series of amber glass vials with PTFE-lined screw caps, add a known volume (e.g., 10 mL) of the desired organic solvent.

    • Add an excess amount of 1,1,2-Trichloro-1-fluoroethane to each vial to ensure a saturated solution with a visible excess of the solute.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at various time points until the concentration plateaus.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a gastight syringe.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the calibration range of the GC.

    • Analyze the diluted sample by Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD).

  • Quantification:

    • Prepare a series of calibration standards of 1,1,2-Trichloro-1-fluoroethane in the same solvent used for dilution.

    • Generate a calibration curve by plotting the peak area from the GC analysis against the known concentrations of the standards.

    • Determine the concentration of 1,1,2-Trichloro-1-fluoroethane in the diluted sample from the calibration curve and back-calculate the solubility in the original organic solvent.

The following diagram outlines the experimental workflow for the Shake-Flask with GC Analysis method:

Shake_Flask_GC_Workflow cluster_Preparation Solution Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis Start Start Add_Solvent Add Solvent to Vial Start->Add_Solvent Add_Solute Add Excess Solute Add_Solvent->Add_Solute Seal_Vial Seal Vial Add_Solute->Seal_Vial Agitate Agitate at Constant Temp Seal_Vial->Agitate Settle Allow Excess to Settle Agitate->Settle Sample Sample Supernatant Settle->Sample Dilute Dilute Sample Sample->Dilute Inject_GC Inject into GC Dilute->Inject_GC Analyze Analyze Data Inject_GC->Analyze End End Analyze->End

Caption: Experimental workflow for solubility determination via Shake-Flask and GC.

Conclusion

References

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,1,2-trichloro-2-fluoroethane. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of 1,1,2-Trichloro-1-fluoroethane

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical methodologies, ensuring a thorough understanding of these critical physical properties.

Introduction: The Significance of Vapor Pressure and Boiling Point

1,1,2-Trichloro-1-fluoroethane, with the chemical formula C₂H₂Cl₃F, is a halogenated ethane that has seen use in various industrial applications.[1] Understanding its vapor pressure and boiling point is paramount for safe handling, process design, and environmental fate modeling. Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a direct measure of a substance's volatility. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. These properties are crucial for applications such as solvent formulation, refrigerant research, and as intermediates in chemical synthesis.

Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

A summary of the key physical and chemical properties of 1,1,2-Trichloro-1-fluoroethane is presented below. It is important to note that while the boiling point is experimentally well-defined, much of the available vapor pressure data is based on predictive models.[2][3]

PropertyValueSource
Chemical Formula C₂H₂Cl₃F[1][2]
Molecular Weight 151.39 g/mol [2]
Normal Boiling Point 88 °C (361.15 K)[2][4][5]
Melting Point -104.7 °C[2][4]
Predicted Vapor Pressure 65.0 ± 0.2 mmHg at 25°C[2]
Density 1.492 g/cm³[4]
Flash Point 3.4 °C[2][4]

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between vapor pressure and temperature is fundamentally described by the Clausius-Clapeyron equation. This equation provides a quantitative basis for understanding how the vapor pressure of a substance changes with temperature. The differential form of the equation is:

Where:

  • P is the vapor pressure

  • T is the absolute temperature in Kelvin

  • ΔH_vap is the enthalpy of vaporization

  • R is the ideal gas constant

This relationship underscores that substances with a higher enthalpy of vaporization will have a more significant change in vapor pressure with temperature.

Experimental Determination of Boiling Point and Vapor Pressure

Accurate experimental determination of boiling point and vapor pressure is critical for validating predictive models and for quality control in industrial processes. Various methods are employed, each with its own advantages and limitations.[6][7]

Boiling Point Determination

A common and straightforward method for determining the boiling point of a volatile organic compound like 1,1,2-Trichloro-1-fluoroethane is the distillation method .[7]

Protocol: Simple Distillation for Boiling Point Determination

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a known volume (e.g., 25 mL) of 1,1,2-Trichloro-1-fluoroethane and a few boiling chips into the round-bottom flask.

  • Heating: Begin heating the sample gently. The heating rate should be controlled to ensure a slow and steady distillation rate (approximately 1-2 drops per second).

  • Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. Record the temperature when the vapor is continuously condensing and dripping into the condenser and the temperature reading is stable. This stable temperature is the boiling point.

  • Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs.

Vapor Pressure Measurement

For volatile compounds, a static method is often employed to measure vapor pressure at various temperatures. This involves introducing a pure, degassed sample into an evacuated, thermostated vessel and measuring the equilibrium pressure.

Protocol: Static Vapor Pressure Measurement

  • Sample Degassing: The sample of 1,1,2-Trichloro-1-fluoroethane must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[6]

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum line, all enclosed in a constant-temperature bath.

  • Measurement: a. Evacuate the entire system to a high vacuum. b. Introduce the degassed sample into the sample cell. c. Set the constant-temperature bath to the desired temperature and allow the system to reach thermal equilibrium. d. The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.

  • Data Collection: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Data Visualization

Vapor Pressure-Temperature Relationship

The following diagram illustrates the conceptual relationship between temperature and vapor pressure for a pure substance, leading to its boiling point.

VaporPressure cluster_0 Phase Behavior of 1,1,2-Trichloro-1-fluoroethane T1 Low Temperature T2 Medium Temperature T1->T2 Increase T P1 Low Vapor Pressure T1->P1 T3 Boiling Point (88 °C) T2->T3 Increase T P2 Increased Vapor Pressure T2->P2 P3 Vapor Pressure = Atmospheric Pressure T3->P3 P1->P2 Exponential Increase P2->P3 Exponential Increase Workflow cluster_workflow Experimental Workflow start Obtain Pure Sample of 1,1,2-Trichloro-1-fluoroethane bp_exp Boiling Point Determination (e.g., Distillation) start->bp_exp vp_exp Vapor Pressure Measurement (e.g., Static Method) start->vp_exp data_analysis Data Analysis and Clausius-Clapeyron Plot bp_exp->data_analysis vp_exp->data_analysis model_comp Comparison with Predictive Models data_analysis->model_comp report Report Final Validated Data model_comp->report

Caption: Workflow for experimental property determination.

Safety and Handling Considerations

1,1,2-Trichloro-1-fluoroethane is a hazardous substance and must be handled with appropriate safety precautions. [1]It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [1]It is also recognized as an ozone-depleting substance. [1]All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn. [1][8]

Conclusion

This technical guide has provided a detailed examination of the vapor pressure and boiling point of 1,1,2-Trichloro-1-fluoroethane. By integrating theoretical principles with established experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided data, while relying on some predictive values for vapor pressure, offers a solid foundation for applications requiring knowledge of this compound's volatility. Further experimental work to generate a comprehensive vapor pressure curve would be a valuable contribution to the scientific literature.

References

  • ACS Publications. Prediction of Vapor Pressures of Hydrocarbons and Halohydrocarbons from Molecular Structure with a Computational Neural Network Model.[Link]

  • SciSpace. Vapor Pressure of Organic Compounds. Measurement and Correlation.[Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds.[Link]

  • Stenutz. 1,1,2-trichloro-1-fluoroethane.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,1,2-Trichloro-1-fluoroethane in Organic Synthesis

Introduction: A Specialized Reagent for Fluorinated Moieties 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F. While its broader class of compounds has faced scru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Specialized Reagent for Fluorinated Moieties

1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F. While its broader class of compounds has faced scrutiny and regulation due to environmental concerns, particularly ozone depletion, the unique reactivity of specific HCFCs provides valuable pathways in synthetic organic chemistry.[1][2] For the modern researcher, 1,1,2-trichloro-1-fluoroethane serves not as a solvent, but as a potent and targeted reagent for the introduction of fluorine-containing functional groups.

This document provides an in-depth guide to the primary application of 1,1,2-trichloro-1-fluoroethane as a precursor to the highly reactive intermediate, chlorofluorocarbene (:CFCl). This application is particularly relevant for the synthesis of complex molecules in pharmaceutical and agrochemical development, where the inclusion of fluorine can significantly enhance biological activity and metabolic stability. We will explore the mechanistic underpinnings of this transformation and provide a detailed protocol for its practical implementation in a laboratory setting.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for safe handling and effective experimental design.

PropertyValueReference
CAS Number 811-95-0[3]
Molecular Formula C₂H₂Cl₃F[3]
Molecular Weight 151.39 g/mol [3]
Appearance Colorless liquidN/A
Boiling Point 88 °CN/A
Density 1.492 g/cm³ at 20 °CN/A

Core Application: Generation of Chlorofluorocarbene

The synthetic utility of 1,1,2-trichloro-1-fluoroethane is centered on its function as a precursor for chlorofluorocarbene (:CFCl). This is achieved through a base-mediated 1,1-elimination (or α-elimination) reaction.

Mechanism of Carbene Formation

The reaction proceeds via a two-step mechanism, typically initiated by a strong, sterically hindered base such as potassium tert-butoxide (KOtBu).[4][5]

  • Deprotonation: The strong base abstracts a proton from the carbon atom bearing the fluorine atom. The acidity of this proton is enhanced by the inductive effect of the adjacent electron-withdrawing halogen atoms.

  • Chloride Elimination: The resulting carbanion is unstable and rapidly eliminates a chloride ion from the same carbon atom to generate the neutral, divalent chlorofluorocarbene intermediate.

The use of a bulky base like potassium tert-butoxide is a critical experimental choice. It favors the desired proton abstraction (elimination) over a competing nucleophilic substitution (SN2) pathway.[5][6] Smaller, less hindered bases could lead to a complex mixture of products.

Carbene Generation reagent Cl₂FC-CH₂Cl (1,1,2-Trichloro-1-fluoroethane) inv1 reagent->inv1 + KOtBu base KOtBu (Potassium tert-butoxide) intermediate [Cl₂FC-CHCl]⁻ K⁺ (Carbanion Intermediate) inv2 intermediate->inv2 carbene :CFCl (Chlorofluorocarbene) products KCl + tBuOH inv1->intermediate Step 1: Deprotonation inv2->carbene Step 2: α-Elimination - KCl

Caption: Mechanism of Chlorofluorocarbene Generation.

Synthetic Protocol: Chlorofluorocyclopropanation of Alkenes

The most prominent application of in situ generated chlorofluorocarbene is the cyclopropanation of alkenes. This reaction provides a direct and efficient route to chlorofluorocyclopropanes, which are valuable building blocks in medicinal chemistry.[7]

Principle

The generated chlorofluorocarbene is a highly electrophilic species that readily adds across the double bond of an alkene in a concerted, stereospecific manner. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane.

Cyclopropanation Workflow start Combine Alkene Substrate & 1,1,2-Trichloro-1-fluoroethane in an inert solvent (e.g., THF) cool Cool reaction mixture (e.g., 0°C or -78°C) under inert atmosphere (N₂ or Ar) start->cool add_base Slowly add a solution of Potassium tert-butoxide (KOtBu) in the same solvent cool->add_base react Allow reaction to stir at low temperature, then warm to room temperature add_base->react monitor Monitor reaction progress by TLC or GC-MS react->monitor quench Quench reaction with saturated aq. NH₄Cl solution monitor->quench extract Perform aqueous workup & extract with an organic solvent (e.g., Diethyl Ether) quench->extract purify Dry, concentrate, and purify the crude product via column chromatography or distillation extract->purify product Characterize final Chlorofluorocyclopropane Product purify->product

Caption: General Experimental Workflow for Cyclopropanation.

Detailed Experimental Protocol: Synthesis of 1-chloro-1-fluoro-2-phenylcyclopropane

This protocol is a representative example based on established principles of carbene chemistry. Researchers should optimize conditions for their specific substrate.

Materials:

  • Styrene (freshly distilled)

  • 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Low-temperature bath (ice-water or dry ice-acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • 1,1,2-Trichloro-1-fluoroethane is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.[1]

  • Potassium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle under an inert atmosphere and wear appropriate PPE, including gloves and safety glasses.[8]

  • All glassware must be oven-dried to prevent moisture from quenching the base.

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.04 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous THF (20 mL) via syringe. Add 1,1,2-trichloro-1-fluoroethane (2.27 g, 15.0 mmol, 1.5 equiv.) to the stirred solution.

  • Cooling: Seal the flask with a septum and place it under a positive pressure of nitrogen. Cool the mixture to 0 °C using an ice-water bath.

  • Base Preparation: In a separate dry flask, dissolve potassium tert-butoxide (1.68 g, 15.0 mmol, 1.5 equiv.) in anhydrous THF (30 mL). Transfer this solution to an addition funnel.

  • Slow Addition: Add the potassium tert-butoxide solution dropwise to the cooled reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition. A color change or formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the 1-chloro-1-fluoro-2-phenylcyclopropane product.

Alternative Synthetic Pathways

While carbene generation is its primary use, 1,1,2-trichloro-1-fluoroethane can undergo other transformations. Catalytic dehalogenation over metal oxide surfaces, such as chromium(III) oxide, can yield valuable fluoroalkenes like 1-chloro-1-fluoroethene.[9] This process involves cleavage of C-Cl bonds and a β-chlorine elimination, representing a distinct mechanistic pathway from the base-induced α-elimination.[9] While typically employed in industrial or surface chemistry contexts, this reactivity highlights the molecule's potential in heterogeneous catalysis.

Conclusion

1,1,2-Trichloro-1-fluoroethane is a specialized reagent whose value in modern organic synthesis lies in its ability to serve as a reliable precursor for chlorofluorocarbene. The base-mediated generation of this carbene, followed by its trapping with alkenes, provides a robust method for the synthesis of chlorofluorocyclopropanes. The experimental conditions, particularly the choice of a sterically hindered base, are paramount to achieving high yields and avoiding side reactions. By following the protocols and understanding the mechanistic principles outlined in these notes, researchers can effectively employ this reagent to construct complex, fluorine-containing molecules for a wide range of applications.

References

  • Title: Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2) Source: ACS Publications URL: [Link]

  • Title: Potassium tert-butoxide Source: Wikipedia URL: [Link]

  • Title: Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1 Source: PHARMD GURU URL: [Link]

  • Title: Phase-transfer catalyst – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Chlorofluorocarbon Source: Wikipedia URL: [Link]

  • Title: Dehydrohalogenation Source: Wikipedia URL: [Link]

  • Title: The dehydrohalogenation mechanism Source: YouTube URL: [Link]

  • Title: Synthesis and Applications of Fluorocyclopropanes Source: ResearchGate URL: [Link]

  • Title: Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] Source: Master Organic Chemistry URL: [Link]

  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journals URL: [Link]

  • Title: tBuOK Elimination Source: Chemistry Steps URL: [Link]

  • Title: Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions Source: PubMed URL: [Link]

  • Title: Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by Source: Indian Academy of Sciences URL: [Link]

  • Title: 1,1,2-Trichloro-1-fluoroethane Source: PubChem URL: [Link]

  • Title: CH-CH_(2)-CH_(3) overset("Pottasium tert. butoxide")to underset("Major")A` is Source: Allen URL: [Link]

Sources

Application

Application Notes and Protocols for 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) in Polymer Chemistry: A Historical and Technical Overview

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on 1,1,2-trichloro-1-fluoroethane, also known as HCFC-131a. While possessing properties that made it a candidat...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on 1,1,2-trichloro-1-fluoroethane, also known as HCFC-131a. While possessing properties that made it a candidate for specialized applications in polymer chemistry, its use has been largely relegated to a historical context. This is primarily due to its classification as a hydrochlorofluorocarbon (HCFC), an ozone-depleting substance regulated under the Montreal Protocol. This guide synthesizes its physicochemical properties, explores its potential (and largely historical) roles as a solvent and chain transfer agent in polymerization, and provides rigorous safety and handling protocols. The content is intended for researchers and professionals who may encounter this compound in legacy literature or require information for the management of historical chemical stocks. It is not a recommendation for new process development; instead, it serves as an authoritative reference grounded in chemical principles and environmental regulations, emphasizing modern, sustainable alternatives.

Introduction and Historical Context

The mid-20th century saw a surge in the use of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) across various industries.[1][2][3] In polymer chemistry, their unique properties—such as being generally non-flammable, possessing low toxicity in acute exposures, and exhibiting specific solvency for emerging classes of polymers like fluoropolymers—made them attractive process solvents.[4] 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) belongs to this class of compounds.

However, the discovery in 1974 that these compounds contribute significantly to the depletion of the stratospheric ozone layer marked a pivotal turning point.[1][2] This led to the establishment of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, an international treaty designed to phase out the production and consumption of ozone-depleting substances.[3] Consequently, the use of HCFC-131a and its isomers, such as the once-prolific cleaning agent and solvent 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), has been severely restricted and is no longer viable for new applications in polymer chemistry.[5] Understanding its properties and potential uses is therefore critical for historical context and for managing any remaining laboratory or industrial stores.

Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

The utility of a compound in polymer synthesis is dictated by its physical and chemical properties. 1,1,2-Trichloro-1-fluoroethane is a colorless, volatile liquid.[6] Its key properties are summarized in the table below. The presence of both chlorine and fluorine atoms creates a polar molecule with a specific density and boiling point that made it suitable for certain reaction conditions, particularly for dissolving fluorinated monomers and polymers.

PropertyValueSource
CAS Number 811-95-0[6][7][8]
Molecular Formula C₂H₂Cl₃F[6][7][9]
Molecular Weight 151.39 g/mol [6][9]
Appearance Colorless liquid[6]
Density 1.492 g/cm³ at 20 °C[8][9][10]
Boiling Point 88 °C[8][9][10]
Melting Point -140 °C[8][10]
Flash Point 3.4 °C[8][9]
IUPAC Name 1,1,2-trichloro-1-fluoroethane[6]

Historical and Niche Applications in Polymer Chemistry

While not as widely documented as CFC-113, the properties of 1,1,2-trichloro-1-fluoroethane suggest two primary, albeit now obsolete, roles in polymer chemistry: as a specialty solvent and as a potential chain transfer agent.

Application as a Specialty Solvent

The primary role of compounds like HCFC-131a was as a solvent in polymerization, particularly for fluorinated polymers.

Causality for Use:

  • Solubility: Fluorinated solvents are often required to dissolve highly fluorinated monomers (e.g., tetrafluoroethylene) and the resulting polymers, which are typically insoluble in common organic solvents.[11][12]

  • Inertness: Under many polymerization conditions, especially free-radical processes, the C-F and C-Cl bonds are relatively stable, preventing the solvent from participating undesirably in the reaction.

  • Boiling Point: A boiling point of 88°C allows for reactions to be conducted at elevated temperatures under atmospheric pressure, facilitating heat removal and control of reaction kinetics.

  • Volatility: The volatility of the solvent simplifies the post-polymerization workup, as it can be easily removed by evaporation to isolate the final polymer product.

A patent from the era describes the use of a closely related solvent, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), for the polymerization of tetrafluoroethylene, highlighting the utility of this class of solvents.[13]

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation A Inert Reactor Purge (N2 or Ar) B Charge Reactor with 1,1,2-Trichloro-1-fluoroethane A->B C Add Monomer(s) & Other Reagents B->C D Heat to Reaction Temp (e.g., 60-80 °C) C->D E Initiator Addition (e.g., AIBN) D->E F Polymerization under Constant Pressure/Temp E->F G Cool Reaction Mixture F->G H Precipitate Polymer (in non-solvent like Methanol) G->H I Filter and Wash Polymer H->I J Dry Polymer under Vacuum I->J K K J->K Characterization (GPC, NMR, DSC) G P_rad Pn• (Propagating Radical) Solvent Cl₂FC-CH₂Cl (HCFC-131a) Polymer PnH (Terminated Polymer) P_rad->Polymer H abstraction Solv_rad Cl₂FC-ĊHCl• (New Radical) Solvent->Solv_rad from solvent P1_rad P₁• (New Propagating Radical) Solv_rad->P1_rad re-initiation M M (Monomer)

Caption: Potential chain transfer mechanism.

Safety, Handling, and Environmental Considerations

The primary reason for the discontinued use of 1,1,2-trichloro-1-fluoroethane is its significant environmental impact and associated health risks. Strict adherence to safety protocols is mandatory.

Hazard Summary:

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [7]Causes serious skin and eye irritation and may cause respiratory irritation. [7][14]Inhalation of high concentrations of vapors can lead to drowsiness, dizziness, and cardiac sensitization. [15][16]* Environmental Hazards: Harms public health and the environment by destroying ozone in the upper atmosphere. [7][14]It is also toxic to aquatic organisms. [15]* Physical Hazards: The liquid is volatile and the vapor is heavier than air, which can lead to accumulation in low-lying areas. [16]It may decompose on contact with hot surfaces or flames to produce toxic and corrosive gases like phosgene, hydrogen chloride, and hydrogen fluoride. [15][16]

Mandatory Safety Protocols
  • Engineering Controls: All work must be performed in a well-ventilated area, inside a certified chemical fume hood to minimize inhalation exposure. [7][17]Emergency eye wash stations and safety showers must be readily available. [14]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. [17] * Skin Protection: Wear impervious gloves (e.g., Viton® or a suitable laminate) and chemical-resistant clothing. [16][17]Avoid all personal contact. [15] * Respiratory Protection: If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required. [17]3. Handling: Avoid contact with skin, eyes, and clothing. [17]Do not breathe vapors or mists. [7]Use spark-proof tools and prevent the buildup of electrostatic charge. [17]Do not eat, drink, or smoke in the work area. [7][15]4. First Aid Measures:

    • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. [7][14] * Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7][14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [16]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as powdered metals (e.g., aluminum, magnesium), which can react violently. [14][15][16]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This is a hazardous waste and must be handled by a licensed professional waste disposal service. Do not release to the environment. [7]

Modern Alternatives and Green Chemistry Perspectives

The phasing out of halogenated solvents has spurred significant innovation in the field of green chemistry. For researchers developing new polymer synthesis routes, numerous environmentally benign alternatives exist that should be considered.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent solvent for many polymerizations, especially for fluoropolymers, and offers the advantage of being non-toxic, non-flammable, and easily removable.

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be designed to have specific solvency properties. They have negligible vapor pressure, reducing air pollution.

  • Bio-derived Solvents: Solvents derived from renewable feedstocks, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), are gaining traction. [18]* Water-based Systems: Emulsion and suspension polymerization in water are well-established, environmentally friendly methods for producing a wide range of polymers.

Conclusion

1,1,2-Trichloro-1-fluoroethane is a compound rooted in a past era of polymer chemistry. While its physicochemical properties made it a plausible candidate for use as a specialty solvent for fluoropolymers, its significant contribution to stratospheric ozone depletion and its associated health hazards make it unsuitable for modern applications. The global consensus, codified in the Montreal Protocol, necessitates its replacement with safer, more sustainable alternatives. This guide serves as a comprehensive technical and safety reference for this legacy chemical, underscoring the importance of adhering to strict safety protocols and embracing green chemistry principles in all future polymer research and development.

References

  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety D
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology. ()
  • 1,1,2-Trichloro-1-fluoroethane - Synquest Labs. ()
  • 1,1,2-Trichlorotrifluoroethane - Safety D
  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937 - PubChem. ([Link])

  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE - Inchem.org. ([Link])

  • Solvents for fluorinated polymers - US5290846A - Google P
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. ([Link])

  • fluoropolymers-1.pdf. ()
  • A novel approach for environmentally benign synthesis and solid-state polymerization of fluorinated polyimides in aqueous co-solvent | Request PDF - ResearchGate. ([Link])

  • 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET 24 Hour EMERGENCY CONTACT - Exposome-Explorer. ([Link])

  • Fact sheet: 1,1,2-trichloroethane. ([Link])

  • US3528954A - Process for homopolymerization of tetrafluoroethylene and copolymerization of same with fluoro co-monomers in the solvent 1,1,2 - trichloro - Google P
  • 1-chloro-2-fluoro-ethene can undergo polymerisation, forming a polymer with special properties.... - Homework.Study.com. ([Link])

  • Recent advances in fluorinated polymers: synthesis and diverse applications | Request PDF. ([Link])

  • Table 7-1, Regulations and Guidelines Applicable to 1,1,2-Trichloroethane - NCBI. ([Link])

  • Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane. ([Link])

  • 1,1,2-Trichloroethane | Euro Chlor Risk Assessment for the Marine Environment OSPARCOM Region. ([Link])

  • Green solvents in polymer synthesis - OUCI. ([Link])

  • 1,1,2-Trichloroethane - DCCEEW. ([Link])

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - MDPI. ([Link])

  • Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ([Link])

  • US2777835A - Polymerization of 1-chloro-1-fluoroethylene - Google P
  • Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane - ResearchGate. ([Link])

  • 1,1,2-Trichloro-1-fluoroethane - Common Chemistry - CAS.org. ([Link])

  • Chlorofluorocarbon - Wikipedia. ([Link])

  • Fluoroelastomers: synthesis, properties and applications. ([Link])

  • Chlorofluorocarbon (CFC) - Britannica. ([Link])

  • Back from the brink: how the world rapidly sealed a deal to save the ozone layer. ([Link])

  • chlorofluorocarbons - à . ([Link])

  • (PDF) Fluoropolymer synthesis in supercritical carbon dioxide - ResearchGate. ([Link])

Sources

Method

Application Notes and Protocols for the Analysis of 1,1,2-Trichloro-1-fluoroethane in Environmental Samples

Introduction 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a volatile organic compound (VOC) that has seen use in various industrial applications.[1][2] Its presence in the environment is a concern due to its potential i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a volatile organic compound (VOC) that has seen use in various industrial applications.[1][2] Its presence in the environment is a concern due to its potential impact on the ozone layer and its persistence. Accurate and sensitive analytical methods are therefore essential for monitoring its levels in environmental matrices such as water, air, and soil. This guide provides detailed application notes and protocols for the detection and quantification of 1,1,2-Trichloro-1-fluoroethane, designed for researchers, scientists, and environmental monitoring professionals.

The primary analytical technique for the determination of 1,1,2-Trichloro-1-fluoroethane and other VOCs is Gas Chromatography (GC) coupled with a variety of detectors, most commonly a Mass Spectrometer (MS).[3][4] The choice of sample preparation and introduction technique is critical and depends on the sample matrix and the required detection limits. This document will focus on the most prevalent and effective methods: Purge and Trap for water samples, Thermal Desorption for air and soil samples, and Solid-Phase Microextraction (SPME) as a versatile alternative.

Core Principles of Analysis

The fundamental principle behind the analysis of volatile compounds like 1,1,2-Trichloro-1-fluoroethane involves three key stages:

  • Extraction and Concentration: Isolating the analyte from the sample matrix and concentrating it to a level suitable for detection.

  • Chromatographic Separation: Separating the target analyte from other compounds in the sample extract.

  • Detection and Quantification: Identifying and measuring the amount of the target analyte.

The following sections will detail specific methodologies that embody these principles for different environmental samples.

Analysis of 1,1,2-Trichloro-1-fluoroethane in Water Samples

The most established and widely accepted method for analyzing VOCs in water is the Purge and Trap technique coupled with GC/MS.[5][6][7][8] This method is outlined in various regulatory standards, including those from the U.S. Environmental Protection Agency (EPA), such as EPA Method 524.2 for drinking water and EPA Method 624 for wastewater.[6][9][10][11][12]

Principle of Purge and Trap

The purge and trap process involves bubbling an inert gas (purging) through a water sample.[6] This action strips the volatile organic compounds, including 1,1,2-Trichloro-1-fluoroethane, from the water and carries them into a sorbent trap. The trap is then rapidly heated (desorbed), and the analytes are swept into the GC/MS system for analysis.[6][13] This technique offers the dual advantage of sample pre-concentration and removal of water, which can interfere with the analysis.[5]

Experimental Workflow: Purge and Trap GC/MS

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (40 mL VOA vial) Preservation Preservation (HCl to pH < 2, 4°C) SampleCollection->Preservation PurgeAndTrap Purge and Trap (Inert Gas Purge) Preservation->PurgeAndTrap GC_Separation GC Separation (Capillary Column) PurgeAndTrap->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Internal/External Std) DataAcquisition->Quantification ThermalDesorption_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Sorbent Tube) InternalStd Internal Standard Addition SampleCollection->InternalStd PrimaryDesorption Primary Desorption (Tube Heating) InternalStd->PrimaryDesorption Cryofocusing Cryofocusing (Cold Trap) PrimaryDesorption->Cryofocusing SecondaryDesorption Secondary Desorption (Trap Heating) Cryofocusing->SecondaryDesorption GC_MS_Analysis GC/MS Analysis SecondaryDesorption->GC_MS_Analysis DataAcquisition Data Acquisition GC_MS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction_desorption Extraction & Desorption cluster_analysis_data Analysis & Data Sample Sample in Vial Equilibration Equilibration (Heating/Agitation) Sample->Equilibration FiberExposure SPME Fiber Exposure (Headspace/Immersion) Equilibration->FiberExposure Desorption Thermal Desorption (GC Injector) FiberExposure->Desorption GC_MS_Analysis GC/MS Analysis Desorption->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

Sources

Application

Application Note: 1,1,2-Trichloro-1-fluoroethane and its Analogs as Specialized Solvents for Spectroscopic Analysis

Introduction: The Niche of Halogenated Solvents in Spectroscopy The selection of an appropriate solvent is a critical parameter in spectroscopic analysis, directly influencing spectral quality and data interpretation. An...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Niche of Halogenated Solvents in Spectroscopy

The selection of an appropriate solvent is a critical parameter in spectroscopic analysis, directly influencing spectral quality and data interpretation. An ideal solvent should dissolve the analyte effectively without introducing interfering signals in the spectral region of interest. While common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are staples for NMR spectroscopy, and solvents like carbon tetrachloride (CCl₄) have been used for IR, their utility is not universal.

Halogenated hydrocarbons—alkanes where hydrogen atoms are substituted by halogens (F, Cl, Br, I)—offer a unique set of properties.[1] Their primary advantage lies in the absence of carbon-hydrogen bonds, which eliminates strong C-H stretching, bending, and deformation bands that can obscure analyte signals in both IR and ¹H NMR spectroscopy.[2][3] These solvents are typically non-polar to weakly polar, enabling the dissolution of a different range of compounds compared to more common solvents. However, their application is often limited by environmental regulations, toxicity, and potential reactivity.[1][4]

This note focuses on 1,1,2-Trichloro-1-fluoroethane, a hydrochlorofluorocarbon (HCFC), and provides a practical guide to its potential and its limitations, contextualized through the lens of its well-documented perhalogenated analog, CFC-113.

Compound Profile: 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

1,1,2-Trichloro-1-fluoroethane, with the chemical formula C₂H₂Cl₃F, is a lesser-known halogenated ethane.[5] Unlike fully halogenated chlorofluorocarbons (CFCs), the presence of hydrogen atoms classifies it as an HCFC. Its physical properties are summarized below.

Table 1: Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

Property Value Source
CAS Number 811-95-0 [6]
Molecular Formula C₂H₂Cl₃F [5]
Molecular Weight 151.39 g/mol [5][7]
Boiling Point 88 °C [6][7]
Melting Point -104.7 °C to -140 °C [6][7]
Density 1.492 g/cm³ (at 20 °C) [7]
Refractive Index 1.427 [6][7]

| Flash Point | 3.4 °C |[7] |

While spectral data for HCFC-131a, including ¹H NMR and ¹⁹F NMR, are available in chemical databases, its application as a primary solvent for spectroscopy is not well-documented in scientific literature.[8][9] The presence of two protons means it will show signals in a ¹H NMR spectrum, requiring deuteration for interference-free analysis, which negates one of the key advantages of using a halogenated solvent. Its primary utility would therefore be in IR or other forms of spectroscopy where its specific C-H signals do not overlap with analyte peaks of interest.

Case Study: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) as a Spectroscopic Solvent

To understand the potential application of solvents like HCFC-131a, we turn to its close analog, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). This compound was widely used as a cleaning agent and solvent before its production was phased out under the Montreal Protocol due to its high ozone-depleting potential.[10][11] Its extensive historical use provides valuable insight into the spectroscopic behavior of this class of compounds.[12]

Table 2: Physicochemical Properties of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

Property Value Source
CAS Number 76-13-1 [11]
Molecular Formula C₂Cl₃F₃ [13]
Molecular Weight 187.37 g/mol [11]
Boiling Point 47.7 °C [11]
Melting Point -35 °C [11]
Density 1.56 g/mL [11]

| Solubility in Water | 170 mg/L |[11] |

Application in Infrared (IR) Spectroscopy

The primary advantage of CFC-113 as an IR solvent is its lack of C-H bonds. This results in a clear spectral window in the 2800-3200 cm⁻¹ region, where C-H stretching vibrations of an analyte are observed. The IR spectrum of CFC-113 is dominated by strong C-Cl and C-F stretching and bending vibrations below 1300 cm⁻¹.[2][13]

Key Usable Windows:

  • ~4000 cm⁻¹ to ~1300 cm⁻¹: Largely transparent and suitable for observing O-H, N-H, and C-H stretching vibrations.

  • Below ~600 cm⁻¹: May offer windows depending on the specific analyte.

Limitations:

  • Strong Absorbance below 1300 cm⁻¹: The "fingerprint" region is heavily obscured by intense C-Cl and C-F bands, making it unsuitable for analyzing many functional groups that absorb in this range.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

For ¹H NMR, CFC-113 is an excellent solvent as it contains no protons and therefore produces no solvent signal. This eliminates the need for expensive deuterated solvents and avoids issues with residual proton signals (e.g., CHCl₃ in CDCl₃). Its low boiling point facilitates easy removal after analysis.

For ¹³C NMR, CFC-113 will produce two signals corresponding to its two non-equivalent carbon atoms. The chemical shifts of these carbons, influenced by the attached halogens, must be known to avoid overlap with analyte signals.

For ¹⁹F NMR, CFC-113 will show signals that can serve as a reference or, conversely, interfere with the analysis of fluorinated analytes.

Protocols and Methodologies

The following are generalized protocols. Users must consult the Safety Data Sheet (SDS) for any specific solvent before use and perform all operations in a well-ventilated fume hood.

Decision Workflow for Solvent Selection

This diagram outlines the decision-making process for selecting a halogenated solvent.

SolventSelection start Analyte requires spectroscopic analysis dissolution Is analyte soluble in common spectroscopic solvents (CDCl3, DMSO-d6, etc.)? start->dissolution common_solvent Use standard solvent protocol. dissolution->common_solvent No interference Do common solvents have interfering signals in the region of interest? dissolution->interference Yes halogenated_choice Consider a halogenated solvent (e.g., CFC-113 for research purposes). interference->halogenated_choice Yes no_interference Use standard solvent protocol. interference->no_interference No check_properties Check solvent properties: - Analyte solubility - Spectral windows - Boiling point - Reactivity halogenated_choice->check_properties proceed Proceed with halogenated solvent. check_properties->proceed Suitable stop Solvent unsuitable. Re-evaluate options. check_properties->stop Unsuitable

Caption: Decision workflow for spectroscopic solvent selection.

General Protocol for Sample Preparation (IR Spectroscopy)
  • Solvent Purity Check: Run a background IR spectrum of the pure halogenated solvent in the desired cell (e.g., KBr or NaCl liquid cell) to ensure no significant impurities are present.

  • Analyte Dissolution: In a clean, dry glass vial, accurately weigh a small amount of the analyte (typically 1-10 mg).

  • Solvent Addition: Using a glass syringe or pipette, add the minimum volume of the halogenated solvent required to fully dissolve the analyte. Gentle vortexing or sonication may be required.

  • Cell Filling: Carefully transfer the solution into the IR liquid cell using a clean syringe, ensuring no air bubbles are trapped.

  • Data Acquisition: Place the cell in the spectrometer and acquire the spectrum. Use the pure solvent spectrum for background subtraction if necessary.

  • Post-Analysis: Eject the sample from the cell into a designated halogenated waste container. Clean the cell thoroughly with a volatile solvent (e.g., dichloromethane, followed by dry air) to prevent residue.

General Protocol for Sample Preparation (¹H NMR Spectroscopy)

This protocol assumes the use of a non-protonated solvent like CFC-113.

NMR_Prep_Workflow start Start: Prepare NMR Sample weigh Weigh 5-20 mg of dry analyte into a clean vial. start->weigh dissolve Add ~0.6-0.7 mL of CFC-113. Ensure complete dissolution. weigh->dissolve check_particulates Any visible particulates? dissolve->check_particulates filter Filter solution through glass wool / syringe filter into NMR tube if particulates are present. cap Cap the NMR tube securely. filter->cap no_filter Transfer solution directly into a clean, dry NMR tube. no_filter->cap check_particulates->filter Yes check_particulates->no_filter No acquire Acquire NMR spectrum. cap->acquire

Caption: Workflow for preparing an NMR sample with CFC-113.

Safety and Environmental Considerations

Critical Safety Information:

  • Inhalation Hazard: Halogenated hydrocarbons are volatile and can have anesthetic effects at high concentrations. Overexposure may lead to dizziness, loss of concentration, and cardiac arrhythmia.[14] All handling must occur in a certified chemical fume hood.

  • Skin/Eye Contact: Liquid contact can cause irritation or frostbite upon rapid evaporation.[14][15] Appropriate personal protective equipment (PPE), including safety goggles and solvent-resistant gloves (inspect before use), is mandatory.[16]

  • Thermal Decomposition: Contact with flames or very hot surfaces can decompose halogenated solvents into highly toxic gases such as phosgene.[11]

  • Waste Disposal: Halogenated solvents must be collected in designated, clearly labeled waste containers for proper disposal according to institutional and national regulations. Do not mix with non-halogenated waste.

Environmental Impact:

  • Ozone Depletion: CFCs and HCFCs contribute to the depletion of the stratospheric ozone layer.[10][11] Their use is heavily restricted, and they should only be employed for essential analytical purposes where no viable alternative exists. Researchers are strongly encouraged to consider greener solvent alternatives whenever possible.

Conclusion

1,1,2-Trichloro-1-fluoroethane and its analogs represent a class of solvents with specialized, albeit limited, utility in modern spectroscopy. Their key advantage—the absence of protons in perhalogenated versions like CFC-113—provides a clear background for ¹H NMR and IR spectroscopy of C-H stretching regions. However, this benefit is overshadowed by significant environmental regulations and safety concerns. While these solvents are no longer suitable for routine use, this guide provides the necessary technical and safety framework for researchers who may encounter them in specific, legacy applications or when analyzing fluorinated compounds where solvent choice is highly constrained. The principles discussed here serve as an important reference for making informed decisions in non-standard spectroscopic analyses.

References

  • The Good Scents Company. (n.d.). 1,1,2-trichlorotrifluoroethane, 76-13-1. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Chemetall US, Inc. (2015). Safety Data Sheet CFC®. Retrieved from [Link]

  • Stratus, Inc. (2002). Material Safety Data Sheet. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Dehon. (1999). SAFETY DATA SHEET CFC-13. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Retrieved from [Link]

  • Rice, C. A., et al. (2014). Halogenated hydrocarbon gas sensing by rotational absorption spectroscopy in the 220–330 GHz frequency range. Journal of Molecular Spectroscopy.
  • FJC, Inc. (2014). Safety Data Sheet. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,2-Trichloro-1,2-difluoroethane. Retrieved from [Link]

  • Restek. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Bosch, E., et al. (2004). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.
  • PubChem. (n.d.). 1,1,2-Trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Robien, W. (n.d.). 1,1,2-TRICHLORO-1-FLUOROETHANE - Optional[19F NMR] - Chemical Shifts. CSEARCH. Retrieved from [Link]

  • Ohio Supercomputer Center. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]

  • NC DOL. (n.d.). Halogenated Hydrocarbons. North Carolina Department of Labor. Retrieved from [Link]

  • Mizushima, S., et al. (1950).

Sources

Method

Gas chromatography methods for 1,1,2-Trichloro-1-fluoroethane analysis

An Application Note and Protocol for the Gas Chromatographic Analysis of 1,1,2-Trichloro-1-fluoroethane Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details robust and validated gas...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 1,1,2-Trichloro-1-fluoroethane

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust and validated gas chromatography (GC) methods for the quantitative analysis of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). As a substance with applications and environmental relevance, its accurate detection is critical for researchers, environmental scientists, and quality control professionals. This document provides two primary protocols: a headspace GC method for liquid matrices and a purge and trap GC method for trace-level analysis in aqueous samples, adaptable for both Electron Capture Detection (ECD) and Mass Spectrometry (MS). The methodologies are grounded in established principles for volatile organic compound (VOC) analysis, ensuring scientific integrity and reliable results.

Introduction and Scientific Principles

1,1,2-Trichloro-1-fluoroethane (CAS RN: 811-95-0) is a hydrochlorofluorocarbon (HCFC) that belongs to a class of compounds closely monitored due to their industrial applications and environmental impact.[1] Accurate quantification is essential for environmental monitoring, toxicological studies, and industrial process control.

Gas chromatography is the premier analytical technique for separating and quantifying volatile compounds like 1,1,2-Trichloro-1-fluoroethane. The fundamental principle involves volatilizing the sample and introducing it into a carrier gas stream (the mobile phase). This mixture flows through a chromatographic column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases. Compounds with weaker interactions with the stationary phase elute faster, while those with stronger interactions are retained longer.

For halogenated hydrocarbons, two detection methods are paramount:

  • Electron Capture Detector (ECD): This detector is exceptionally sensitive to electrophilic compounds, such as those containing halogens. It offers sub-picogram detection limits but provides limited qualitative information.[2]

  • Mass Spectrometry (MS): This detector provides definitive identification by fragmenting the eluting molecules into characteristic ions, creating a unique mass spectrum or "fingerprint" for the compound.[3][4][5] MS can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5][6]

The choice of methodology is dictated by the sample matrix and the required detection limits. Headspace analysis is ideal for measuring volatile compounds in liquid or solid samples without injecting the non-volatile matrix, while purge and trap is the gold standard for trace-level VOC analysis in water, as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[7][8]

Instrumentation, Materials, and Reagents

Instrumentation
  • Gas Chromatograph: Agilent 8860 GC, or equivalent, equipped with a Split/Splitless inlet and electronic pneumatic control.

  • Detector 1: Micro-Electron Capture Detector (µECD).

  • Detector 2: Mass Selective Detector (MSD), such as Agilent 5977 or equivalent.

  • Sample Introduction System 1 (Protocol 1): Headspace Autosampler (e.g., Agilent 8697).

  • Sample Introduction System 2 (Protocol 2): Purge and Trap (P&T) Concentrator and Autosampler (e.g., OI Analytical Eclipse 4760 or equivalent).

Materials and Reagents
  • GC Column: A mid-polarity column is recommended for resolving halogenated compounds. An excellent choice is a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.[2]

    • Recommended Column: Agilent J&W DB-Select 624 UI, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium (99.999% purity or higher).

  • ECD Makeup Gas: Nitrogen or Argon/Methane (P5).

  • Standards: Certified reference standard of 1,1,2-Trichloro-1-fluoroethane in methanol (≥99% purity).

  • Solvents: HPLC-grade or Purge-and-Trap grade Methanol for standard preparation.

  • Water: Deionized, organic-free reagent water.

  • Vials: 20 mL headspace vials with PTFE-lined septa; 40 mL VOA vials for P&T.

Experimental Workflow Diagram

The general analytical workflow for the GC analysis of 1,1,2-Trichloro-1-fluoroethane is depicted below. This process includes sample preparation, instrumental analysis, and data processing, forming a cohesive and self-validating system.

GC_Workflow cluster_prep PART 1: Sample & Standard Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Processing & Reporting prep_start Start cal_standards Prepare Calibration Standards (Serial Dilution in Methanol) prep_start->cal_standards sample_prep Prepare Sample (Aliquot into Vial) prep_start->sample_prep sample_intro Sample Introduction (Headspace or Purge & Trap) cal_standards->sample_intro Load Standards sample_prep->sample_intro Load Samples gc_injection GC Injection (Split/Splitless Inlet) sample_intro->gc_injection gc_separation Chromatographic Separation (DB-624 Column) gc_injection->gc_separation detection Detection (ECD or MS) gc_separation->detection raw_data Acquire Raw Data (Chromatogram / Spectra) detection->raw_data Send Signal peak_id Peak Identification (Retention Time / Mass Spectrum) raw_data->peak_id quant Quantification (External Standard Calibration) peak_id->quant report Generate Report (Concentration, QC Data) quant->report end End report->end

Caption: Workflow for GC analysis of 1,1,2-Trichloro-1-fluoroethane.

Detailed Experimental Protocols

Protocol 1: Headspace GC-ECD/MS Analysis of Liquid Samples

This protocol is suitable for analyzing 1,1,2-Trichloro-1-fluoroethane in samples where the matrix is non-volatile, such as process solvents or wastewater with expected concentrations in the parts-per-million (ppm) range.

Step 1: Standard and Sample Preparation

  • Stock Standard: Prepare a 1000 µg/mL stock solution of 1,1,2-Trichloro-1-fluoroethane in methanol.

  • Calibration Standards: Perform serial dilutions of the stock standard in methanol to prepare a calibration curve. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For calibration, place 5 mL of deionized water into a vial and spike with a known amount of standard. Seal vials immediately.

Step 2: Instrument Setup and Analysis

  • Configure the instrumentation according to the parameters in Table 1.

  • Place the prepared standard and sample vials into the headspace autosampler tray.

  • Create an analysis sequence in the instrument software, starting with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples. Include periodic check standards to verify instrument stability.

  • Initiate the sequence.

Table 1: Instrumental Parameters for Headspace GC-ECD/MS

ParameterSettingRationale
Headspace Autosampler
Oven Temperature80 °CEnsures efficient partitioning of the volatile analyte into the headspace from the liquid matrix.
Loop Temperature90 °CPrevents condensation of the analyte within the sample loop.
Transfer Line Temperature100 °CMaintains the analyte in the gas phase during transfer to the GC inlet.
Vial Equilibration Time15 minutesAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning.
Injection Volume1 mL (gas phase)A standard volume for headspace injection, providing good sensitivity without overloading the system.
GC System
Inlet Temperature200 °CFacilitates rapid volatilization of the sample upon injection.
Inlet ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peak shapes for higher concentration samples.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert mobile phase providing optimal column efficiency.
Oven Program40 °C (hold 5 min), ramp to 180 °C @ 10 °C/min, hold 2 minProvides good separation of early-eluting volatile compounds and ensures elution of any heavier components.
ECD Detector
Temperature300 °CHigh temperature prevents condensation and contamination of the radioactive source.
Makeup Gas (N₂)30 mL/minOptimizes detector response and sweeps the column effluent through the detector efficiently.
MS Detector (Alternative)
Ion Source Temperature230 °CStandard temperature for robust ionization.
Quadrupole Temperature150 °CEnsures consistent mass filtering.
Transfer Line Temperature250 °CPrevents analyte condensation before reaching the ion source.
ModeScan (m/z 45-200) or SIM (target ions TBD from standard)Scan mode for identification; SIM mode for enhanced quantitative sensitivity.
Protocol 2: Purge and Trap GC-MS for Trace Analysis (EPA 8260B Framework)

This protocol is designed for detecting trace levels (parts-per-billion, ppb) of 1,1,2-Trichloro-1-fluoroethane in aqueous samples, such as drinking water or groundwater, following the principles of U.S. EPA Method 8260B.[7]

Step 1: Standard and Sample Preparation

  • Use commercially prepared or lab-fortified aqueous calibration standards. A typical range is 0.5, 1, 5, 10, and 20 µg/L (ppb).

  • Collect samples in 40 mL VOA vials with zero headspace. Add a preservative like HCl if required by the specific method.

  • Add internal standards and surrogates to all standards and samples as required for the EPA method to monitor analytical performance.

Step 2: Instrument Setup and Analysis

  • Configure the P&T and GC-MS system according to the parameters in Table 2.

  • Load the vials into the P&T autosampler.

  • Run an analysis sequence as described in Protocol 1, ensuring inclusion of method blanks and other required quality control samples.

Table 2: Instrumental Parameters for Purge and Trap GC-MS

ParameterSettingRationale
Purge and Trap
Sample Volume5 mLStandard volume for EPA water analysis methods.[8]
Purge GasHelium @ 40 mL/minEfficiently sparges volatile analytes from the water matrix.
Purge Time11 minutes at ambient temperatureStandard duration to ensure complete purging of target VOCs.[8]
Trap TypeVOCARB 3000 or equivalent (Tenax/Silica Gel/Carbon)A multi-sorbent trap that effectively retains a wide range of VOCs, including halogenated compounds.
Desorb Temperature250 °C for 2 minutesThermally desorbs the trapped analytes into the GC transfer line.
Bake Temperature270 °C for 5 minutesCleans the trap after each analysis to prevent carryover.
GC-MS System
Inlet Temperature200 °C, Splitless modeAll desorbed analytes are transferred to the column for maximum sensitivity.
Oven Program35 °C (hold 5 min), ramp to 170 °C @ 8 °C/min, hold 2 minOptimized for separating a wide range of purgeable VOCs as per EPA methodologies.
MS ParametersSame as Table 1 (MS Detector)

Data Analysis and Quality Control

  • Identification: The analyte is identified by comparing its retention time to that of a certified standard. For MS analysis, identification is confirmed by matching the acquired mass spectrum against a reference library spectrum.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration for each calibration standard. A linear regression is applied, and the concentration of the analyte in unknown samples is calculated from this curve.

  • Quality Control:

    • Linearity: The coefficient of determination (R²) for the calibration curve should be ≥ 0.995.

    • Method Blank: Must not contain the analyte at a concentration above the Limit of Detection (LOD).

    • Precision: Replicate analyses of a standard should yield a relative standard deviation (%RSD) of < 15%.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper oven temperature.Deactivate or replace the inlet liner; check for column contamination; ensure the initial oven temperature is appropriate.
Retention Time Shift Leak in the system; change in carrier gas flow rate; column aging.Perform a leak check; verify flow rates with a flowmeter; condition or trim the GC column.
Low Sensitivity Leak; detector contamination; incorrect split ratio; old standard.Perform a leak check; clean the MS ion source or ECD cell; verify inlet parameters; prepare fresh calibration standards.
Ghost Peaks/Carryover Contaminated syringe (headspace); insufficient trap bakeout (P&T).Run solvent blanks to clean the syringe; increase P&T bake time or temperature.

References

  • Taylor & Francis Online. (n.d.). Determination of Atmospheric Halocarbon Concentrations by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane - EZGC Method Translator. Retrieved from [Link]

  • Hoker, J., et al. (2015). GC/TOF-MS as a new method for halocarbon observation in the atmosphere. Retrieved from [Link]

  • Hoker, J., et al. (2016). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis and comparison with GC/Quadrupole-MS. ResearchGate. Retrieved from [Link]

  • Hoker, J., et al. (2014). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques Discussions. Retrieved from [Link]

  • YouTube. (2011). Stationary Phases in Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. Retrieved from [Link]

  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA TO-15 VOC Normal Target Compound List and Detection Limits. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-15: Determination Of Volatile Organic Compounds (VOCs) In Air Collected In Specially-Prepared Canisters And Analyzed By Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • PerkinElmer. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Air Using US EPA Method TO-17. LabRulez. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 1,1,2-Trichloroethane. Retrieved from [Link]

  • Emerson Global. (n.d.). Application Note: Fundamentals of Gas Chromatography. Retrieved from [Link]

Sources

Application

Introduction: Situating 1,1,2-Trichloro-1-fluoroethane in Modern Fluorine Chemistry

An In-Depth Technical Guide to the Application of 1,1,2-Trichloro-1-fluoroethane in Fluorination Reactions 1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a hydrochlorofluorocarbon with the chemical formula C...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1,1,2-Trichloro-1-fluoroethane in Fluorination Reactions

1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F[1][2][3][]. While not a direct fluorinating agent in the same vein as electrophilic reagents like Selectfluor®, its significance for researchers and drug development professionals lies in its position as a key intermediate and building block in the synthesis of more complex fluorinated molecules[1][5]. The introduction of fluorine into organic compounds can dramatically alter their biological properties, enhancing metabolic stability, bioavailability, and binding affinity, which is why approximately 20% of all pharmaceuticals contain fluorine[6][7].

This guide provides a comprehensive overview of 1,1,2-Trichloro-1-fluoroethane's role within the context of industrial and laboratory-scale fluorination, focusing specifically on the catalytic halogen exchange reactions used in its synthesis and its potential as a precursor for valuable fluoro-organic compounds. We will delve into the underlying principles of these reactions, provide detailed protocols for gas-phase catalytic fluorination, and discuss the critical safety measures required for handling the associated reagents.

Physicochemical Properties and Safety Dossier

A thorough understanding of the physical properties and hazards associated with 1,1,2-Trichloro-1-fluoroethane and related chemicals is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

PropertyValueSource
CAS Number 811-95-0[2][3]
Molecular Formula C₂H₂Cl₃F[1][2]
Molar Mass 151.39 g/mol [1][2]
Boiling Point 88 °C[3]
Density 1.492 g/cm³ at 20 °C[3][]
IUPAC Name 1,1,2-Trichloro-1-fluoroethane[2]
Safety First: A Non-Negotiable Mandate

Handling halogenated hydrocarbons and reagents like anhydrous hydrogen fluoride (HF) requires stringent safety protocols. Failure to adhere to these measures can result in severe injury.

Core Safety Requirements:

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood[8][9]. Vapors are heavier than air and can accumulate in low-lying areas[8].

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield[8][10].

    • Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber). Always inspect gloves before use.

    • Body Protection: A flame-resistant lab coat and suitable protective clothing are required[9][10].

    • Respiratory Protection: In case of inadequate ventilation or emergency, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA)[8][10].

  • Emergency Preparedness: Emergency eye wash fountains and safety showers must be immediately accessible[8][9]. Have calcium gluconate gel readily available for potential HF exposure.

  • Handling Precautions: Avoid all personal contact, including inhalation of vapors[11]. Do not eat, drink, or smoke in the laboratory[8]. Wash hands thoroughly after handling[9].

The Mechanism: Halogen Exchange Fluorination

1,1,2-Trichloro-1-fluoroethane is typically synthesized via the catalytic fluorination of a more chlorinated precursor, such as 1,1,2-trichloroethane, using a potent fluorinating source like anhydrous hydrogen fluoride (HF)[1][5]. This process is a classic example of a halogen exchange (Halex) reaction, where chlorine atoms are systematically replaced by fluorine.

The reaction is most effectively performed in the gas phase at elevated temperatures and pressures over a solid catalyst. The catalyst, often based on chromium, aluminum, or antimony salts, facilitates the cleavage of the C-Cl bond and the formation of a new C-F bond[1][5].

Caption: General mechanism of catalytic halogen exchange.

Application & Protocols: Gas-Phase Synthesis

The primary application involving 1,1,2-trichloro-1-fluoroethane is its formation as an intermediate during the gas-phase fluorination of polychlorinated alkanes. The following protocols are based on established industrial methodologies and are designed for a laboratory or pilot-plant scale reactor system[5].

Experimental Workflow Overview

The process involves two main stages: the activation of the catalyst bed followed by the continuous-flow fluorination reaction.

Caption: Workflow for gas-phase catalytic fluorination.

Protocol 1: Catalyst Activation

Objective: To prepare the solid catalyst for the halogen exchange reaction by treating it with hydrogen fluoride. This step converts metal oxides/chlorides to their more active fluoride counterparts.

Materials:

  • Packed bed reactor containing a chromium-based or fluorinated antimony salt catalyst[5].

  • Anhydrous Hydrogen Fluoride (HF) gas cylinder.

  • Nitrogen (N₂) gas cylinder (inert carrier).

  • Mass flow controllers.

  • Heating mantle or furnace for the reactor.

Procedure:

  • Inert Purge: Purge the packed reactor with a steady stream of nitrogen gas to remove any air and moisture.

  • Initial Heating: Begin heating the reactor to approximately 150 °C under the nitrogen flow[5].

  • HF Introduction: Slowly introduce a stream of anhydrous HF gas into the nitrogen carrier stream. A typical starting concentration is 1-20 mole-% HF[5].

  • Temperature Ramp: Gradually increase the reactor temperature to the final activation temperature, typically around 375 °C[5]. While raising the temperature, slowly decrease the nitrogen flow until a pure HF stream is passing over the catalyst.

  • Activation Hold: Maintain the activation temperature for 18-20 hours or until the moisture content in the exit gas stream is below 1%[5]. This indicates the catalyst has been sufficiently fluorinated.

  • Cool Down: Lower the reactor temperature to the desired reaction temperature (e.g., 200-300 °C) while maintaining the HF flow[5].

Protocol 2: Continuous-Flow Gas-Phase Fluorination

Objective: To synthesize fluorinated ethanes by reacting 1,1,2-trichloroethane (or a similar precursor) with HF over the activated catalyst.

Causality Behind Experimental Choices:

  • Temperature: Controls the reaction rate and selectivity. Higher temperatures can lead to over-fluorination or decomposition. The optimal range is typically 200-350 °C[5].

  • Pressure: Increased pressure (4-20 bar) enhances the contact time between reactants and the catalyst surface, improving conversion rates[5].

  • HF:Substrate Molar Ratio: A significant excess of HF (from 3:1 to 12:1) is used to drive the reaction towards the fluorinated products and maintain catalyst activity[5].

  • Contact Time: The residence time of reactants in the catalyst bed (typically 50-130 seconds) is critical. Too short, and conversion is low; too long, and side products may form[5].

Procedure:

  • System Pressurization: With the reactor at the target temperature (e.g., 220 °C) and HF flowing, slowly close the reactor exit valve to pressurize the system to the desired operating pressure (e.g., 10 bar)[5].

  • Substrate Introduction: Using a high-pressure liquid pump, introduce the liquid organic substrate (e.g., 1,1,2-trichloroethane) into a vaporizer where it is mixed with the pre-heated HF stream before entering the reactor.

  • Maintain Steady State: Continuously monitor and adjust the flow rates of HF and the organic substrate to maintain the desired molar ratio. Also, monitor the reactor temperature and pressure to ensure stable operating conditions.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a cooling condenser to liquefy the organic products and unreacted substrate. The stream may then be passed through a scrubber (e.g., a basic solution) to neutralize corrosive byproducts like HCl and unreacted HF.

  • Analysis and Purification: The collected liquid organic phase is analyzed by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity for 1,1,2-trichloro-1-fluoroethane and other fluorinated products. Further purification can be achieved through fractional distillation.

Table 2: Example Reaction Parameters for Gas-Phase Fluorination

ParameterValue RangeRationaleSource
Substrate 1,1,2-TrichloroethanePrecursor for HCFC-131a[5]
Catalyst Fluorinated Antimony SaltActive for Halogen Exchange[5]
Temperature 200 - 300 °CBalances reaction rate and selectivity[5]
Pressure 4 - 20 barIncreases reactant-catalyst contact[5]
HF:Substrate Molar Ratio 3:1 - 12:1Drives equilibrium, maintains catalyst[5]
Contact Time 50 - 130 secondsOptimizes conversion vs. side products[5]

Conclusion and Future Outlook

While 1,1,2-trichloro-1-fluoroethane is an ozone-depleting substance with restricted use, the chemistry surrounding its synthesis remains highly relevant. The catalytic gas-phase fluorination methods described here are fundamental to the production of a new generation of hydrofluoroolefins (HFOs) and other fluorinated compounds that are critical to the pharmaceutical, agrochemical, and materials science industries[6][7][12]. Understanding these protocols provides researchers with the foundational knowledge to develop novel fluorinated molecules and more sustainable catalytic processes for their synthesis.

References

  • Synquest Labs (2016-06-12). 1,1,2-Trichloro-1-fluoroethane Safety Data Sheet.
  • ECHEMI. 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety Data Sheets.
  • Sigma-Aldrich (2024-09-08). SAFETY DATA SHEET.
  • Synquest Labs. 1,1,2-Trichloroethane Safety Data Sheet.
  • Santa Cruz Biotechnology. 1,1,2-Trichloroethane Safety Data Sheet.
  • Google Patents. WO2013053800A2 - Catalytic gas phase fluorination of 1,1,2-trichloroethane and/or 1,2-dichloroethene to produce 1-chloro-2,2-difluoroethane.
  • PubMed. Metabolism of 1,2-dichloro-1-fluoroethane and 1-fluoro-1,2,2-trichloroethane: electronic factors govern the regioselectivity of cytochrome P450-dependent oxidation.
  • NIH National Center for Biotechnology Information. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Benchchem. 1,1,1-Trichloro-2-fluoroethane|CAS 2366-36-1.
  • DSpace@MIT. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
  • DSpace at KIST. Preparation of 1,1,1-trifluoroethane by catalytic fluorination of 1,1,1-trichloroethane and 1-fluoro-1,1-dichloroethane.
  • NIH National Center for Biotechnology Information. Catalysis for Fluorination and Trifluoromethylation.
  • PubMed. Enzymatic synthesis of fluorinated compounds.
  • PubChem. 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937.
  • CAS Common Chemistry. 1,1,2-Trichloro-1-fluoroethane.
  • BOC Sciences. CAS 811-95-0 1-Fluoro-1,1,2-trichloroethane.

Sources

Method

Application Notes and Protocols for the Use of Chlorofluorocarbons (CFCs) as Hydrological Tracers

Introduction: Decoding Groundwater Timelines with Atmospheric Relics The assessment of groundwater resources, including their vulnerability to contamination and replenishment rates, is a cornerstone of sustainable water...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding Groundwater Timelines with Atmospheric Relics

The assessment of groundwater resources, including their vulnerability to contamination and replenishment rates, is a cornerstone of sustainable water management. A critical parameter in these assessments is the "age" of the groundwater—the time elapsed since the water was isolated from the atmosphere and recharged into an aquifer. Environmental tracers, substances whose concentrations in the atmosphere have varied over time in a known manner, provide a powerful tool for dating young groundwater (i.e., water recharged within the last 60 years).[1][2]

Among the most successful of these tracers are the chlorofluorocarbons (CFCs), a group of synthetic compounds manufactured for uses in refrigeration, foam blowing, and as solvents.[1][3] Their production and subsequent release led to a steady increase in atmospheric concentrations for much of the 20th century.[4] This well-documented atmospheric history serves as a time-dependent input function, allowing the concentration of CFCs dissolved in a groundwater sample to be correlated with a specific recharge date.[2][3]

This guide focuses on the principles and methodologies for using CFCs as tracers in hydrological studies. While the user specified 1,1,2-Trichloro-1-fluoroethane , it is important to note that the primary CFCs validated and extensively documented for groundwater dating are CFC-11 (Trichlorofluoromethane) , CFC-12 (Dichlorodifluoromethane) , and CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) .[1][4] Due to the robust body of scientific literature and established protocols for these three compounds, this document will focus on their application as a representative class, with particular attention to CFC-113. The principles and methods described herein are broadly applicable to all three tracers.

The development of the CFC dating technique has provided a vital tool for hydrologists, complementing and sometimes surpassing other methods like tritium (³H) analysis, especially as the large atmospheric tritium signal from mid-century thermonuclear bomb tests has decayed.[5] However, the success of the Montreal Protocol in phasing out CFC production to protect the ozone layer has led to a leveling off and decline in their atmospheric concentrations, which will alter the utility of this method for dating very recent groundwater in the future.[4][6]

Section 1: The Scientific Basis of CFC Groundwater Dating

The utility of CFCs as age-dating tools is predicated on a set of fundamental assumptions and principles that govern their transport from the atmosphere into the subsurface.

The Core Assumption: Solubility Equilibrium

The primary assumption is that at the time of recharge, the infiltrating water is in solubility equilibrium with the atmospheric concentrations of CFCs.[5] The concentration of a CFC dissolved in water is therefore a function of its atmospheric partial pressure and its solubility, which is dependent on:

  • Temperature: CFC solubility increases significantly as temperature decreases. An accurate estimation of the recharge temperature is therefore critical.[7]

  • Pressure (Elevation): Atmospheric pressure, which varies with elevation, affects the partial pressure of CFCs.

  • Salinity: The solubility of CFCs decreases with increasing salinity, though this is typically a minor factor in freshwater aquifers.

By measuring the CFC concentration in a groundwater sample, one can calculate the equivalent atmospheric concentration at the time of recharge. This value is then compared to the known historical atmospheric concentration curves to determine the "apparent age" of the water.[4][8]

Factors Complicating Apparent Age Interpretation

Several subsurface and sampling-related processes can alter CFC concentrations, leading to an apparent age that may not reflect the true water residence time. Understanding these is crucial for accurate data interpretation.

  • Contamination: Because CFCs were widely used, local contamination from industrial sources, septic systems, or landfills can introduce excess concentrations into groundwater, leading to an erroneously young or modern age.[1][9] Samples with CFC concentrations exceeding modern atmospheric equilibrium are clear indicators of contamination.[5]

  • Microbial Degradation: Under anaerobic (low-oxygen) conditions, microbes can degrade certain CFCs. This process is most significant for CFC-11 and CFC-113, while CFC-12 is far more resistant.[1][9] Degradation removes the CFC from the water, resulting in an artificially old apparent age. Discrepancies between the ages calculated from different CFCs can often signal degradation.

  • Unsaturated Zone (UZ) Transport: The movement of CFCs through the soil and rock above the water table (the unsaturated zone) can involve a time lag, particularly in deep UZs.[1] This can cause the age of the water to be slightly older than the age of the CFCs it contains.

  • Excess Air: During recharge, small air bubbles can become trapped in the water and subsequently dissolve under increased hydrostatic pressure. This adds CFCs beyond the amount from equilibrium exchange, leading to a younger apparent age.[7][8] The effect can be corrected for by measuring dissolved noble gases like Neon or Argon.[10]

  • Dispersion and Mixing: Groundwater flow is rarely a simple "piston-flow" system. Dispersion and mixing of waters of different ages within an aquifer can result in a sample that is a mixture. In such cases, the CFC concentration reflects a mean apparent age rather than a discrete recharge date. Ratios of different CFCs can sometimes help to identify and deconvolve these mixtures.[3][5]

Section 2: Properties of Key CFC Hydrological Tracers

The distinct physical and chemical properties of CFC-11, CFC-12, and CFC-113 influence their behavior in the environment and the analytical methods used for their detection. Their different atmospheric histories and susceptibility to degradation also provide complementary information for robust age interpretations.

PropertyCFC-11CFC-12CFC-113
Chemical Formula CCl₃FCCl₂F₂C₂Cl₃F₃
Synonyms TrichlorofluoromethaneDichlorodifluoromethane1,1,2-Trichloro-1,2,2-trifluoroethane
Molar Mass ( g/mol ) 137.37120.91187.37[11]
Boiling Point (°C) 23.7-29.847.7[11]
Water Solubility (mg/L at 25°C) 1100280170[12]
Atmospheric Lifetime (years) 4510085[3][13]
Primary Historical Use Foam blowing agent, refrigerantRefrigerant, aerosol propellantSolvent, cleaning agent[1][3][11]
Susceptibility to Degradation High (in anaerobic conditions)Very LowModerate (in anaerobic conditions)[1]

Section 3: Protocol for Field Sampling

The collection of water samples for CFC analysis is the most critical phase of the investigation. The objective is to obtain a sample that is representative of the aquifer water without contamination from the modern atmosphere. The detection limits are in the picogram per kilogram (pg/kg) range, making the procedure highly susceptible to contamination.[3]

Pre-Sampling Considerations
  • Well Selection: Choose wells with known construction details (screened interval, depth). Avoid wells with potential sources of local contamination nearby.

  • Pump and Tubing: Do not use pumps with plastic components (e.g., bladders, O-rings) that can absorb or desorb CFCs. The preferred method is a submersible pump constructed of stainless steel. All tubing that contacts the sample should be copper or stainless steel, as plastic and rubber tubing can contaminate the sample.

  • Well Purging: The well must be purged of stagnant water in the casing to ensure the sample is drawn directly from the aquifer. Purge at least three well volumes, or until hydrochemical parameters (temperature, pH, conductivity) stabilize.

Required Materials
  • Submersible or suction-lift pump with metallic components.

  • Copper or stainless steel tubing.

  • Compression fittings to connect tubing.

  • Sample collection vessel (e.g., stainless steel beaker or flow-through cell) to prevent atmospheric contact.

  • Borosilicate glass ampoules (e.g., 50-100 mL).

  • Apparatus for flame-sealing the glass ampoules (propane/oxygen torch).

  • Alternatively, specialized copper tubes with pinch-off clamps.

  • Safety equipment (gloves, safety glasses, heat-resistant gloves for sealing).

  • Cooler with ice for sample storage.

Step-by-Step Sampling Protocol
  • System Setup: Connect the pump to the metallic tubing and lower it to the desired sampling depth within the well screen.

  • Purging: Begin pumping at a low, laminar flow rate (e.g., < 1 L/min) to avoid stripping dissolved gases from the water. Monitor field parameters until stable.

  • Sample Line Flushing: Create a closed flow path from the pump, through the tubing, and into the sample collection vessel. Allow water to overflow from the vessel for several minutes to ensure all air is displaced.

  • Ampoule Rinsing: Submerge the glass ampoule in the overflowing water within the collection vessel. Allow the ampoule to fill and overflow completely for at least one minute to ensure it is thoroughly rinsed with sample water and contains no trapped air.

  • Sample Collection: While the ampoule remains submerged, displace the water in the narrow neck with a bubble of nitrogen gas or by carefully creating a small headspace. This headspace is crucial to prevent the ampoule from breaking when the glass is heated during sealing.

  • Sealing: Immediately remove the ampoule from the water. Using the propane/oxygen torch, carefully heat the neck of the ampoule until the glass melts and creates a secure, airtight seal.

  • Labeling and Storage: Label the sealed ampoule clearly with a unique sample ID, date, time, and location. Store the samples inverted (seal down) in a cooler with ice and keep them refrigerated until analysis.

G cluster_prep Preparation cluster_sampling Contamination-Free Sampling cluster_post Post-Sampling well_select Select Well & Depth pump_setup Setup Pump & Metal Tubing well_select->pump_setup well_purge Purge Well at Low Flow (Monitor Parameters) pump_setup->well_purge create_path Create Closed Flow Path (Submerged Outlet) well_purge->create_path rinse_ampoule Rinse Ampoule (Submerged) create_path->rinse_ampoule collect_sample Collect Sample (Create Small Headspace) rinse_ampoule->collect_sample seal_ampoule Flame-Seal Ampoule Immediately collect_sample->seal_ampoule label_store Label and Store Inverted (Refrigerated) seal_ampoule->label_store transport Transport to Lab label_store->transport

Figure 1: Workflow for collecting high-integrity groundwater samples for CFC analysis.

Section 4: Protocol for Laboratory Analysis

The standard analytical technique for measuring CFCs in water is purge-and-trap gas chromatography with an electron-capture detector (GC-ECD) .[3] The ECD is extremely sensitive to the halogenated CFC compounds, allowing for very low detection limits.

Principle of Analysis

A known volume of the water sample is purged with a high-purity inert gas (e.g., nitrogen or helium). The CFCs, being volatile, are stripped from the water and carried in the gas stream to a trap containing a sorbent material at a low temperature. This cryogenically focuses the CFCs. After purging is complete, the trap is rapidly heated, desorbing the CFCs into the carrier gas stream of a gas chromatograph (GC). The CFCs are then separated based on their boiling points and affinity for the GC column's stationary phase, and finally detected by the ECD.[10][14]

Instrumentation and Reagents
  • Gas Chromatograph (GC): Equipped with an Electron Capture Detector (ECD).

  • Purge-and-Trap System: Custom-built or commercial system with a sparging vessel, cryogenic trap, and heating elements.

  • GC Column: A capillary column suitable for separating volatile halogenated compounds (e.g., DB-624 or similar).

  • Gases: High-purity nitrogen or helium (carrier gas), and a purge gas. A P-5 mixture (5% methane in argon) is often used as the ECD makeup gas.

  • Calibration Standard: A certified compressed gas standard of known CFC concentrations in nitrogen, used to create a calibration curve.

  • Syringes and Tubing: Gas-tight syringes for injecting gas standards.

Step-by-Step Analytical Protocol
  • System Preparation: Bake out the entire analytical system (traps, lines) at a high temperature to remove any contaminants.

  • Calibration: a. Create a multi-point calibration curve by injecting different known volumes of the gas standard into the system. b. The amount of each CFC is plotted against the corresponding peak area from the ECD to establish a linear response factor. c. Run a blank (purging CFC-free water) to ensure the system is clean.

  • Sample Introduction: a. Carefully score and break the neck of the sealed glass ampoule. b. Immediately draw a precise volume of water (e.g., 30-50 mL) using a glass syringe and inject it into the sparging vessel of the purge-and-trap system. This step must be done quickly to minimize atmospheric contamination.

  • Purge and Trap: a. Purge the water sample with inert gas for a set period (e.g., 10-15 minutes) at a controlled flow rate (e.g., 100 mL/min). b. During the purge, the analytical trap is held at a low temperature (e.g., -20°C to -150°C, depending on the system) to adsorb the CFCs.

  • Desorption and Injection: a. After purging, isolate the trap and rapidly heat it (e.g., to 100°C). b. The carrier gas flow is redirected through the heated trap, sweeping the desorbed CFCs onto the GC column.

  • Chromatographic Separation: a. The GC oven follows a specific temperature program to separate CFC-12, CFC-11, and CFC-113 based on their retention times. A typical program might start at 40°C and ramp up to 180°C. b. The separated compounds elute from the column and enter the ECD.

  • Detection and Quantification: a. The ECD generates a signal for each CFC, creating a chromatogram. b. The peak area for each CFC is integrated and compared to the calibration curve to determine the mass of the CFC in the analyzed water volume. c. The final concentration is reported in picograms per kilogram of water (pg/kg) or picomoles per kilogram (pmol/kg).

G cluster_prep Calibration & Preparation cluster_analysis Sample Analysis cluster_data Data Processing cal_std Inject Gas Standard (Multiple Volumes) gen_curve Generate Calibration Curve (Peak Area vs. Mass) cal_std->gen_curve run_blank Run System Blank (CFC-Free Water) gen_curve->run_blank sample_intro Inject Water Sample into Sparging Vessel run_blank->sample_intro purge Purge with Inert Gas sample_intro->purge trap Cryogenically Trap CFCs purge->trap desorb Thermally Desorb Trap trap->desorb gc_sep GC Separation desorb->gc_sep ecd ECD Detection gc_sep->ecd quant Quantify Peak Areas ecd->quant calc Calculate Concentration (vs. Calibration Curve) quant->calc

Figure 2: General workflow for the laboratory analysis of CFCs via Purge-and-Trap GC-ECD.

Section 5: Data Interpretation and Age Calculation

Once a reliable concentration (C_water) is determined, it must be converted back to an atmospheric partial pressure to be compared with the historical record.

  • Calculate Equilibrium Air Concentration: The measured C_water (in pmol/kg) is converted to an equivalent atmospheric mole fraction (parts per trillion, ppt) using the known temperature- and salinity-dependent solubility functions (Henry's Law).[4][8] This requires an accurate estimate of the recharge temperature, often derived from shallow groundwater temperatures, dissolved noble gas concentrations, or local mean annual air temperature.

  • Determine Apparent Age: The calculated atmospheric mole fraction is located on the historical atmospheric concentration curve for the specific CFC (e.g., CFC-113). The corresponding year is the recharge date, and the "apparent age" is the sampling date minus the recharge date.

  • Resolve Ambiguities: Because atmospheric concentrations have flattened and started to decline, a single CFC value may correspond to two possible dates (one on the rising limb and one on the falling limb of the curve).[4] Using the ratios of two CFCs (e.g., CFC-113/CFC-12) can often resolve this ambiguity, as the ratios have also changed uniquely over time.[3][5] Comparing the apparent ages from all three CFCs provides a powerful consistency check. If the ages agree, it lends confidence to a simple piston-flow model. If they disagree, it may indicate contamination (one CFC is elevated), degradation (one CFC is depleted), or mixing of different aged waters.

References

  • IAEA. (n.d.). USE OF CHLOROFLUOROCARBONS IN HYDROLOGY. International Atomic Energy Agency. Retrieved from [Link]

  • Eawag. (n.d.). Dating with CFCs. Eawag - Swiss Federal Institute of Aquatic Science and Technology. Retrieved from [Link]

  • Darling, W. G. (n.d.). CFCs and SF6 for groundwater dating: a SWOT analysis. British Geological Survey. Retrieved from [Link]

  • Plummer, L. N., & Busenberg, E. (1999). Tracing and Dating Young Ground Water. U.S. Geological Survey. Retrieved from [Link]

  • USGS. (2016). Chlorofluorocarbons Background. U.S. Geological Survey Groundwater Dating Lab. Retrieved from [Link]

  • Oster, H., Sontag, C., & Imboden, D. (1996). Simultaneous Determination of CFC-11, CFC-12, N2, and Ar in Water. Eawag - Swiss Federal Institute of Aquatic Science and Technology. Retrieved from [Link]

  • California Air Resources Board. (1997). Chlorinated Fluorocarbons As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2014). Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC-133a. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Montreal Protocol. Retrieved from [Link]

  • Norwegian Ministry of Climate and Environment. (n.d.). Regulations relating to substances that deplete the ozone layer. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113). Retrieved from [Link]

  • USGS. (2011). Principles of Chromatography. U.S. Geological Survey Groundwater Dating Lab. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,1,2,2-Tetrachloroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Federal Register. (1999). Rules and Regulations. GovInfo. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. National Center for Biotechnology Information. Retrieved from [Link]

  • Water Research Commission. (n.d.). Physical and Chemical Tracers in the Environment. Retrieved from [Link]

  • World Health Organization. (n.d.). 1,1,1-Trichloroethane in Drinking-water. Retrieved from [Link]

  • USGS. (n.d.). Periodic Table--Chlorofluorocarbons. U.S. Geological Survey Isotope Tracers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1,1,2-TRICHLOROETHANE Method no.: 38. Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2007). Using Hydrological Tracers to Characterize a Watershed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). 1,1,2-Trichloro-1,2,2-trifluoroethane (Water Source) Fact Sheet. Retrieved from [Link]

  • Columbia University. (n.d.). Dyes, particles, ions, and other deliberate tracers. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant hydrological tracers. Retrieved from [Link]

  • Copernicus Publications. (2023). A year of transient tracers (chlorofluorocarbon 12 and sulfur hexafluoride), noble gases (helium and neon), and tritium in the Arctic Ocean from the MOSAiC expedition (2019–2020). Retrieved from [Link]

  • Atmospheric Measurement Techniques. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Retrieved from [Link]

  • GW-Project. (n.d.). 5.1 Non‑Conservative Tracer Behavior – Introduction to Isotopes and Environmental Tracers as Indicators of Groundwater Flow. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Gas Analysis for Hydrocarbon Detection. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1,1,2-Trichloro-1-fluoroethane: A Review of its Properties and Handling

Executive Summary This document addresses the topic of utilizing 1,1,2-Trichloro-1-fluoroethane in the field of asymmetric synthesis. A thorough review of scientific databases and literature reveals a significant finding...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document addresses the topic of utilizing 1,1,2-Trichloro-1-fluoroethane in the field of asymmetric synthesis. A thorough review of scientific databases and literature reveals a significant finding: 1,1,2-Trichloro-1-fluoroethane is not documented as a reagent, catalyst, or specialized solvent in asymmetric synthesis protocols. Its primary documented roles are as a laboratory chemical and in studies of its metabolism and environmental impact.

Therefore, this guide will deviate from providing specific protocols for asymmetric synthesis. Instead, it will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the known properties, safety, and handling of 1,1,2-Trichloro-1-fluoroethane, ensuring its safe and appropriate use in a laboratory setting.

Physicochemical Properties of 1,1,2-Trichloro-1-fluoroethane

A foundational understanding of a chemical's physical properties is paramount for its safe and effective use in any experimental context. The key physicochemical properties of 1,1,2-Trichloro-1-fluoroethane are summarized below.

PropertyValueReference
Molecular Formula C₂H₂Cl₃F[1][2]
IUPAC Name 1,1,2-Trichloro-1-fluoroethane[2]
CAS Number 811-95-0[1][2]
Molecular Weight 151.39 g/mol [2]
Appearance Colorless clear liquid (estimated)[3]
Density 1.4921 g/cm³ at 20 °C[4]
Melting Point -140 °C[4]
Boiling Point 88 °C[4]
Flash Point 3.4 °C[4]
Refractive Index 1.427[4]
Synonyms 1-Fluoro-1,1,2-trichloroethane, HCFC-131a[1][2]

Safety and Handling Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when working with 1,1,2-Trichloro-1-fluoroethane. The following sections detail the necessary precautions and emergency procedures.

Hazard Identification and Personal Protective Equipment (PPE)

1,1,2-Trichloro-1-fluoroethane is classified with multiple hazards, necessitating the use of appropriate personal protective equipment.

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

  • Environmental Hazards: This substance is harmful to public health and the environment due to its ozone-depleting potential.[1]

A systematic approach to safety, as outlined in the diagram below, should be followed.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Procedures prep_node Consult Safety Data Sheet (SDS) ppe_node Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing - Respiratory Protection (if needed) prep_node->ppe_node vent_node Ensure Adequate Ventilation (Fume Hood) ppe_node->vent_node handle_node Handle with Care: - Avoid contact with skin and eyes - Do not breathe vapors - Use in a well-ventilated area vent_node->handle_node no_eat_node Prohibited Actions: - No eating, drinking, or smoking handle_node->no_eat_node spill_node In Case of Spill: - Evacuate area - Absorb with inert material handle_node->spill_node exposure_node In Case of Exposure: - Skin: Wash thoroughly - Eyes: Rinse for 15 mins - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention handle_node->exposure_node

Caption: Workflow for Safe Handling of 1,1,2-Trichloro-1-fluoroethane.

Detailed Experimental Protocol for Safe Handling

The following protocol should be considered a standard operating procedure for any experiment involving 1,1,2-Trichloro-1-fluoroethane.

1. Pre-Experiment Preparation: 1.1. Read and fully understand the Safety Data Sheet (SDS) for 1,1,2-Trichloro-1-fluoroethane.[5] 1.2. Ensure that a properly functioning chemical fume hood is available. 1.3. Verify that an emergency eyewash station and safety shower are accessible and operational.[1] 1.4. Prepare all necessary glassware and equipment within the fume hood. 1.5. Don the required PPE: safety goggles with side shields, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[1][5]

2. Handling and Dispensing: 2.1. Conduct all manipulations of 1,1,2-Trichloro-1-fluoroethane within the chemical fume hood. 2.2. Use caution when transferring the liquid to avoid splashes. 2.3. Keep containers of 1,1,2-Trichloro-1-fluoroethane tightly closed when not in use.

3. Post-Experiment Procedures: 3.1. All waste containing 1,1,2-Trichloro-1-fluoroethane must be disposed of as hazardous waste according to institutional and local regulations. 3.2. Decontaminate all glassware and equipment that came into contact with the substance. 3.3. Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]

4. Emergency Response: 4.1. Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[5] 4.2. Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] 4.3. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] 4.4. Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Mechanistic Insights and Biological Activity

While not directly applicable to asymmetric synthesis, it is noteworthy that the metabolism of halogenated ethanes like 1,1,2-Trichloro-1-fluoroethane has been studied. Research indicates that these compounds can undergo cytochrome P450-dependent oxidation.[6][7] This process can lead to the formation of various metabolites, and understanding these pathways is crucial for assessing the toxicological profile of such compounds. For instance, studies on the related HCFC-131 have shown that its metabolism in rats produces metabolites such as inorganic fluoride, chlorofluoroacetic acid, and dichloroacetic acid.[6]

The diagram below illustrates a generalized metabolic pathway for halogenated alkanes.

G parent Halogenated Alkane (e.g., 1,1,2-Trichloro-1-fluoroethane) p450 Cytochrome P450 Oxidation parent->p450 intermediate Reactive Intermediate (e.g., Haloacetyl Halide) p450->intermediate metabolites Urinary Metabolites: - Halogenated Acetic Acids - Conjugates - Inorganic Fluoride intermediate->metabolites

Sources

Method

Application Note: Synthesis of 1,2-Dichloro-1-fluoroethylene via Dehydrohalogenation of 1,1,2-Trichloro-1-fluoroethane

Abstract This application note provides a comprehensive guide for the synthesis of 1,2-dichloro-1-fluoroethylene through the dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane. Dehydrohalogenation is a fundamental eli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1,2-dichloro-1-fluoroethylene through the dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane. Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes.[1] This document details the underlying chemical principles, including the E2 elimination mechanism, and presents two robust protocols for researchers in synthetic chemistry and drug development. The first protocol employs a classic approach using a strong base in an alcoholic solvent, while the second leverages Phase Transfer Catalysis (PTC) for enhanced reaction efficiency under milder conditions. Safety considerations, reaction optimization, and product characterization are thoroughly discussed to ensure reliable and reproducible outcomes.

Scientific Background and Principles

The synthesis of haloalkenes is a critical step in the production of polymers, refrigerants, and pharmaceutical intermediates. The target molecule, 1,2-dichloro-1-fluoroethylene, is synthesized from 1,1,2-trichloro-1-fluoroethane (CCl₂F-CH₂Cl) via a β-elimination reaction, commonly known as dehydrohalogenation.[1][2]

1.1. The β-Elimination Mechanism

This reaction involves the removal of a hydrogen atom from the β-carbon and a halogen atom from the α-carbon.[3] When conducted with a strong, non-nucleophilic base, the reaction typically proceeds through a concerted E2 (elimination, bimolecular) mechanism.[4]

The key steps are:

  • A strong base abstracts a proton from the β-carbon (the -CH₂Cl group).

  • Simultaneously, the C-H bond begins to break, and a new π-bond starts to form between the α and β carbons.

  • The C-Cl bond on the α-carbon (the -CCl₂F group) cleaves, with the chlorine atom departing as a leaving group.

The use of an alcoholic solution of a strong base, such as potassium hydroxide (KOH), is crucial. The alkoxide ions (RO⁻) generated in the alcoholic solvent are significantly stronger bases than hydroxide ions (OH⁻) in an aqueous solution, which favors the elimination pathway over competing nucleophilic substitution (Sₙ2) reactions.[2]

Caption: E2 mechanism for dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane.

1.2. Phase Transfer Catalysis (PTC)

Conventional dehydrohalogenation requires harsh conditions, such as high temperatures and strongly basic environments. Phase Transfer Catalysis (PTC) offers a powerful alternative that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5][6]

A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the base (e.g., OH⁻) from the aqueous phase into the organic phase where the haloalkane substrate is dissolved.[7][8] The hydroxide ion, now complexed with the lipophilic cation of the catalyst (Q⁺OH⁻), is highly reactive in the organic medium, allowing the dehydrohalogenation to proceed at lower temperatures and with greater efficiency.[8] PTC often leads to higher yields, fewer byproducts, and simplified workup procedures.[7] For dehydrohalogenation reactions, more organophilic catalysts like tetraoctylammonium bromide often show superior performance.[9]

Materials and Equipment

Reagents & ChemicalsEquipment
1,1,2-Trichloro-1-fluoroethane (98%+)Round-bottom flask (3-neck)
Potassium Hydroxide (KOH), pelletsReflux condenser
Sodium Hydroxide (NaOH), pelletsMagnetic stirrer and heat plate
Ethanol (anhydrous)Dropping funnel
TolueneThermometer / Temperature probe
Tetrabutylammonium bromide (TBAB)Separatory funnel
Diethyl etherRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Gas Chromatography-Mass Spectrometry (GC-MS)
Deionized WaterNuclear Magnetic Resonance (NMR) Spectrometer

Safety Precautions:

  • 1,1,2-Trichloro-1-fluoroethane: Handle in a well-ventilated fume hood. It is a halogenated hydrocarbon and may be harmful if inhaled or absorbed through the skin.

  • Potassium Hydroxide (KOH) & Sodium Hydroxide (NaOH): Highly corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Ethanol, toluene, and diethyl ether are flammable. Ensure no open flames or spark sources are present.

Experimental Protocols

3.1. Protocol 1: Conventional Dehydrohalogenation with Alcoholic KOH

This protocol utilizes a strong base in an alcoholic solvent, a classic method for inducing β-elimination.[10]

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Base Preparation: In the flask, dissolve 15 g of potassium hydroxide (KOH) in 100 mL of anhydrous ethanol with stirring. Gentle warming may be required to facilitate dissolution.

  • Reactant Addition: Once the KOH is fully dissolved, heat the solution to a gentle reflux (approx. 75-80°C).

  • Slowly add 25 g of 1,1,2-trichloro-1-fluoroethane to the refluxing solution dropwise over 30 minutes.

  • Reaction: Maintain the reaction mixture at reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a pre-calibrated GC method if available.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into 200 mL of cold deionized water.

  • Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any residual KOH and ethanol.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The low boiling point of the product requires careful evaporation.

3.2. Protocol 2: Dehydrohalogenation using Phase Transfer Catalysis (PTC)

This protocol employs a two-phase system with a catalyst, enabling the reaction under milder conditions.[5]

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 25 g of 1,1,2-trichloro-1-fluoroethane, 75 mL of toluene, and 1.5 g of tetrabutylammonium bromide (TBAB).

  • Base Addition: In a separate beaker, prepare a solution of 20 g of sodium hydroxide (NaOH) in 50 mL of deionized water.

  • Add the aqueous NaOH solution to the flask.

  • Reaction: Heat the biphasic mixture to 50-60°C with vigorous stirring to ensure efficient mixing between the phases.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress periodically.

  • Workup: Cool the reaction to room temperature and transfer the entire mixture to a separatory funnel.

  • Remove the lower aqueous layer.

  • Wash the organic layer with deionized water (2 x 50 mL).

  • Drying and Concentration: Dry the organic (toluene) layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully distill to separate the product from the higher-boiling toluene.

Results and Data

The primary product of this dehydrohalogenation is 1,2-dichloro-1-fluoroethylene , which exists as a mixture of (E) and (Z) stereoisomers.[11][12] The ratio of these isomers can depend on the reaction conditions.

ParameterProtocol 1 (Conventional)Protocol 2 (PTC)
Base Potassium Hydroxide (KOH)Sodium Hydroxide (NaOH)
Solvent System Ethanol (Single Phase)Toluene / Water (Biphasic)
Catalyst NoneTetrabutylammonium Bromide
Temperature 75-80°C (Reflux)50-60°C
Reaction Time 2-3 hours4-6 hours
Expected Yield Moderate to GoodGood to Excellent
Key Advantage Simple, well-established methodMilder conditions, easier workup

Product Characterization:

  • GC-MS: The product mixture can be analyzed by GC-MS to determine the purity and identify the (E) and (Z) isomers based on their retention times and mass spectra. The molecular weight of 1,2-dichloro-1-fluoroethylene is 114.93 g/mol .[11][12]

  • ¹⁹F NMR: This is an excellent technique to characterize fluorinated compounds. The (E) and (Z) isomers will exhibit distinct chemical shifts in the ¹⁹F NMR spectrum.

  • ¹H NMR: The single proton on the double bond will show different chemical shifts and coupling constants for the two isomers.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Assemble Glassware (Flask, Condenser) Reagents Measure Reactants (Haloalkane, Base, Solvent) Setup->Reagents Combine Combine Reagents in Flask Reagents->Combine Heat Heat to Reaction Temp (e.g., 60°C or Reflux) Combine->Heat Stir Stir for 2-6 hours Heat->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Quench Quench / Phase Separation Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate (Rotovap/Distill) Dry->Concentrate Analysis Characterize Product (GC-MS, NMR) Concentrate->Analysis

Caption: General experimental workflow for alkene synthesis.

Conclusion

The dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane is an effective method for synthesizing 1,2-dichloro-1-fluoroethylene. This application note provides two reliable protocols tailored for different laboratory needs. The conventional method using alcoholic KOH is straightforward and effective, while the Phase Transfer Catalysis approach offers the advantages of milder reaction conditions and potentially higher yields. Proper adherence to safety protocols and analytical characterization are essential for achieving successful and reproducible results in the synthesis of this valuable fluoroalkene intermediate.

References

  • organicmystery.com. Elimination Reactions in Haloalkanes. Available at: [Link]

  • PTC Organics. Choosing a Catalyst for PTC Dehydrohalogenation. Available at: [Link]

  • Cox, D. F., et al. Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2). ACS Publications. Available at: [Link]

  • ausetute.com.au. Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. Available at: [Link]

  • Google Patents. US4418232A - Dehydrohalogenation process.
  • Unacademy. Dehydrohalogenation of Alkyl Dihalides. Available at: [Link]

  • Wikipedia. Dehydrohalogenation. Available at: [Link]

  • Vedantu. Discuss the mechanism of the following reactions: (a) Dehydrohalogenation of alkyl halides. Available at: [Link]

  • Beilstein Journals. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Available at: [Link]

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. Available at: [Link]

  • Google Patents. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene.
  • PubChem. 1,2-Dichloro-1-fluoroethylene | C2HCl2F | CID 5370463. Available at: [Link]

  • Journal of the American Chemical Society. Theoretical investigation on base-induced 1,2-eliminations in the model system fluoride ion + fluoroethane. The role of the base as a catalyst. Available at: [Link]

  • Wikipedia. Phase-transfer catalyst. Available at: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available at: [Link]

  • Google Patents. US2344061A - Preparation of 1-chloro-1-fluoro ethylene.
  • PubChem. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334. Available at: [Link]

  • NIST. 1,2-Dichloro-1-fluoroethylene. Available at: [Link]

  • SpectraBase. 1,2-DICHLORO-1-FLUORO-(E)-ETHENE;R-1121;TRANS-ISOMER - Optional[19F NMR]. Available at: [Link]

  • Science of Synthesis. Preparation of Unsaturated Organo-Fluorine Compounds by Intramolecular Dehydrohalogenation and Dehalogenation Reactions. Available at: [Link]

  • OSTI.gov. Hydrodechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane over a nickel catalyst prepared from TiNiH{sub x}. Available at: [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]

  • Google Patents. US5210344A - Dehydrohalogenation of 1,1,2-trichloroethane using cyclic amines.
  • Chemistry LibreTexts. Alkenes from Dehydrohalogenation of Haloalkanes. Available at: [Link]

  • Extramarks. Predict all the alkenes that would be formed by dehydrohalogenation.... Available at: [Link]

  • Shaalaa.com. What is dehydrohalogenation? State the rule for the formation of the preferred product.... Available at: [Link]

  • NIST. 1,2-Dichloro-1-fluoroethylene. Available at: [Link]

  • PubChem. 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,1,2-Trichloro-1-fluoroethane

Welcome to the technical support guide for the purification of 1,1,2-Trichloro-1-fluoroethane (CAS No. 811-95-0). This document is designed for researchers, scientists, and professionals in drug development who require h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1,2-Trichloro-1-fluoroethane (CAS No. 811-95-0). This document is designed for researchers, scientists, and professionals in drug development who require high-purity solvent for their applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure the successful purification of this halogenated hydrocarbon.

1,1,2-Trichloro-1-fluoroethane is a versatile solvent, but its utility in sensitive applications is contingent upon its purity. Technical-grade material can contain a variety of impurities, including water, acidic residues from synthesis, and other halogenated hydrocarbons.[1] These contaminants can interfere with reactions, compromise analytical results, and lead to inconsistent outcomes. This guide provides a structured approach to identifying and resolving common purity issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and purification of 1,1,2-Trichloro-1-fluoroethane.

Question: My GC analysis shows multiple peaks. How do I remove other halogenated hydrocarbon impurities?

Answer: The most effective method for separating volatile organic compounds with different boiling points is fractional distillation. The success of this technique relies on the boiling point differences between 1,1,2-Trichloro-1-fluoroethane and its contaminants. For instance, related compounds formed during synthesis, such as 1,2-dichloroethane or tetrachloroethanes, have distinct boiling points that allow for their separation.[2]

Causality: Fractional distillation works by providing a large surface area (in the form of packing material or trays in a distillation column) for a continuous series of vaporizations and condensations. With each cycle, the vapor becomes progressively enriched in the more volatile component (the compound with the lower boiling point). By carefully controlling the temperature at the top of the column, you can selectively condense and collect the desired fraction.

Data Presentation: Boiling Points of 1,1,2-Trichloro-1-fluoroethane and Potential Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
1,1,2-Trichloro-1-fluoroethane 811-95-0C₂H₂Cl₃F88
1,2-Dichloroethane107-06-2C₂H₄Cl₂83.5
1,1,2-Trichloroethane79-00-5C₂H₃Cl₃113.5
1,1,1,2-Tetrachloroethane630-20-6C₂H₂Cl₄130.5
1,1,2,2-Tetrachloroethane79-34-5C₂H₂Cl₄146.5

Experimental Protocol: Purification by Fractional Distillation

A detailed, step-by-step protocol for this procedure is available in the "Experimental Protocols" section below. The key is to maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium within the column, ensuring efficient separation.

Question: My 1,1,2-Trichloro-1-fluoroethane is wet. How do I effectively remove water?

Answer: Water is a common contaminant that must be removed, as it can interfere with moisture-sensitive reactions. The primary method for removing residual water from halogenated hydrocarbons is treatment with a solid drying agent.[3] The choice of drying agent is critical; it must be efficient at absorbing water without reacting with the solvent itself.

Causality: Anhydrous inorganic salts function as drying agents by readily absorbing water to form hydrated crystals.[3] The efficiency of a drying agent depends on its capacity (how much water it can bind), speed, and chemical inertness towards the solvent. For halogenated hydrocarbons, agents like anhydrous calcium chloride or magnesium sulfate are suitable.[3] Agents like sodium metal are incompatible and dangerous as they can react violently with halogenated solvents.[4]

Data Presentation: Comparison of Common Drying Agents for Halogenated Hydrocarbons

Drying AgentCapacitySpeedAdvantagesConsiderations
Anhydrous Calcium Chloride (CaCl₂)HighMediumEconomical and effective for hydrocarbons and halogenated hydrocarbons.[3]Can form adducts with some oxygen-containing compounds; not suitable for alcohols or amines.[5]
Anhydrous Magnesium Sulfate (MgSO₄)HighFastGenerally useful and works quickly.[3]Can be slightly acidic; not ideal for very acid-sensitive compounds.[3]
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowNeutral and generally applicable.[3]Works slowly and may require longer contact time.
Molecular Sieves (3Å or 4Å)HighFastVery efficient for removing water to very low levels.[6]More expensive; must be activated (heated) before use.

Experimental Protocol: Drying with Anhydrous Calcium Chloride

A step-by-step guide for drying is provided in the "Experimental Protocols" section. The key is to add the agent until it no longer clumps together, indicating that excess water has been absorbed.

Question: The pH of my solvent is acidic. How can I neutralize it?

Answer: Acidic impurities, such as residual hydrogen chloride (HCl) from synthesis, can be present.[7] These must be removed to prevent acid-catalyzed side reactions. The standard procedure is to wash the solvent with a dilute aqueous base, followed by washing with water to remove any remaining base or salts.

Causality: A wash with a weak base like sodium bicarbonate (NaHCO₃) solution will neutralize acidic impurities, converting them into their corresponding salts. These salts are soluble in the aqueous layer and are thus easily separated from the organic solvent layer using a separatory funnel. A subsequent wash with deionized water removes any residual base or salt dissolved in the organic phase.

Experimental Protocol: Removal of Acidic Impurities

A detailed protocol for this washing procedure is included in the "Experimental Protocols" section.

General Purification Workflow

For a sample of unknown or mixed purity, a sequential approach is recommended. The following workflow illustrates the logical progression from initial washing to final distillation.

PurificationWorkflow cluster_0 Step 1: Neutralization cluster_1 Step 2: Drying cluster_2 Step 3: Final Purification start Crude 1,1,2-Trichloro-1-fluoroethane wash_base Wash with 5% NaHCO₃ Solution start->wash_base Contains acidic impurities wash_water Wash with Deionized Water wash_base->wash_water Neutralize acid dry Dry over Anhydrous CaCl₂ wash_water->dry Contains residual water filter Filter or Decant dry->filter Remove water distill Fractional Distillation filter->distill Contains other organic impurities end High-Purity Product distill->end Separate based on boiling point

Caption: General workflow for the purification of 1,1,2-Trichloro-1-fluoroethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 1,1,2-Trichloro-1-fluoroethane? A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[8][9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[10][11] It is incompatible with strong oxidizing agents, strong bases, and finely divided metals like aluminum, magnesium, or zinc.[10]

Q2: How should I store the purified solvent? A2: Store purified 1,1,2-Trichloro-1-fluoroethane in a tightly sealed container, preferably made of glass or another compatible material.[9] Avoid aluminum or galvanized containers.[9] Keep it in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8][12]

Q3: What analytical method is best for confirming the purity of my final product? A3: Gas chromatography (GC) is the most suitable method for assessing the purity of volatile compounds like 1,1,2-Trichloro-1-fluoroethane. It can effectively separate and quantify remaining impurities, such as other halogenated hydrocarbons.[13]

Q4: Can I use sodium metal for drying? A4: No. You must never use alkali metals like sodium for drying halogenated hydrocarbons. They can react violently and cause an explosion.[4] Stick to inorganic salts like calcium chloride, magnesium sulfate, or molecular sieves.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Washing
  • Place the crude 1,1,2-Trichloro-1-fluoroethane into a separatory funnel of appropriate size.

  • Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The denser 1,1,2-Trichloro-1-fluoroethane will be the bottom layer (Density ≈ 1.49 g/cm³).[14]

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and add an equal volume of deionized water.

  • Shake and allow the layers to separate as before.

  • Drain the lower organic layer into a clean, dry Erlenmeyer flask. This is your neutralized, wet product.

Protocol 2: Drying with Anhydrous Calcium Chloride
  • To the neutralized solvent from the previous step, add a small amount of granular anhydrous calcium chloride (approximately 5-10 g per 100 mL of solvent).

  • Swirl the flask. If the calcium chloride clumps together, it indicates the presence of significant water. Continue to add small portions of calcium chloride, swirling after each addition, until some of the granules move freely in the solution.[3]

  • Loosely stopper the flask and let it stand for at least 20-30 minutes to ensure complete drying.[3]

  • Separate the dry solvent from the drying agent by carefully decanting or by gravity filtration through a fluted filter paper into a clean, dry distillation flask.

Protocol 3: Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus using a packed column (e.g., with Raschig rings or Vigreux indentations) for efficient separation. Ensure all glassware is dry.

  • Add the dried 1,1,2-Trichloro-1-fluoroethane to the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the head of the distillation column. Discard any initial fraction (forerun) that distills at a significantly lower temperature than the target boiling point.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1,1,2-Trichloro-1-fluoroethane (~88 °C).[14]

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Transfer the purified, collected fraction to a clean, dry, and properly labeled storage container.

References

  • 1,1,2-TRICHLOROTRIFLUOROETHANE. (n.d.). Fao.org. [Link]

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.).
  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Process for the production of 1,1,2-trichloro-2,2-difluoroethane. (n.d.).
  • 1,1,2-Trichloro-1-fluoroethane. (n.d.). PubChem. [Link]

  • 1,1,2-Trichloro-1,2,2-trifluoroethane. (n.d.). Wikipedia. [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. [Link]

  • Drying Of Organic Liquids. (n.d.). Activated Alumina Balls. [Link]

  • Fact sheet: 1,1,2-trichloroethane. (n.d.). Gouv.qc.ca. [Link]

  • 1,1,2-Trichloroethane (C2H3Cl3). (n.d.). Minnesota Department of Health. [Link]

  • Method for preparing 1,1,2-trichloroethane. (n.d.).
  • Process for preparing 1,1,1-trichloroethane. (n.d.).
  • Production of 1, 1, 2-trichloroethane from 1, 2-dichloroethane and chlorine. (n.d.).

Sources

Optimization

Technical Support Center: Purity and Purification of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

Introduction: 1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a fluorinated hydrocarbon utilized in specialized applications within research and development. The purity of this solvent is paramount, as contam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,1,2-Trichloro-1-fluoroethane, also known as HCFC-131a, is a fluorinated hydrocarbon utilized in specialized applications within research and development. The purity of this solvent is paramount, as contaminants can lead to inconsistent experimental results, artifact formation in sensitive analyses, and degradation of valuable reagents. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities in 1,1,2-Trichloro-1-fluoroethane, ensuring the integrity and reproducibility of their work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my 1,1,2-Trichloro-1-fluoroethane and where do they come from?

A1: Impurities in 1,1,2-Trichloro-1-fluoroethane typically originate from three main sources: the synthetic process, subsequent degradation, or improper storage.

  • Synthetic Byproducts: The industrial synthesis of chlorinated and fluorinated ethanes can result in a mixture of related compounds. The major side-product of the synthesis of 1,1,1-trichloroethane is its isomer, 1,1,2-trichloroethane.[1][2] Similarly, you may find isomeric impurities or compounds with varying degrees of halogenation in your HCFC-131a.

  • Degradation Products: Like many halogenated hydrocarbons, 1,1,2-Trichloro-1-fluoroethane can degrade over time, especially when exposed to moisture, air, or light. This degradation can produce acidic impurities such as hydrochloric acid (HCl) and hydrofluoric acid (HF).[1] Furthermore, exposure to high temperatures or a naked flame can cause decomposition, potentially forming highly toxic gases like phosgene.[3]

  • Water: Water is a common contaminant that can be introduced during manufacturing, transfer, or from atmospheric moisture if the container is not properly sealed. The presence of water can accelerate the formation of acidic impurities.[1]

Q2: My experiment is failing, and I suspect the solvent. How can I test for these impurities?

A2: A multi-step analytical approach is recommended to identify and quantify potential impurities.

  • Acidity Test: The simplest test is to check for acidity. This can be done by shaking a small volume of the solvent with deionized water and testing the pH of the aqueous layer with a pH meter or indicator paper. A pH below 7 suggests the presence of acidic impurities like HCl or HF. A more quantitative titration can be performed by shaking the solvent with freshly boiled and cooled water and titrating the aqueous layer with a dilute standard solution of sodium hydroxide (e.g., 0.01 N NaOH) using an indicator like bromocresol purple.[4]

  • Water Content Analysis: The most accurate method for quantifying water content is Karl Fischer titration. This will give you a precise measurement of water concentration, which is critical for moisture-sensitive applications.

  • Gas Chromatography (GC): To identify and quantify other halogenated hydrocarbon impurities, Gas Chromatography is the preferred method.[4] A GC equipped with a Flame Ionization Detector (FID) or, for more detailed analysis, a Mass Spectrometer (MS) can separate and identify volatile organic impurities.[5] Comparing the resulting chromatogram to that of a high-purity standard will reveal the presence of contaminants.

Q3: My solvent tested acidic. What is the underlying cause and how do I resolve this issue?

A3: An acidic pH is a clear indicator of solvent degradation, likely due to a reaction with residual water. These acidic impurities can act as catalysts for further degradation and can interfere with a wide range of chemical reactions, particularly those involving acid-sensitive functional groups or metal catalysts.

Removal Protocol: To neutralize and remove acidic impurities, a wash with a mild aqueous base is highly effective.

  • Place the solvent in a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting the funnel by opening the stopcock to release the pressure from the carbon dioxide gas that is formed.[6]

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Repeat the washing process until no more gas is evolved upon addition of the bicarbonate solution.

  • Finally, wash the solvent with deionized water to remove any residual sodium bicarbonate.

The choice of a weak base like sodium bicarbonate is critical. Strong bases (e.g., NaOH) are generally avoided as they can induce dehydrohalogenation or other unwanted side reactions with the chlorinated solvent.

Q4: I've confirmed water contamination. What is the most effective way to dry 1,1,2-Trichloro-1-fluoroethane?

A4: Removing water is crucial after the aqueous washing steps or if Karl Fischer analysis indicates its presence. The two most common and effective methods are static drying with a drying agent and fractional distillation.

  • Drying Agents: The solvent can be dried by allowing it to stand over a suitable anhydrous drying agent, such as anhydrous calcium sulfate (Drierite®) or molecular sieves (3Å or 4Å). Swirl the flask occasionally and allow it to stand for several hours (or overnight for very wet solvent). Afterward, the dry solvent should be decanted or filtered off the drying agent. Avoid using reactive drying agents.

  • Fractional Distillation: Distillation is a highly effective method for removing water and other impurities with different boiling points.[7] The apparatus must be thoroughly dried (oven or flame-dried under an inert atmosphere) before use to prevent re-introducing moisture. Collect the fraction that distills at the correct boiling point for 1,1,2-Trichloro-1-fluoroethane, ensuring a dry collection vessel.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Rationale
Inconsistent reaction yields or unexpected byproducts Presence of unknown impurities (acidic, water, or organic).Perform a full purity analysis (pH, Karl Fischer, GC-MS). Purify the solvent via the full wash-dry-distill protocol to ensure solvent quality is not the variable.
Corrosion or etching of metal apparatus Significant acidic impurity (HCl, HF) contamination.Immediately cease use. Neutralize the bulk solvent by washing with aqueous sodium bicarbonate solution.[6] The acids are actively degrading the solvent and can damage equipment.
Cloudy or hazy appearance of the solvent Presence of immiscible water.Wash with deionized water to remove the bulk of the suspended water, then dry thoroughly using a drying agent followed by distillation. The haze indicates the solvent is saturated with water.
GC analysis shows multiple peaks close to the main solvent peak Isomeric or other halogenated hydrocarbon impurities.Perform fractional distillation. This technique is designed to separate compounds with close boiling points. A column with high theoretical plates will be required for effective separation.[1]

Experimental Protocol: General Purification of 1,1,2-Trichloro-1-fluoroethane

This protocol describes a comprehensive procedure to remove acidic impurities, water, and other volatile organic compounds.

Step 1: Acid Removal (Aqueous Wash)

  • Pour 500 mL of 1,1,2-Trichloro-1-fluoroethane into a 1 L separatory funnel.

  • Add 200 mL of 5% sodium bicarbonate solution.

  • Stopper the funnel and shake for 2-3 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat steps 2-4 until no effervescence is observed upon adding the bicarbonate solution.

  • Wash the solvent with 200 mL of deionized water by shaking for 2 minutes. Drain and discard the aqueous layer. Repeat this water wash one more time.

Step 2: Preliminary Drying

  • Drain the washed solvent into a clean, dry Erlenmeyer flask.

  • Add ~20 g of anhydrous calcium sulfate.

  • Stopper the flask and let it stand for at least 4 hours, occasionally swirling. The solvent should appear clear, not cloudy.

Step 3: Final Purification by Fractional Distillation

  • Set up a fractional distillation apparatus. Ensure all glassware is meticulously dried.

  • Decant the dried solvent into the distillation flask, leaving the drying agent behind. Add a few boiling chips.

  • Heat the flask gently. Discard the initial small volume of distillate (the forerun), which may contain highly volatile impurities.

  • Carefully collect the fraction that distills at the literature boiling point of 1,1,2-Trichloro-1-fluoroethane.

  • Store the purified solvent in a clean, dry, amber glass bottle with a tightly sealed cap, preferably under an inert atmosphere (e.g., Nitrogen or Argon), to prevent re-contamination.

Visual Workflow for Purification

PurificationWorkflow cluster_start Initial State cluster_wash Step 1: Neutralization cluster_dry Step 2: Drying cluster_distill Step 3: Final Purification cluster_end Final Product start Impure HCFC-131a (Contains Acid, H₂O, Organics) wash Wash with 5% NaHCO₃ Solution (Separatory Funnel) start->wash Remove Acid vent Vent CO₂ Pressure wash->vent Release Gas water_wash Wash with Deionized H₂O wash->water_wash Remove Base vent->wash drying_agent Dry over Anhydrous CaSO₄ water_wash->drying_agent Remove H₂O distill Fractional Distillation drying_agent->distill Remove Organics & Residual H₂O end_node Pure, Dry HCFC-131a distill->end_node Store Properly

Caption: Purification workflow for 1,1,2-Trichloro-1-fluoroethane.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,1,2-Trifluoroethene.
  • Wikipedia. (2023). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
  • Wikipedia. (2023). 1,1,1-Trichloroethane. Retrieved from [Link]

  • FAO. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,1,2-trichlorotrifluoroethane. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,1,2-Trichloroethane. Retrieved from [Link]

  • SEMATECH. (n.d.). Fluorocarbon Film and Residue Removal Using Super-critical CO2 Mixtures. Retrieved from [Link]

  • ATSDR. (2021). Toxicological Profile for 1,1,2-Trichloroethane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.
  • Sanexen. (n.d.). Fact sheet: 1,1,2-trichloroethane. Retrieved from [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • ACS Publications. (1955). Detection, Estimation, and Removal of Impurities in Fluorocarbon Liquids. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • MDPI. (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. Retrieved from [Link]

  • Polymer Char. (n.d.). CFC | Cross Fractionation Chromatograph. Retrieved from [Link]

  • Polymer Char. (n.d.). Bivariate Distribution Analysis by CFC. Retrieved from [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • Semantic Scholar. (2002). Determination of trace impurities of HFC-134a by gas chromatograph with atomic emission detector (GC/AED). Retrieved from [Link]

  • Agilent. (2022). Automated Analysis of Ultratrace Elemental Impurities in Isopropyl Alcohol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with 1,1,2-Trichloro-1-fluoroethane

Welcome to the technical support guide for 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing this unique fluorinated solvent. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, ensure safety, and achieve reliable results.

Section 1: Core Concepts & Properties

Introduction to 1,1,2-Trichloro-1-fluoroethane as a Solvent

1,1,2-Trichloro-1-fluoroethane is a hydrochlorofluorocarbon (HCFC) with a distinct set of physical and chemical properties that can be advantageous in specific synthetic applications. Its structure, featuring both chlorine and fluorine atoms, imparts a unique polarity and solvency profile compared to traditional chlorinated or fluorinated solvents. While its use is regulated due to environmental concerns as an ozone-depleting substance, its application in controlled laboratory settings for specific transformations can be highly effective.[1][2] This guide provides the necessary information for its safe and efficient use.

Physical and Chemical Properties

A thorough understanding of a solvent's properties is fundamental to its effective application. The following table summarizes the key physical and chemical data for 1,1,2-Trichloro-1-fluoroethane.

PropertyValueSource(s)
Chemical Formula C₂H₂Cl₃F[1][3]
Molecular Weight 151.40 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point ~88 °C (361 K)[4]
Melting Point ~ -68 °C (205.07 K)[4]
Density ~ 1.445 g/cm³[6]
Water Solubility Limited / Low[6]
Octanol/Water Partition Coefficient (logP) 2.326[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when using 1,1,2-Trichloro-1-fluoroethane in a laboratory setting.

General Properties & Safe Handling

Q1: What are the primary safety precautions for handling 1,1,2-Trichloro-1-fluoroethane?

A1: As with any halogenated solvent, strict safety protocols are essential.

  • Ventilation: Always handle this solvent in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[1][7]

  • Ignition Sources: Although it is non-flammable, avoid contact with hot surfaces or flames, as it can decompose to produce toxic gases like hydrogen chloride and hydrogen fluoride.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as powdered metals (e.g., aluminum, zinc), which can react violently.[8]

Q2: How should I properly dispose of waste containing 1,1,2-Trichloro-1-fluoroethane?

A2: Due to its classification as an ozone-depleting substance, disposal must comply with local, state, and federal regulations.[9]

  • Waste Collection: Collect all waste containing this solvent in a designated, sealed, and clearly labeled halogenated waste container.

  • Environmental Release: Do not dispose of it down the drain or allow it to evaporate into the atmosphere. Avoid release into the environment.[1][2]

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Reaction Optimization & Troubleshooting

Q3: My starting materials have poor solubility in 1,1,2-Trichloro-1-fluoroethane. What can I do?

A3: While its polarity is unique, solubility can be a challenge.

  • Co-Solvent System: Consider using a co-solvent. The addition of a small amount of a solvent with complementary properties (e.g., dichloromethane or an ether) can significantly enhance the solubility of reagents without drastically altering the overall reaction environment. Synergistic effects between fluorinated solvents and co-solvents like DCM have been observed to improve both solubility and reactivity.[10]

  • Temperature Adjustment: Gently warming the mixture may improve solubility. However, monitor for any potential degradation of your starting materials or the solvent itself, especially in the presence of certain reagents.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of sparingly soluble solids.

Q4: I'm observing unexpected side reactions. Could the solvent be involved?

A4: Yes, while relatively inert, fluorinated solvents can participate in or influence reactions.

  • Radical Reactions: Under certain conditions (e.g., high temperatures, presence of radical initiators, or certain metals), halogenated solvents can undergo or mediate radical reactions.[11] Fluorinated solvents are known to stabilize radical cations, which could alter reaction pathways.[12]

  • Lewis Acidity: The polarized C-F and C-Cl bonds can lead to interactions with Lewis basic sites in your molecules, potentially promoting unforeseen pathways. Fluorinated alcohols, for example, show a remarkable ability to act as hydrogen-bond donors, which can activate substrates.[13] While not an alcohol, the polar nature of 1,1,2-Trichloro-1-fluoroethane could have subtle, similar effects.

  • Purity: Ensure the solvent is free from impurities, such as water or stabilizers from the manufacturer, which could interfere with your reaction. Consider passing the solvent through a plug of activated alumina if you suspect impurities are the issue.

Q5: In which types of reactions is 1,1,2-Trichloro-1-fluoroethane most useful?

A5: Fluorinated solvents often excel in specific reaction classes.

  • Catalysis: They can have a beneficial effect on the reactivity and selectivity of transition metal-catalyzed reactions, particularly in C-H functionalization.[14] The unique electronic environment can stabilize catalytic intermediates.

  • Oxidations: The ability of fluorinated solvents to stabilize cationic and radical cationic intermediates makes them excellent media for certain oxidation reactions.[12]

  • Electrosynthesis: In organic electrosynthesis, fluorinated solvents can enhance the lifetime of organic radicals and stabilize intermediates, improving reaction outcomes.[10]

Work-up & Purification

Q6: What is a standard work-up procedure for a reaction in 1,1,2-Trichloro-1-fluoroethane?

A6: The work-up is similar to that for other dense, water-immiscible organic solvents like dichloromethane or chloroform. A detailed protocol is provided in Section 3.2. Key considerations include:

  • Density: With a density greater than water (~1.445 g/cm³), the organic layer will be the bottom layer during aqueous extractions.[6]

  • Volatility: Its relatively moderate boiling point (~88 °C) allows for efficient removal under reduced pressure using a rotary evaporator.[4]

Q7: I am struggling with emulsion formation during the aqueous wash. How can I break it?

A7: Emulsions are common when working with halogenated solvents.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of theaqueous phase, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous phases.[15]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This may require a longer extraction time but is less likely to produce a stable emulsion.[15]

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes help break it up.

Section 3: Experimental Protocols & Workflows

General Reaction Setup
  • Drying the Solvent: If your reaction is moisture-sensitive, dry the 1,1,2-Trichloro-1-fluoroethane over a suitable drying agent (e.g., calcium hydride) followed by distillation.

  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a reaction flask equipped with a magnetic stir bar and under an inert atmosphere, add your solid starting materials.

  • Solvent Addition: Add the required volume of 1,1,2-Trichloro-1-fluoroethane via syringe or cannula.

  • Liquid Reagents: Add any liquid reagents dropwise via syringe at the desired temperature (e.g., using an ice bath for 0 °C).

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or NMR spectroscopy. The solvent has characteristic peaks in both ¹H and ¹⁹F NMR that should be accounted for.[16][17]

Standard Aqueous Work-Up Protocol
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Extraction:

    • Add a portion of deionized water and gently invert the funnel several times, venting frequently to release any pressure.[15]

    • Allow the layers to separate. The organic layer (containing your product in 1,1,2-Trichloro-1-fluoroethane) will be the bottom layer .

    • Drain the lower organic layer into a clean flask.

    • If necessary, re-extract the upper aqueous layer with fresh portions of the solvent to recover any remaining product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized water to remove water-soluble reagents.

    • Saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.[18]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 4: Visualized Workflows

Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting unexpectedly low yields in your reaction.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvent start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK impure Purify Reagents/ Use Fresh Solvent check_purity->impure Impurity Found check_solubility Assess Reagent Solubility check_conditions->check_solubility Conditions OK optimize_conditions Adjust Temp/Time/ Ensure Inert Atmosphere check_conditions->optimize_conditions Suboptimal improve_solubility Add Co-solvent/ Increase Temperature check_solubility->improve_solubility Poor Solubility rerun Re-run Experiment check_solubility->rerun Solubility OK impure->rerun optimize_conditions->rerun improve_solubility->rerun

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Standard Experimental Workflow

This diagram illustrates the typical sequence of steps from reaction setup to product isolation.

Standard_Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Run Reaction & Monitor Progress (TLC/GC) setup->reaction workup 3. Aqueous Work-up & Extraction reaction->workup dry 4. Dry Organic Layer (e.g., MgSO4) workup->dry concentrate 5. Solvent Removal (Rotary Evaporator) dry->concentrate purify 6. Purify Crude Product (e.g., Chromatography) concentrate->purify

Caption: A standard workflow for synthesis using 1,1,2-Trichloro-1-fluoroethane.

References

  • Roldan, D., et al. (2025). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Available at: [Link]

  • Pace, V., Holzer, W. (2007). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Thieme. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Inchem.org. Available at: [Link]

  • L’Homme, C., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

  • Pace, V., Holzer, W. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from: [Link]

  • WebKhimik. (n.d.). 1,1,2-trichloro-1,2,2-trifluoroethane. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 1,1,2-TRICHLOROTRIFLUOROETHANE. Available at: [Link]

  • Solubility of Things. (n.d.). 1,1,2-trichloro-2-fluoroethane. Available at: [Link]

  • The Good Scents Company. (n.d.). 1,1,2-trichlorotrifluoroethane. Available at: [Link]

  • Matheson Tri-Gas, Inc. (1999). 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Exposome-Explorer. Available at: [Link]

  • Beier, P., et al. (2016). Trihaloethenes as versatile building blocks for organic synthesis. RSC Publishing. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2-trichloro-1-fluoro- (CAS 811-95-0). Available at: [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-2-fluoroethane. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). 1,1,2-TRICHLORO-1-FLUOROETHANE. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Available at: [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloroethane. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (1998). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Available at: [Link]

Sources

Optimization

Technical Support Center: Reactions Involving 1,1,2-Trichloro-1-fluoroethane

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This document provides in-depth troubleshooting advice, prot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this halogenated ethane derivative. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the safe and successful execution of your experiments.

Section 1: Safety First - Essential Handling & Storage Protocols

Before initiating any experiment, a thorough understanding of the hazards associated with 1,1,2-Trichloro-1-fluoroethane is critical. This compound is a volatile liquid and presents specific risks that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Question: What are the primary hazards and necessary precautions when working with 1,1,2-Trichloro-1-fluoroethane?

Answer: 1,1,2-Trichloro-1-fluoroethane is a hazardous substance that requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]

Primary Hazards:

  • Inhalation Toxicity: Vapors are heavier than air and can accumulate in low-lying areas, displacing oxygen.[3] Inhaling high concentrations can lead to central nervous system depression, with symptoms like dizziness, headache, confusion, and in severe cases, unconsciousness or irregular heartbeat.[4]

  • Skin and Eye Contact: Direct contact can cause irritation.[3] Proper protective gloves and chemical safety goggles are mandatory to prevent exposure.[5][6]

  • Hazardous Decomposition: The compound can decompose upon contact with hot surfaces or flames, producing toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and phosgene.[3] Therefore, it is imperative to avoid open flames or high-heat sources during its use.[3]

  • Incompatible Materials: It can react violently or explosively with alkali metals (e.g., sodium, potassium) and finely divided metals like aluminum, magnesium, or zinc.[1] It should also be stored away from strong bases and oxidizing agents.[1]

Essential Safety Protocols:

  • Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves for integrity before each use.[5]

    • Skin Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]

  • Storage: Store containers in a cool, dry, and well-ventilated area, tightly closed, and separated from incompatible materials.[2][3]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste according to local regulations.[2] Ensure adequate ventilation during cleanup.

Section 2: Troubleshooting Common Reaction Issues - FAQs

This section addresses specific problems that may arise during reactions involving 1,1,2-Trichloro-1-fluoroethane. The answers provide causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in organic synthesis and can stem from several factors. When working with halogenated alkanes, the causes often relate to reaction conditions, reagent purity, or competing side reactions.

Potential Causes & Solutions:

  • Inadequate Reaction Initiation: Many reactions involving alkanes, especially halogenations, are free-radical chain reactions that require an initiation step, typically using UV light or heat.[7]

    • Troubleshooting: Ensure your UV lamp is functioning correctly and is at the appropriate wavelength to initiate homolytic cleavage of the weakest bond.[8][9] Verify that the reaction temperature is sufficient for thermal initiation if heat is used. The Cl-Cl bond is weaker than the C-H bond, so in a reaction with Cl₂, the chlorine molecule is the one that will typically cleave first to form radicals.[8][9]

  • Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors (e.g., oxygen, certain impurities) that can quench the radical chain reaction.

    • Troubleshooting: Degas your solvent and reactants by bubbling nitrogen or argon through the mixture or by using freeze-pump-thaw cycles. Ensure all glassware is thoroughly dried to remove moisture, which can also interfere with certain reagents.[10]

  • Suboptimal Temperature Control: Reaction temperature can be a delicate balance.

    • Too Low: The reaction rate may be too slow to proceed to completion within the allotted time.[10]

    • Too High: May promote undesirable side reactions, such as elimination or further substitution, leading to a mixture of products and reducing the yield of the desired compound.[7]

    • Troubleshooting: Perform small-scale experiments to optimize the temperature. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal balance between reaction rate and selectivity.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the halogenating agent can lead to poly-substituted, undesired products.[7][11]

    • Troubleshooting: Carefully control the stoichiometry. Often, using a large excess of the alkane substrate can favor the mono-substituted product.[7] If this is not feasible, add the halogenating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of over-halogenation.

Question 2: I'm observing multiple products in my crude reaction mixture. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products often arises from the non-selective nature of the reaction, particularly in free-radical halogenations. 1,1,2-Trichloro-1-fluoroethane has hydrogen atoms in different chemical environments, which can lead to constitutional isomers upon substitution.

Strategies to Enhance Selectivity:

  • Control the Halogenating Agent: The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂).[7] While chlorine can be relatively unselective, bromine is much more selective for substituting hydrogens at more substituted carbon atoms (tertiary > secondary > primary).

    • Solution: If applicable to your synthesis, consider using a less reactive halogenating agent like N-Bromosuccinimide (NBS) for allylic or benzylic bromination, which is known for its high selectivity. For direct substitution on the ethane backbone, bromination is inherently more selective than chlorination.[7]

  • Lower the Reaction Temperature: As a general rule, lower reaction temperatures favor the more selective, lower-energy reaction pathway, potentially increasing the ratio of the desired product over its isomers.

  • Use of a Phase-Transfer Catalyst: For reactions involving an ionic reagent and an organic substrate like 1,1,2-Trichloro-1-fluoroethane, a phase-transfer catalyst can facilitate the reaction at the interface of two immiscible phases, often leading to milder reaction conditions and improved selectivity.

Question 3: My reaction appears to stall or not proceed at all. What should I investigate?

Answer: A stalled reaction can be frustrating, but a systematic check of components and conditions can usually identify the culprit.

Troubleshooting a Stalled Reaction:

  • Verify Reagent Quality: Starting materials or catalysts may have degraded over time.[10]

    • Action: Check the purity of your 1,1,2-Trichloro-1-fluoroethane and other reagents using GC or NMR. If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require activation or handling in an inert atmosphere.

  • Check Initiation Source: As mentioned in FAQ 1, free-radical reactions require a reliable initiation source.

    • Action: Confirm your UV lamp is emitting at the correct intensity and wavelength, or that your thermal initiator (like AIBN) has not expired and is used at the appropriate temperature.

  • Solvent Purity: Impurities in the solvent, such as water or alcohols, can quench reactive intermediates or react with catalysts.

    • Action: Use freshly distilled or commercially available anhydrous solvents. See the protocol below for a standard solvent purification method.

Section 3: Key Experimental Protocols

To support the troubleshooting advice, this section provides detailed, step-by-step methodologies for common laboratory procedures relevant to reactions with 1,1,2-Trichloro-1-fluoroethane.

Protocol 1: General Procedure for a Photoinitiated Free-Radical Halogenation

This protocol provides a general workflow for a substitution reaction. Warning: This is a representative protocol and must be adapted and assessed for safety based on the specific reagents used.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove moisture.

  • Reagent Setup: In the round-bottom flask equipped with a magnetic stir bar, add the 1,1,2-Trichloro-1-fluoroethane and the appropriate anhydrous solvent under an inert atmosphere.

  • Inert Atmosphere: Seal the flask and purge the system with inert gas for 10-15 minutes to remove oxygen.

  • Initiation: Position a UV lamp (e.g., a mercury vapor lamp) at a safe and effective distance from the reaction flask. The flask should be made of a material transparent to the required UV wavelength (e.g., quartz or borosilicate glass).

  • Reagent Addition: Begin stirring and slowly add the halogenating agent (e.g., a solution of Br₂ in the same solvent) via a dropping funnel over a period of 1-2 hours. Controlling the addition rate is crucial to manage the reaction exotherm and improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining halogenating agent by adding a solution of sodium thiosulfate.

  • Purification: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Solvent Purification - Distillation from a Drying Agent

This protocol is essential for ensuring the anhydrous conditions often required for successful synthesis.

  • Select Drying Agent: Choose a drying agent compatible with your solvent (e.g., sodium/benzophenone for THF/ethers, calcium hydride for dichloromethane).

  • Setup: Assemble a distillation apparatus in a fume hood. Add the solvent and the drying agent to the distillation flask.

  • Reflux: Heat the mixture to a gentle reflux for several hours to ensure complete drying. For sodium/benzophenone, a deep blue or purple color indicates anhydrous, oxygen-free conditions.

  • Distillation: Distill the solvent slowly, collecting the fraction that boils at the correct temperature.

  • Storage: Collect the dry solvent in a sealed flask containing molecular sieves and under an inert atmosphere.

Section 4: Visualizing Workflows

Diagrams can clarify complex processes. The following Graphviz diagram illustrates a logical workflow for troubleshooting low reaction yields.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Initiation) Start->Check_Conditions Check_Stoich Confirm Accurate Stoichiometry Start->Check_Stoich Purity_Impure Impurity Detected Check_Purity->Purity_Impure Conditions_Suboptimal Conditions Suboptimal Check_Conditions->Conditions_Suboptimal Stoich_Incorrect Stoichiometry Incorrect Check_Stoich->Stoich_Incorrect Purify_Reagents Purify Reagents/ Use Anhydrous Solvents Purity_Impure->Purify_Reagents Solution Optimize_Conditions Optimize Temp/ Verify Initiation Source Conditions_Suboptimal->Optimize_Conditions Solution Adjust_Stoich Adjust Molar Ratios/ Slow Reagent Addition Stoich_Incorrect->Adjust_Stoich Solution End Re-run Experiment & Monitor Progress Purify_Reagents->End Optimize_Conditions->End Adjust_Stoich->End

Caption: A workflow diagram for diagnosing and solving low reaction yields.

Section 5: Summary Data Table

For quick reference, the key physical and chemical properties of 1,1,2-Trichloro-1-fluoroethane are summarized below.

PropertyValueSource
IUPAC Name 1,1,2-Trichloro-1-fluoroethane
CAS Number 811-95-0
Molecular Formula C₂H₂Cl₃F
Molar Mass 151.39 g/mol
Boiling Point Not available
Density Not available
Appearance Colorless liquid (for a related compound)
InChIKey ZKVMMSGRDBQIOQ-UHFFFAOYSA-N

References

  • 1,1,2-Trichloro-1,2,2-trifluoroethane . Wikipedia. [Link]

  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE . International Programme on Chemical Safety (IPCS). [Link]

  • 1,1,2-Trichloro-1-fluoroethane . PubChem, National Center for Biotechnology Information. [Link]

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE Hazardous Substance Fact Sheet . Delaware Health and Social Services. [Link]

  • What could be the reason for getting a very low yield in organic chemistry? . Quora. [Link]

  • Free radical halogenation of alkanes . Khan Academy. [Link]

  • What are the steps to synthesize 1,1,2-trichloroethane using organic compounds? . Physics Forums. [Link]

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro- . NIST Chemistry WebBook. [Link]

  • Free radical halogenation of alkanes | Haloalkanes & haloarenes . Khan Academy on YouTube. [Link]

  • Halogenation of Alkanes . Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

Welcome to the technical support center for the synthesis of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. H...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven insights to help you optimize your synthesis, minimize impurities, and ensure the integrity of your results.

Introduction to HCFC-131a Synthesis

The synthesis of 1,1,2-Trichloro-1-fluoroethane, a hydrochlorofluorocarbon (HCFC), is a nuanced process that requires careful control of reaction conditions to achieve high purity and yield. The primary route to this compound involves the fluorination of a polychlorinated ethane precursor, typically 1,1,2-trichloroethane or the addition of hydrogen fluoride to trichloroethylene. These reactions, while effective, are often accompanied by the formation of various side products through mechanisms such as over-fluorination, under-fluorination, elimination, and isomerization. Understanding and controlling these side reactions is critical for obtaining the desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,1,2-Trichloro-1-fluoroethane?

The two most prevalent methods for the synthesis of 1,1,2-Trichloro-1-fluoroethane are:

  • Fluorination of 1,1,2-Trichloroethane: This is a liquid-phase or gas-phase reaction where 1,1,2-trichloroethane is reacted with a fluorinating agent. Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent, often used in conjunction with a catalyst such as an antimony pentachloride (SbCl₅) or other Lewis acids.[1] This method is a direct substitution of a chlorine atom with a fluorine atom.

  • Hydrofluorination of Trichloroethylene: This process involves the addition of hydrogen fluoride (HF) across the double bond of trichloroethylene (Cl₂C=CHCl). This reaction also typically requires a catalyst to proceed efficiently and can lead to a mixture of products, including 1,1,2-Trichloro-1-fluoroethane.

Q2: I am observing a significant amount of unreacted starting material. What could be the cause?

Unreacted starting material, such as 1,1,2-trichloroethane, is a common issue and can usually be attributed to one of the following factors:

  • Insufficient Catalyst Activity: The catalyst, for instance, antimony pentachloride, may be deactivated due to the presence of moisture. It is crucial to use anhydrous reagents and a dry reaction setup.

  • Low Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion. A gradual increase in temperature while monitoring the reaction progress is recommended.

  • Inadequate Mixing: In a liquid-phase reaction, inefficient stirring can lead to poor contact between the reactants and the catalyst, resulting in a lower reaction rate.

  • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent (e.g., HF) will naturally lead to incomplete conversion of the starting material.

Q3: My final product is contaminated with a compound that has a similar boiling point, making purification difficult. What could this be?

A common impurity with a boiling point close to that of 1,1,2-Trichloro-1-fluoroethane is its isomer, 1,1,1-Trichloro-2-fluoroethane . The formation of this isomer can occur through rearrangement reactions, especially at higher temperatures or in the presence of certain catalysts.

Another possibility is the presence of 1,1,2,2-tetrachloroethane , which can be formed as a byproduct in some synthesis routes of the starting material, 1,1,2-trichloroethane.[2] Careful fractional distillation is often required to separate these closely boiling compounds.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into specific side products that can arise during the synthesis of 1,1,2-Trichloro-1-fluoroethane and provides actionable troubleshooting advice.

Issue 1: Presence of Over-fluorinated and Under-fluorinated Products

Symptoms: Your Gas Chromatography (GC) analysis shows peaks corresponding to dichlorodifluoroethanes (over-fluorinated) or tetrachloroethanes (under-fluorinated).

Root Cause Analysis: The fluorination of 1,1,2-trichloroethane is a stepwise process. The formation of over- and under-fluorinated products is a direct consequence of the reaction conditions not being optimized for the desired mono-fluorination.

  • Over-fluorination (e.g., formation of 1,2-dichloro-1,1-difluoroethane) occurs when the reaction is too aggressive. This can be caused by:

    • High reaction temperatures.

    • Prolonged reaction times.

    • High concentration of the fluorinating agent.

  • Under-fluorination results in residual starting material or partially chlorinated intermediates. This is typically due to:

    • Low reaction temperatures.

    • Short reaction times.

    • Insufficient amount of the fluorinating agent.

Corrective Actions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the product distribution by GC.

  • Control Stoichiometry: Precisely control the molar ratio of the fluorinating agent to the starting material. A slight excess of the fluorinating agent is often used to drive the reaction, but a large excess can lead to over-fluorination.

  • Monitor Reaction Time: Take aliquots from the reaction mixture at regular intervals and analyze them by GC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side products.

Issue 2: Formation of Unsaturated Side Products (Alkenes)

Symptoms: You detect the presence of chloro-fluoro-ethenes, such as 1,2-dichloro-1-fluoroethene, in your product mixture.

Root Cause Analysis: These unsaturated compounds are the result of elimination reactions , where a molecule of hydrogen chloride (HCl) is removed from the ethanic backbone.[3][4][5][6] This is a common side reaction in haloalkane chemistry and can be promoted by:

  • High Temperatures: Higher temperatures provide the activation energy needed for elimination reactions to occur.

  • Presence of a Base: Although the reaction is typically carried out under acidic conditions, localized basic sites on the catalyst or impurities can promote elimination.

  • Catalyst Type: Some catalysts have a higher propensity to promote elimination reactions.

Corrective Actions:

  • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Ensure Anhydrous and Acidic Conditions: The presence of water can affect the catalyst's nature. Ensuring the reaction is strictly anhydrous and acidic can help suppress elimination.

  • Catalyst Selection: If elimination is a persistent problem, consider screening different Lewis acid catalysts that may have a lower tendency to promote this side reaction.

Visualization of Reaction Pathways

Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 1,1,2-Trichloroethane 1,1,2-Trichloroethane 1,1,2-Trichloro-1-fluoroethane 1,1,2-Trichloro-1-fluoroethane 1,1,2-Trichloroethane->1,1,2-Trichloro-1-fluoroethane + HF - HCl Elimination 1,2-Dichloro-1-fluoroethene 1,1,2-Trichloroethane->Elimination - HCl Over_fluorination 1,2-Dichloro-1,1-difluoroethane 1,1,2-Trichloro-1-fluoroethane->Over_fluorination + HF - HCl (Excess) Isomerization 1,1,1-Trichloro-2-fluoroethane 1,1,2-Trichloro-1-fluoroethane->Isomerization Rearrangement caption Reaction pathways in the synthesis of 1,1,2-Trichloro-1-fluoroethane.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1,1,2-Trichloro-1-fluoroethane

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This guide is designed to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This guide is designed to provide in-depth, field-proven insights into maximizing reaction yield and controlling selectivity. Moving beyond simple procedural lists, we will explore the causal relationships between experimental parameters and reaction outcomes, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Troubleshooting Guide for Common Experimental Challenges

This section addresses the most frequent issues encountered when using 1,1,2-Trichloro-1-fluoroethane in a synthesis workflow. The question-and-answer format is designed for quick reference and problem resolution.

Question 1: My reaction yield is consistently lower than expected. What are the primary causes and how can I improve it?

Low yield is a multifaceted problem that can stem from issues with reagents, reaction conditions, or workup procedures.[1][2] Below is a systematic approach to diagnosing and resolving this common challenge.

Potential Causes & Solutions:

  • Purity of Reactants and Solvent: Impurities in your starting materials or in the 1,1,2-Trichloro-1-fluoroethane itself can introduce side reactions or poison catalysts. Ensure the purity of all reagents through appropriate analytical techniques (e.g., NMR, GC-MS) and consider purification if necessary.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. A reaction that is too slow may not reach completion, while one that is too fast or conducted at too high a temperature can lead to decomposition or the formation of undesired byproducts.[3]

    • Solution: Systematically screen reaction temperatures to find the optimal balance between reaction rate and product stability. Monitor the reaction progress over time to determine the point of maximum conversion before byproduct formation becomes significant.

  • Inefficient Mixing: In heterogeneous reactions or viscous solutions, poor agitation can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider a mechanical stirrer over a magnetic stir bar.

  • Moisture and Air Sensitivity: Many organometallic reagents and intermediates are sensitive to moisture and atmospheric oxygen.[3]

    • Solution: Employ anhydrous solvents and flame- or oven-dried glassware.[1] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, drying, and chromatography steps.[1]

    • Solution: Ensure complete extraction by using an adequate volume of solvent and performing multiple extractions. Thoroughly rinse any drying agents (e.g., MgSO₄, Na₂SO₄) to recover adsorbed product. When performing chromatography, careful selection of the stationary and mobile phases is crucial to prevent irreversible adsorption or decomposition of the product on the column.

Troubleshooting Workflow: Low Reaction Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of low product yield.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_purity Verify Purity of All Reagents & Solvent (GC, NMR) start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_purity->optimize_conditions Purity OK purify Action: Purify Starting Materials / Solvent check_purity->purify Impurities Found check_setup Evaluate Reaction Setup (Inert Atmosphere, Dry Glassware) optimize_conditions->check_setup No Improvement screen Action: Perform Screening (DoE, Temperature Gradient) optimize_conditions->screen Conditions Suboptimal review_workup Review Workup & Purification (Extraction, Chromatography) check_setup->review_workup Setup is Correct improve_setup Action: Ensure Anhydrous & Anaerobic Conditions check_setup->improve_setup Moisture/Air Leak refine_workup Action: Modify Extraction pH, Change Chromatography Phase review_workup->refine_workup Product Loss Identified end_node Yield Improved review_workup->end_node Improvement Made purify->check_purity screen->end_node improve_setup->end_node refine_workup->end_node

Caption: A logical flowchart for troubleshooting low reaction yields.

Question 2: I am observing poor selectivity in my reaction, leading to a mixture of isomers. How can I control the regioselectivity or stereoselectivity?

Selectivity is governed by the subtle interplay of kinetic and thermodynamic factors, which are heavily influenced by the substrate, reagents, and the reaction environment.[4][5] 1,1,2-Trichloro-1-fluoroethane, as a solvent, can play a role in influencing the transition state energies that dictate the product distribution.

Key Factors Influencing Selectivity:

  • Reaction Mechanism: The inherent mechanism of the reaction (e.g., radical, electrophilic, nucleophilic) is the primary determinant of selectivity. For instance, in radical halogenations, the selectivity often depends on the stability of the radical intermediate formed (tertiary > secondary > primary).[4] Bromine radicals are known to be more selective than chlorine radicals due to kinetic factors.[6][7]

    • Solution: If possible, modify the reaction to favor a more selective mechanism. This could involve changing the initiator (for radical reactions) or using a directing group on the substrate.

  • Steric Hindrance: Bulky substituents on the substrate or reagent can block access to certain reactive sites, favoring attack at less sterically hindered positions.

    • Solution: Employing a bulkier reagent can often enhance selectivity for the less hindered position. Conversely, a smaller reagent may be needed to access a sterically crowded site.

  • Electronic Effects: The electronic properties of the substrate are crucial. Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups direct nucleophilic attack.

    • Solution: The strategic placement of protecting or directing groups can be used to modulate the electronic nature of the substrate and guide the reaction to the desired position.

  • Solvent Effects: The polarity and coordinating ability of the solvent, in this case, 1,1,2-Trichloro-1-fluoroethane, can stabilize or destabilize charged intermediates or transition states, thereby altering the energy barrier for different reaction pathways.

    • Solution: While your core protocol uses 1,1,2-Trichloro-1-fluoroethane, consider co-solvents to fine-tune the polarity of the reaction medium. For example, adding a non-polar co-solvent might enhance selectivity in reactions proceeding through less polar transition states.

Controlling Factors in Reaction Selectivity

This diagram illustrates the key experimental levers that can be adjusted to influence the selectivity of a chemical transformation.

Selectivity_Factors center Reaction Selectivity (Regio- / Stereo-) mechanism Reaction Mechanism (Radical, Ionic, etc.) center->mechanism sterics Steric Effects (Substrate & Reagent Size) center->sterics electronics Electronic Effects (Directing Groups) center->electronics conditions Reaction Conditions (Solvent, Temperature, Catalyst) center->conditions

Caption: Core principles governing selectivity in chemical reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the use and handling of 1,1,2-Trichloro-1-fluoroethane.

1. What are the key physical and chemical properties of 1,1,2-Trichloro-1-fluoroethane?

Understanding the properties of your solvent/reagent is fundamental to safe and effective experimentation.

PropertyValueSource
Chemical Formula C₂H₂Cl₃F[8][9][10]
CAS Number 811-95-0[8][9][10]
Molar Mass 151.39 g/mol [8][9]
Boiling Point 88 °C[8][10]
Melting Point -140 °C[8]
Density ~1.492 g/cm³ at 20 °C[8][10]
Appearance Colorless liquid[11][12]
Solubility Generally soluble in organic solvents; limited solubility in water.[12][13]

2. What are the primary applications of 1,1,2-Trichloro-1-fluoroethane in synthesis?

Historically, related chlorofluorocarbons were used extensively as solvents, refrigerants, and cleaning agents.[14] In a modern laboratory context, 1,1,2-Trichloro-1-fluoroethane can serve as a solvent for various organic transformations, particularly when a solvent with its specific polarity and boiling point is required.[11][12] It can also be a precursor or intermediate in the synthesis of other fluorinated molecules.[15][16]

3. What are the critical safety precautions for handling 1,1,2-Trichloro-1-fluoroethane?

Proper handling is essential to ensure laboratory safety.

  • Ventilation: Always handle 1,1,2-Trichloro-1-fluoroethane in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[17][18]

  • Incompatible Materials: Avoid contact with powdered metals, as this can lead to violent reactions and create a fire or explosion hazard.[19]

  • Thermal Decomposition: Avoid contact with hot surfaces or flames, as it can decompose to produce toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[20]

4. How can I effectively monitor the progress of a reaction involving 1,1,2-Trichloro-1-fluoroethane?

Standard chromatographic and spectroscopic techniques are suitable.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): An excellent quantitative method for monitoring volatile reactants and products. A mass spectrometry (MS) detector can help identify unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to analyze aliquots of the reaction mixture (after removing the solvent) to determine the conversion and the formation of different isomers.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Optimization

This protocol outlines a systematic approach to identifying the optimal temperature for your reaction to maximize yield and minimize byproduct formation.

Objective: To determine the temperature at which the desired product is formed at a reasonable rate with the highest possible selectivity.

Methodology:

  • Setup: Prepare 3 to 5 identical reaction vessels (e.g., small, flame-dried round-bottom flasks equipped with stir bars and reflux condensers) under an inert atmosphere.

  • Reagent Addition: Charge each flask with the substrate and 1,1,2-Trichloro-1-fluoroethane. Place each flask in a heating mantle or cooling bath set to a different temperature (e.g., 25°C, 45°C, 65°C, 85°C).

  • Initiation: Once the solutions have reached the target temperatures, add the limiting reagent simultaneously to all flasks.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot immediately (e.g., with a suitable aqueous solution) and extract the organic components.

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., GC or LC-MS) to determine the percentage conversion of the starting material and the relative ratio of the desired product to any byproducts.

  • Evaluation: Plot the conversion and selectivity as a function of time for each temperature. The optimal temperature is the one that provides the best balance of reaction rate and selectivity within a practical timeframe.

References

  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety D
  • 1,1,2-Trichloro-1-fluoroethane - Safety Data Sheet. (2016).
  • 1,1,2-Trichlorotrifluoroethane - Safety Data Sheet. (n.d.).
  • Practical Halogenations and Problems of Selectivity. (2021). Chemistry LibreTexts.
  • Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps.
  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. (n.d.). Inchem.org.
  • Reactivity and Selectivity. (2020). Chemistry LibreTexts.
  • Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. (2025).
  • 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY D
  • Reactivity Selectivity Principle : halogen
  • Technical Support Center: Synthesis of 1,1,2-Trifluoroethene. (n.d.). Benchchem.
  • Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2). (n.d.).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane. (n.d.). Wikipedia.
  • Tips & Tricks: (How to Improve) Yield. (n.d.). University of Rochester Department of Chemistry.
  • Exploring the Properties and Applications of 1,1,2-Trichloroethane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,1,2-Trichloroethane. (n.d.). Wikipedia.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • Fact sheet: 1,1,2-trichloroethane. (n.d.). Government of Canada.
  • 1,1,2-trichloro-2-fluoroethane | Solubility of Things. (n.d.). Solubility of Things.
  • 811-95-0, 1,1,2-Trichloro-1-fluoroethane Formula. (n.d.). ECHEMI.
  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937. (n.d.). PubChem.
  • CAS 811-95-0 1-Fluoro-1,1,2-trichloroethane. (n.d.). Alfa Chemistry.
  • Ethane, 1,1,2-trichloro-2-fluoro-. (n.d.). NIST WebBook.
  • Efficient One-Pot Synthesis of 2-Chloro-1,1, 1-trifluoro-2-alkenes Under Solvent-Free Conditions. (2025).
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane CAS # 76-13-1. (n.d.). AccuStandard.
  • 1-CHLORO-1,2-DIFLUOROETHANE synthesis. (n.d.). ChemicalBook.
  • 1,1,2-Trichloro-1-Fluoroethane (Cas 811-95-0). (n.d.). Parchem.
  • The Crucial Role of 1,1,2-Trichloroethane in Modern Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,1,2-Trichloro-2-fluoroethane | C2H2Cl3F | CID 9666. (n.d.). PubChem.
  • What is the best alternative for 1,1,2-trichloro-1,1,2-trifluoroethane as an extractant? (2015).
  • Electrochemical approach to trifluoroacetamide synthesis from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) catalyzed by B 12 complex. (2025).
  • 1,1,2-Trichloroethane | CHCl2CH2Cl | CID 6574. (n.d.). PubChem.
  • Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F | CID 75397. (n.d.). PubChem.

Sources

Troubleshooting

Stability of 1,1,2-Trichloro-1-fluoroethane under acidic and basic conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 1,1,2-trichloro-1-fluoroethane (HCFC-131a) under acidic and basic conditions. As a compound with a complex halogenation pattern, understanding its degradation pathways is crucial for its application and for the analysis of experimental results where it may be present as a solvent, reagent, or impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,1,2-trichloro-1-fluoroethane in acidic and basic solutions?

Under aqueous conditions, 1,1,2-trichloro-1-fluoroethane is susceptible to degradation primarily through two competing reaction mechanisms: elimination and substitution.

  • Under Basic Conditions (e.g., in the presence of hydroxide ions): The primary degradation pathway is expected to be an E2 (elimination, bimolecular) reaction. The hydroxide ion acts as a base, abstracting a proton from the carbon bearing two hydrogens. This facilitates the elimination of a chloride ion from the adjacent carbon, leading to the formation of 1,2-dichloro-1-fluoroethene. Due to the presence of multiple chlorine atoms, which are better leaving groups than fluorine, the elimination of HCl is favored over HF. A competing SN2 (substitution, bimolecular) reaction, where the hydroxide ion acts as a nucleophile and displaces a chlorine atom, may also occur to a lesser extent, yielding an alcohol intermediate.

  • Under Acidic Conditions: 1,1,2-trichloro-1-fluoroethane is generally more stable under acidic conditions compared to basic conditions. Hydrolysis, if it occurs, would likely proceed through an SN1 (substitution, unimolecular) pathway, which would be very slow due to the instability of the resulting carbocation. Acid-catalyzed elimination is also possible but is generally less favorable for haloalkanes compared to alcohols. For most practical laboratory applications at or near room temperature, significant degradation under acidic conditions is not expected over short to moderate timeframes.

Q2: I am observing unexpected peaks in my GC analysis after exposing my sample containing 1,1,2-trichloro-1-fluoroethane to a basic solution. What could these be?

The most likely unexpected peaks are the products of dehydrochlorination. Under basic conditions, 1,1,2-trichloro-1-fluoroethane can undergo elimination of hydrogen chloride (HCl) to form 1,2-dichloro-1-fluoroethene . Depending on the reaction conditions (temperature, base concentration), further reactions could occur, but this is the primary expected degradation product. It is also possible to see minor peaks corresponding to substitution products where a chlorine atom has been replaced by a hydroxyl group.

Q3: How does the fluorine atom in 1,1,2-trichloro-1-fluoroethane affect its stability compared to its non-fluorinated analog, 1,1,2-trichloroethane?

The presence of the fluorine atom has a significant impact on the molecule's stability. Fluorine is highly electronegative and forms a very strong C-F bond. This has two main effects:

  • Inductive Effect: The strong electron-withdrawing nature of the fluorine atom can increase the acidity of the adjacent C-H bonds, potentially making the compound more susceptible to base-induced elimination.

  • Leaving Group Ability: Fluoride (F⁻) is a very poor leaving group compared to chloride (Cl⁻). Therefore, in both substitution and elimination reactions, the loss of a chlorine atom is much more favorable than the loss of a fluorine atom.

Overall, while the inductive effect might slightly enhance the rate of proton abstraction by a base, the poor leaving group ability of fluoride means that the degradation will proceed almost exclusively through the loss of HCl rather than HF.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of 1,1,2-trichloro-1-fluoroethane peak in GC analysis of a basic sample. The compound is degrading, likely via E2 elimination.Confirm the pH of your sample. If a basic pH is not intended, identify and eliminate the source of the base. If a basic pH is required, consider performing the experiment at a lower temperature to reduce the degradation rate.
Inconsistent results in stability studies. This could be due to variations in temperature, pH, or the presence of contaminants that can catalyze degradation.Ensure precise temperature control using a water bath or incubator. Use calibrated pH meters and freshly prepared buffer solutions. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.
Appearance of multiple unknown peaks in the chromatogram. This may indicate complex degradation pathways or the presence of impurities in the starting material or reagents.Analyze a standard of 1,1,2-trichloro-1-fluoroethane to confirm its purity. Run a blank experiment with all reagents except the analyte to identify any background contaminants. Use GC/MS to identify the unknown peaks.
No degradation observed under conditions where it is expected. The reaction may be slower than anticipated, or the analytical method may not be sensitive enough to detect small changes in concentration.Extend the duration of the stability study. Increase the temperature to accelerate the reaction (if appropriate for your experimental design). Validate your analytical method to ensure it has the required sensitivity and precision.

Predicted Degradation Mechanisms

The following diagrams illustrate the expected primary degradation pathways for 1,1,2-trichloro-1-fluoroethane under basic conditions.

E2_Mechanism cluster_reactant Reactant and Base cluster_product Products reactant transition_state Transition State product C1 C C2 C C1->C2 C1->C2 Pi bond formation H1 H C1->H1 H2 H C1->H2 Cl1 Cl C1->Cl1 Cl2 Cl C2->Cl2 C2->Cl2 Leaving group departs Cl3 Cl C2->Cl3 F F C2->F H1->C1 Bond breaking OH- OH⁻ OH-->H1 Proton abstraction P_C1 C P_C2 C P_C1->P_C2 = P_H H P_C1->P_H P_Cl1 Cl P_C1->P_Cl1 P_Cl2 Cl P_C2->P_Cl2 P_F F P_C2->P_F H2O H₂O Cl- Cl⁻

Figure 2: Predicted SN2 substitution mechanism.

Experimental Protocol: Assessing the Stability of 1,1,2-Trichloro-1-fluoroethane

This protocol provides a general framework for evaluating the stability of 1,1,2-trichloro-1-fluoroethane in a buffered aqueous solution. It can be adapted for different pH values, temperatures, and co-solvents.

1. Materials and Reagents

  • 1,1,2-Trichloro-1-fluoroethane (HCFC-131a), analytical standard grade

  • High-purity water (e.g., HPLC grade)

  • Buffer salts (e.g., phosphate, borate, citrate) to prepare solutions of the desired pH

  • Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment

  • High-purity methanol or acetonitrile (for stock solution preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Autosampler vials with PTFE-lined septa

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS)

  • Appropriate GC column for separating halogenated compounds (e.g., a mid-polarity column)

2. Preparation of Solutions

  • Stock Solution: Prepare a stock solution of 1,1,2-trichloro-1-fluoroethane in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1000 µg/mL.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10) using the appropriate salts and high-purity water.

  • Reaction Solutions: In volumetric flasks, add a known volume of the buffer solution. Spike with a small, known volume of the 1,1,2-trichloro-1-fluoroethane stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <0.1% of the total volume) to avoid significant co-solvent effects.

3. Experimental Procedure

  • Transfer aliquots of the reaction solutions into several autosampler vials for each pH and temperature condition to be tested. Seal the vials immediately.

  • Prepare a set of "time zero" samples by taking a few vials from each condition and storing them at a low temperature (e.g., 4°C) to quench any reaction.

  • Place the remaining vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each experimental condition.

  • Quench the reaction by cooling the vial (e.g., in an ice bath) if the experiment is being conducted at an elevated temperature.

  • Analyze the samples by GC-FID or GC/MS.

4. Analytical Method

  • Gas Chromatography (GC): A typical GC method for analyzing volatile halogenated compounds would involve a split/splitless injector, a capillary column (e.g., DB-624 or similar), and a temperature program that allows for the separation of the parent compound from potential degradation products. [1]* Detection: An FID can be used for quantification, but a Mass Spectrometer (MS) is highly recommended for the unambiguous identification of degradation products. [1]* Quantification: Use a calibration curve prepared from dilutions of the stock solution to quantify the concentration of 1,1,2-trichloro-1-fluoroethane at each time point.

5. Data Analysis

  • Plot the concentration of 1,1,2-trichloro-1-fluoroethane versus time for each pH and temperature condition.

  • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).

  • If experiments are conducted at multiple temperatures, an Arrhenius plot can be constructed to determine the activation energy of the degradation reaction.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1,1,2-Trichloro-1-fluoroethane in Methanol) C Create Reaction Solutions (Spike buffer with stock solution) A->C B Prepare Buffer Solutions (e.g., pH 4, 7, 10) B->C D Aliquot into Vials C->D E Incubate at Controlled Temperature D->E F Sample at Time Intervals (t=0, 1, 3, 7... days) E->F G GC-FID/MS Analysis F->G H Quantify Concentration vs. Time G->H I Determine Degradation Rate Constant (k) H->I

Figure 3: Experimental workflow for stability testing.

References

  • Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2). ACS Publications.
  • 1,1,2-TRICHLOROTRIFLUOROETHANE. Food and Agriculture Organization of the United Nations.
  • TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine Notes.
  • 1,1,2-TRICHLOROETHANE Method no.: Matrix: Target concentration: Procedure. Occupational Safety and Health Administration.
  • Application Notes and Protocols for the Analysis of 1,1,1-Trichloroethane in Water. Benchchem.
  • 1,1,2-Trichloroethane | CHCl2CH2Cl | CID 6574. PubChem.
  • 1,1,1-Trichloroethane | CCl3CH3 | CID 6278. PubChem.
  • Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. PubMed.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia.

Sources

Optimization

Handling and storage best practices for 1,1,2-Trichloro-1-fluoroethane in the lab

Welcome to the Technical Support Center for the safe and effective use of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) in a laboratory setting. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective use of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information and troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1,1,2-Trichloro-1-fluoroethane.

1. What is 1,1,2-Trichloro-1-fluoroethane and what are its primary laboratory uses?

1,1,2-Trichloro-1-fluoroethane, with the CAS number 811-95-0, is a hydrochlorofluorocarbon (HCFC).[1] In the laboratory, it is primarily used as a chemical intermediate and for scientific research and development.[1] Its properties also make it suitable as a solvent in certain applications.

2. What are the main hazards associated with 1,1,2-Trichloro-1-fluoroethane?

This chemical is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] It is also recognized as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[1]

3. What are the proper storage conditions for 1,1,2-Trichloro-1-fluoroethane in the lab?

To ensure its stability and safety, 1,1,2-Trichloro-1-fluoroethane should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to store it away from incompatible materials.[2][3]

4. What materials are incompatible with 1,1,2-Trichloro-1-fluoroethane?

It should not be stored with or exposed to alkali metals, finely divided metals such as aluminum, magnesium, or zinc, strong bases, and strong oxidizing agents.[1]

5. What personal protective equipment (PPE) is required when handling this chemical?

At a minimum, you should wear protective gloves, chemical safety goggles or glasses, and a lab coat.[1][2] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments involving 1,1,2-Trichloro-1-fluoroethane.

Scenario 1: Accidental Spill

Question: I've just spilled a small amount of 1,1,2-Trichloro-1-fluoroethane on the lab bench. What is the correct procedure for cleanup?

Answer:

For a small spill, you should first ensure the area is well-ventilated and evacuate any unnecessary personnel.[1] Wearing your full personal protective equipment (PPE), you can then use an absorbent material, such as dry chemical absorbent, to contain and clean up the spill.[1] The contaminated absorbent material should be swept or shoveled into an appropriate, labeled container for disposal.[1]

Workflow for Small Spill Cleanup

A Small Spill Occurs B Ensure Area is Well-Ventilated and Evacuate Unnecessary Personnel A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Contain and Absorb Spill with Inert Material C->D E Collect Contaminated Material into a Labeled Waste Container D->E F Dispose of Waste According to Institutional and Local Regulations E->F

Caption: Step-by-step procedure for cleaning a small laboratory spill.

Scenario 2: Unexpected Reaction

Question: My experiment with 1,1,2-Trichloro-1-fluoroethane and a metallic reagent is producing an unexpected color change and gas. What should I do?

Answer:

An unexpected reaction could indicate a hazardous incompatibility. 1,1,2-Trichloro-1-fluoroethane can react with finely divided metals.[1] If it is safe to do so, you should immediately stop the addition of any reagents and cool the reaction vessel. Do not attempt to neutralize the reaction without fully understanding the chemical process. If the reaction appears to be escalating, evacuate the immediate area and alert your lab's safety officer.

Scenario 3: Disposal of Waste

Question: How do I properly dispose of waste containing 1,1,2-Trichloro-1-fluoroethane?

Answer:

Waste containing this chemical must be disposed of in accordance with licensed collector's sorting instructions.[1] It should be treated as hazardous waste and may require incineration in an authorized facility equipped with an afterburner and flue gas scrubber.[1] Do not pour this chemical down the drain, as it can be harmful to aquatic life.[4]

In-Depth Technical Protocols

Protocol 1: Safe Handling and Dispensing
  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[1] Confirm that your work area, preferably a chemical fume hood, has adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1][2]

  • Dispensing: When transferring the chemical, do so slowly to avoid splashing. Use non-sparking tools to prevent any risk of ignition.[2] Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]

Logical Flow for Safe Handling

A Pre-Handling Checks (Ventilation, Emergency Equipment) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Dispense Chemical Slowly in a Ventilated Area B->C D Keep Container Sealed When Not in Use C->D E Post-Handling Hygiene (Wash Hands Thoroughly) D->E

Caption: Workflow for the safe handling and dispensing of 1,1,2-Trichloro-1-fluoroethane.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C2H2Cl3F[1]
Molecular Weight 151.39 g/mol [5]
Boiling Point 88 °C[6]
Melting Point -104.7 °C[2]
Density 1.492 g/cm³[7]

References

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Delaware Health and Social Services. [Link]

  • Safety (MSDS) data for 1,1,2-trichloro- 1,2,2-trifluoroethane. Physical & Theoretical Chemistry Lab Safety. [Link]

  • Chemical Properties of Ethane, 1,1,2-trichloro-1-fluoro- (CAS 811-95-0). Cheméo. [Link]

  • 1,1,2-Trichloro-1-fluoroethane. PubChem, National Center for Biotechnology Information. [Link]

  • 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia. [Link]

  • Ethane, 1,1,1-trichloro-2-fluoro-. PubChem, National Center for Biotechnology Information. [Link]

  • 1,1,2-TRICHLOROETHANE- MATERIAL SAFETY DATA SHEET. Exposome-Explorer. [Link]

  • ICSC 0080 - 1,1,2-TRICHLOROETHANE. Inchem.org. [Link]

Sources

Troubleshooting

Technical Support Center: Quenching Procedures for Reactions in 1,1,2-Trichloro-1-fluoroethane

A Senior Application Scientist's Foreword Welcome to the technical support guide for handling reaction work-ups in 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). As a solvent, its utility is matched by a unique set of chemi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Foreword

Welcome to the technical support guide for handling reaction work-ups in 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). As a solvent, its utility is matched by a unique set of chemical properties that demand a rigorous and informed approach to quenching. Unlike more common ethereal or hydrocarbon solvents, halogenated solvents like HCFC-131a are not innocent bystanders in your reaction flask. They can and will react with certain reagents, particularly under the energetic conditions of a quench.

This guide is built from a foundation of field-proven insights and established safety protocols. Our objective is not merely to provide steps but to illuminate the causality behind them. Understanding why a specific quenching agent is chosen, or why a particular order of addition is critical, transforms a protocol from a list of instructions into a self-validating system of safety and efficiency. Here, we will dissect the challenges and provide robust solutions, ensuring the integrity of your research and the safety of your laboratory.

Part 1: Solvent Profile and Core Safety Principles

Before addressing specific quenching scenarios, it is imperative to understand the characteristics of the solvent itself.

1.1. Key Properties of 1,1,2-Trichloro-1-fluoroethane (CAS 811-95-0)

PropertyValueSource
Molecular Formula C₂H₂Cl₃F[1]
Molecular Weight 151.39 g/mol [1]
Boiling Point 88 °C[2]
Density ~1.49 g/cm³ @ 20 °C[2]
Appearance Colorless liquid[3]

1.2. Fundamental Hazards & Incompatibilities

1,1,2-Trichloro-1-fluoroethane is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation[3]. From a reactive standpoint, the primary concerns are:

  • Incompatibility with Metals and Bases: The solvent is incompatible with alkali metals and finely divided metals such as aluminum, magnesium, and zinc[3]. It also reacts with strong bases[3]. These reactions can be vigorous and present a significant safety hazard.

  • Thermal Decomposition: On contact with hot surfaces or flames, it can decompose into highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene[4].

  • Environmental Hazard: This compound is a Class II ozone-depleting substance, and its release to the environment should be avoided[3].

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered by researchers using 1,1,2-Trichloro-1-fluoroethane.

Q1: Why is quenching in 1,1,2-Trichloro-1-fluoroethane more hazardous than in a solvent like THF or Toluene?

The primary difference lies in the reactivity of the solvent itself. While THF and toluene are relatively inert to many reagents, the C-Cl bonds in 1,1,2-Trichloro-1-fluoroethane are susceptible to attack by strong nucleophiles, organometallics, and strong bases. An aggressive quench can initiate a side reaction with the solvent, leading to the formation of hazardous byproducts, unexpected exotherms, and potentially a runaway reaction.

Q2: What are the tell-tale signs of a reaction with the solvent during a quench?

Be vigilant for the following indicators:

  • Unexpected Color Change: The formation of dark, tarry, or deeply colored solutions often signals solvent decomposition or side reactions.

  • Gas Evolution Beyond Expectations: While quenching protic reagents will evolve gas (e.g., H₂ from hydrides), an unusually vigorous or sustained gas evolution may indicate a reaction with the solvent.

  • Secondary Exotherm: A sudden temperature spike that is not proportional to the amount of quenching agent added suggests an uncontrolled side reaction is occurring.

Q3: Which general classes of quenching agents should be avoided for initial quenching steps?

Direct quenching with highly reactive protic sources is extremely dangerous.

  • AVOID: Direct addition of water, aqueous solutions (acidic or basic), or low-molecular-weight alcohols like methanol to highly reactive species (e.g., organolithiums, Grignard reagents, metal hydrides)[5]. This will almost certainly cause a violent, uncontrolled exotherm.

  • INSTEAD: Employ a stepwise approach using less reactive quenching agents first, such as isopropanol or sec-butanol, to moderate the reaction rate[6][7].

Q4: How should I set up my apparatus for a safe quench?

A proper setup is your first line of defense. The diagram below illustrates a standard, safe apparatus for performing a controlled quench.

G cluster_fumehood Inside Fume Hood cluster_flask Reaction Vessel flask Round-Bottom Flask (in Ice Bath) stirbar Magnetic Stir Bar thermometer Low-Temp Thermometer flask->thermometer bubbler Outlet to Bubbler/Scrubber flask->bubbler stirplate Magnetic Stir Plate with Cooling Bath add_funnel Pressure-Equalizing Addition Funnel (Quenching Agent) add_funnel->flask Slow, Dropwise Addition n2_inlet Inert Gas Inlet (N2 or Ar) n2_inlet->flask

Caption: A safe apparatus for controlled quenching.

Part 3: Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter.

Scenario 1: Quenching Organometallic Reagents (e.g., n-BuLi, Grignard Reagents)

Organometallics are strongly basic and nucleophilic, posing the highest risk of reacting with the chlorinated solvent.

Problem Probable Cause(s) Preventative & Corrective Actions
Runaway Exotherm / Violent Bubbling 1. Quenching agent is too reactive (e.g., water, methanol).[5] 2. Rate of addition is too fast. 3. Cooling bath is insufficient or has failed.Action: Immediately stop the addition. Ensure the cooling bath is at the target temperature (0 °C or lower). The standard, safe procedure is a sequential, slow addition of increasingly reactive alcohols: isopropanol -> ethanol -> methanol -> water.[7] Each should be added until gas evolution subsides before moving to the next.
Formation of Black/Brown Tar The organometallic reagent is dehydrohalogenating or otherwise reacting with the 1,1,2-trichloro-1-fluoroethane solvent.Action: This indicates an incompatible system. The best solution is preventative: perform the reaction in a non-halogenated solvent if possible. If you must quench in this solvent, dilute the reaction mixture with an inert, high-boiling hydrocarbon (like toluene) and quench at a very low temperature (-78 °C) to minimize the rate of the side reaction.[6]
Incomplete Quench (Reactivity Persists) Pockets of unreacted reagent are trapped in viscous material or solid precipitates, preventing contact with the quenching agent.Action: Ensure vigorous stirring throughout the quench. After the final water addition, allow the mixture to slowly warm to room temperature and stir for several hours to ensure all reactive species have been neutralized.[6]
Scenario 2: Quenching Reactions with Strong Acids (Lewis or Brønsted)
Problem Probable Cause(s) Preventative & Corrective Actions
Vigorous Fuming / Aerosolization The heat from neutralization is causing the volatile acid and solvent to aerosolize. This is common when using strong bases like NaOH or KOH for the quench.Action: Perform the quench at 0 °C. Use a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), added slowly to control the rate of CO₂ evolution. Ensure the reaction is well-vented through a scrubber.[8]
Phase Separation / Emulsion Forms The formation of inorganic salts in a mixed aqueous-organic system is causing work-up difficulties.Action: Add a sufficient amount of water to fully dissolve the salts after neutralization is complete.[8] If an emulsion persists, addition of brine (saturated aqueous NaCl) can help break it.
Scenario 3: Quenching Metal Hydrides (e.g., LiAlH₄, NaH)

Metal hydrides react violently with protic sources to release hydrogen gas.

Problem Probable Cause(s) Preventative & Corrective Actions
Excessive Gas Evolution / Pressure Buildup The reaction of the hydride with the protic quenching agent is too rapid.Action: This is highly dangerous in a closed or poorly vented system. ALWAYS ensure the vessel is open to an inert gas line with a bubbler to safely vent H₂.[6] Quench at 0 °C by first adding a less reactive agent like isopropanol or ethanol slowly and cautiously.[9] Estimate the total volume of hydrogen gas that will be evolved (1 mole of H₂ ≈ 22.4 L at STP) and ensure your quench rate is slow enough for the ventilation to handle it.[9]
Fire at the Neck of the Flask Hydrogen gas being evolved is ignited by static discharge or a nearby ignition source.Action: Ensure the quenching process is performed under a continuous stream of inert gas (nitrogen or argon) to prevent the formation of an explosive H₂/air mixture.[6][9] Remove all potential ignition sources from the immediate area.

Part 4: Detailed Quenching Protocol & Workflow

Protocol: Stepwise Quenching of a Pyrophoric Reagent (e.g., Organolithium)

This protocol must be performed in a fume hood, with appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves).[6]

  • Preparation: Cool the reaction flask containing the organolithium in 1,1,2-trichloro-1-fluoroethane to 0 °C using an ice-water bath. Ensure the flask is under a positive pressure of an inert gas (e.g., Argon) and is vented through a bubbler.[6]

  • Dilution (Optional but Recommended): If practical, dilute the reaction mixture with an equal volume of a dry, inert, non-halogenated solvent like toluene. This provides a thermal sink and reduces the concentration of both the reagent and the chlorinated solvent.

  • Step 1: Isopropanol Addition: Using a pressure-equalizing addition funnel, add dry isopropanol dropwise with vigorous stirring.[5] Monitor the temperature and rate of gas evolution. Add only as fast as the reaction remains controlled. Continue until gas evolution ceases upon addition.

  • Step 2: Ethanol Addition: Slowly add dry ethanol dropwise. You may observe a renewed, but less vigorous, reaction. Continue until gas evolution subsides.[7]

  • Step 3: Methanol Addition: Slowly add dry methanol dropwise. This more reactive alcohol will quench any remaining, less accessible pockets of the reagent.

  • Step 4: Water Addition: With extreme caution, add water dropwise.[7] Even after the alcohol quenches, residual reagent can react violently with water.[10] The initial additions of water should be very slow.

  • Final Stir: Once the reaction with water is complete and the mixture is homogenous, remove the cooling bath and allow the flask to warm to room temperature. Let it stir for an additional 2-6 hours to ensure a complete quench.[6]

  • Neutralization & Disposal: Neutralize the resulting basic solution with a dilute acid (e.g., 1M HCl or citric acid) before preparing it for aqueous waste disposal.[6]

Decision Workflow for Quenching

G start Identify Reactive Species in C2H2Cl3F Solution reagent_type What is the reagent type? start->reagent_type organometallic Organometallic (e.g., R-Li, R-MgX) reagent_type->organometallic Organometallic hydride Metal Hydride (e.g., NaH, LiAlH4) reagent_type->hydride Hydride strong_acid Strong Acid (Lewis or Brønsted) reagent_type->strong_acid Strong Acid strong_base Strong Base (e.g., LDA, NaOtBu) reagent_type->strong_base Strong Base q1 Cool to 0°C or below under Inert Atmosphere organometallic->q1 hydride->q1 q_acid Cool to 0°C strong_acid->q_acid strong_base->q1 q2 Slowly add Isopropanol until reaction ceases q1->q2 q3 Sequentially add Ethanol, then Methanol q2->q3 q4 CAUTIOUSLY add Water q3->q4 q5 Warm to RT, stir 2+ hours q4->q5 end Proceed to Aqueous Work-up q5->end q_acid2 Slowly add sat. aq. NaHCO3 until neutral pH q_acid->q_acid2 q_acid2->end

Caption: Decision tree for selecting a quenching strategy.

References

  • IPCS. (2021). International Chemical Safety Card for 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Zapevalov, A. Y., et al. (Date not available). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine Notes. [Link]

  • University of Toronto. (Date not available). Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

  • Wikipedia. (Date not available). 1,1,2-Trichloro-1,2,2-trifluoroethane. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69937, 1,1,2-Trichloro-1-fluoroethane. [Link]

  • The Good Scents Company. (Date not available). 1,1,2-trichlorotrifluoroethane. [Link]

  • UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • EPFL. (Date not available). Protocol for quenching reactive chemicals. [Link]

  • University of Washington Department of Chemistry. (Date not available). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. [Link]

  • Princeton University Environmental Health and Safety. (Date not available). Quenching Solvent Drying Still Bottoms. [Link]

  • The Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials. [Link]

  • Reddit r/Chempros. (2022). Quenching guide. [Link]

  • CAS Common Chemistry. (n.d.). 1,1,2-Trichloro-1-fluoroethane. [Link]

  • University of Nottingham. (2021). Making chemistry greener with solvent alternatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6574, 1,1,2-Trichloroethane. [Link]

  • Organic Process Research & Development. (Date not available). Specific Solvent Issues with Chlorination. [Link]

Sources

Optimization

Preventing decomposition of 1,1,2-Trichloro-1-fluoroethane during distillation

Welcome to the Technical Support Center for the safe and efficient distillation of 1,1,2-Trichloro-1-fluoroethane (R-131a). This guide is designed for researchers, scientists, and drug development professionals to addres...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient distillation of 1,1,2-Trichloro-1-fluoroethane (R-131a). This guide is designed for researchers, scientists, and drug development professionals to address potential challenges, particularly the prevention of decomposition during the purification process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Understanding the Challenge: Decomposition of 1,1,2-Trichloro-1-fluoroethane

1,1,2-Trichloro-1-fluoroethane is a valuable solvent and intermediate. However, like many halogenated hydrocarbons, it can undergo decomposition under the thermal stress of distillation, leading to the formation of hazardous byproducts, compromising product purity, and potentially damaging equipment. The primary decomposition pathway is dehydrohalogenation, the elimination of hydrogen halides (HCl and HF), which can be catalyzed by heat and certain materials.

dot

Caption: Decomposition of 1,1,2-Trichloro-1-fluoroethane.

II. Frequently Asked Questions (FAQs)

Q1: What is the boiling point of 1,1,2-Trichloro-1-fluoroethane and at what temperature does it start to decompose?

The boiling point of 1,1,2-Trichloro-1-fluoroethane is approximately 88°C at atmospheric pressure[1][2][3]. While a precise decomposition temperature is not well-documented, significant thermal degradation can occur at temperatures above its boiling point, especially during prolonged heating or in the presence of catalysts. For a related compound, 1,1,2-Trichloro-1,2,2-trifluoroethane, decomposition on heating is known to produce toxic fumes such as hydrogen chloride, phosgene, and hydrogen fluoride[4].

Q2: What are the primary decomposition products I should be concerned about?

The main decomposition products from dehydrohalogenation are 1,2-dichloro-1-fluoroethene, hydrogen chloride (HCl), and hydrogen fluoride (HF)[5][6][7]. In the presence of air (oxygen), the decomposition can also lead to the formation of highly toxic phosgene (COCl₂)[4][8][9].

Q3: What materials should I avoid in my distillation setup?

Certain metals can catalyze the decomposition of halogenated hydrocarbons. It is advisable to avoid reactive metals such as aluminum, zinc, and certain grades of steel, especially if there is a risk of acid formation. Glass, stainless steel (316 or higher), and PTFE are generally considered more compatible materials for the distillation of chlorinated solvents[10].

Q4: Can the presence of water in my sample cause problems?

Yes, water can exacerbate decomposition. The formation of HCl and HF during dehydrohalogenation can lead to the creation of corrosive acidic conditions in the presence of water. This acidic environment can then attack the distillation equipment, releasing metal ions that can further catalyze decomposition[11].

Q5: Are there any chemical additives that can prevent decomposition?

Yes, the use of stabilizers is a common practice. For chlorinated hydrocarbons, stabilizers generally fall into two categories: acid acceptors and free-radical scavengers.

  • Acid Acceptors: Compounds like epoxides or amines can neutralize the acidic byproducts (HCl, HF), thus inhibiting acid-catalyzed decomposition.

  • Free-Radical Scavengers: The thermal decomposition can proceed via a free-radical mechanism. Scavengers, such as phenols or specific hindered amine light stabilizers (HALS), can interrupt these radical chain reactions. A patent for stabilizing trichloroethanes suggests the use of stable free radical stabilizers like 2,2,6,6-tetramethyl-4-hydroxy-1-piperidinyloxy[12]. For other chlorinated hydrocarbons, mixtures of diallylamine and tripropylene have been used[13].

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the decomposition of 1,1,2-Trichloro-1-fluoroethane during distillation.

Symptom Potential Cause Recommended Action
Discoloration of the distillation pot residue (darkening) Thermal decomposition and polymerization of byproducts.Lower the reboiler temperature. Consider using vacuum distillation to reduce the boiling point. Ensure the heating mantle is properly sized to avoid localized overheating.
Unexpected pressure increase in the column Formation of non-condensable gases (e.g., HCl, HF).Immediately reduce the heat input. Ensure the condenser is functioning efficiently. Check for any blockages in the vent line. Consider adding an acid scavenger to the distillation pot.
Corrosion of distillation equipment (e.g., condenser, column packing) Formation of acidic byproducts (HCl, HF) in the presence of moisture.Ensure the starting material is anhydrous. Use corrosion-resistant materials for your distillation setup (e.g., glass, PTFE, high-grade stainless steel). Neutralize the crude material with a mild base (e.g., sodium bicarbonate) and dry it thoroughly before distillation.
Low pH of the distillate or condensed water phase Carryover of acidic decomposition products.This is a strong indicator of significant decomposition. Stop the distillation. Neutralize and re-purify the collected distillate. Re-evaluate the distillation conditions (temperature, pressure) and consider the use of a stabilizer.
Appearance of unknown peaks in the GC-MS analysis of the distillate Formation of decomposition byproducts.Compare the retention times and mass spectra of the unknown peaks with known decomposition products of halogenated hydrocarbons. If decomposition is confirmed, optimize distillation parameters and consider adding a stabilizer.

dot dot graph TroubleshootingFlowchart { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Distillation Anomaly Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Symptom [label="Identify Symptom", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Discoloration [label="Discoloration?", shape=parallelogram]; Pressure [label="Pressure Increase?", shape=parallelogram]; Corrosion [label="Corrosion?", shape=parallelogram]; LowpH [label="Low pH?", shape=parallelogram]; Action1 [label="Lower Reboiler Temp\nUse Vacuum Distillation", shape=box]; Action2 [label="Reduce Heat\nCheck Condenser & Vent", shape=box]; Action3 [label="Use Anhydrous Material\nCorrosion-Resistant Setup", shape=box]; Action4 [label="Stop Distillation\nNeutralize & Re-purify", shape=box]; Stabilizer [label="Consider Adding Stabilizer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Resume Distillation with Corrective Actions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Symptom; Symptom -> Discoloration [label="Yes"]; Symptom -> Pressure [label="No"]; Discoloration -> Action1; Pressure -> Corrosion [label="No"]; Pressure -> Action2 [label="Yes"]; Corrosion -> LowpH [label="No"]; Corrosion -> Action3 [label="Yes"]; LowpH -> Action4 [label="Yes"]; Action1 -> Stabilizer; Action2 -> Stabilizer; Action3 -> Stabilizer; Action4 -> Stabilizer; Stabilizer -> End; }

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 1,1,2-Trichloro-1-fluoroethane and Alternative Solvents in Organic Synthesis

For the modern researcher in synthetic chemistry and drug development, solvent selection is a decision of critical importance, profoundly influencing reaction efficiency, product purity, and process safety. Historically,...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, solvent selection is a decision of critical importance, profoundly influencing reaction efficiency, product purity, and process safety. Historically, chlorinated and fluorinated hydrocarbons have been prized for their stability and unique solvating properties. However, the environmental and health implications of these compounds have necessitated a shift towards safer, more sustainable alternatives.

This guide provides an in-depth comparison of 1,1,2-Trichloro-1-fluoroethane (a hydrochlorofluorocarbon, HCFC) with other fluorinated and traditional chlorinated solvents. We will move beyond a simple listing of properties to explore the causal relationships between solvent characteristics and their performance in organic reactions, grounded in experimental evidence and regulatory context.

The Subject in Focus: 1,1,2-Trichloro-1-fluoroethane (HCFC-121a)

1,1,2-Trichloro-1-fluoroethane, belonging to the HCFC class of compounds, represents a transitional chemistry developed to replace the more environmentally damaging chlorofluorocarbons (CFCs). While offering some utility as a solvent and chemical intermediate, its own significant environmental drawbacks have led to its global phase-out.

  • Chemical Identity: A colorless liquid with the formula C₂H₂Cl₃F.[1]

  • Historical Context: Used in applications where specific solvency and a higher boiling point than many CFCs were required.

  • Regulatory Status: As a Class II ozone-depleting substance, its production and importation are being aggressively phased out globally under the Montreal Protocol on Substances that Deplete the Ozone Layer.[2] Use is now largely restricted to servicing existing equipment in specific applications, with a complete phase-out mandated.[2][3]

The imperative to replace HCFC-121a and similar solvents is not merely a regulatory hurdle but an opportunity to leverage superior, modern solvent technologies that can offer enhanced reaction performance and a benign environmental profile.

The Alternatives: A Comparative Landscape

The choice of a replacement solvent is dictated by a combination of physical properties, reactivity, safety, and environmental impact. We will consider key alternatives from three major classes: legacy CFCs (for historical context), modern fluorinated solvents, and traditional chlorinated solvents.

  • Chlorofluorocarbon (CFC) Analogue: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) was a widely used solvent for cleaning and degreasing due to its non-flammability and low toxicity.[4] However, its high Ozone Depletion Potential (ODP) led to its production ban under the Montreal Protocol.[5]

  • Modern Fluorinated Solvents: This diverse group includes hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), and hydrofluoroolefins (HFOs). They are characterized by zero ODP and are engineered to have lower Global Warming Potentials (GWPs) than their predecessors.[6][7][8] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) represent a special class, valued not just as media but as reaction promoters due to their unique properties.[9][10]

  • Traditional Chlorinated Solvents: Dichloromethane (DCM) and chloroform remain workhorses in organic synthesis due to their excellent solvency for a wide range of organic compounds and relative inertness.[11][12][13] However, they are not without concerns, including toxicity and potential for new usage restrictions.

Head-to-Head Comparison: Properties and Performance

The utility of a solvent is determined by its intrinsic properties. The following tables provide a direct comparison of key physicochemical and environmental metrics.

Table 1: Physicochemical Properties of Selected Solvents
Property1,1,2-Trichloro-1-fluoroethane (HCFC-121a)CFC-113Dichloromethane (DCM)ChloroformHFIP (Fluorinated Alcohol)
CAS Number 811-95-0[14]76-13-1[4]75-09-2[15]67-66-3[16]920-66-1
Formula C₂H₂Cl₃F[1]C₂Cl₃F₃[4]CH₂Cl₂[15]CHCl₃[16]C₃H₂F₆O
Molecular Weight 151.39 g/mol [17]187.37 g/mol [4]84.93 g/mol 119.38 g/mol [18]168.04 g/mol
Boiling Point (°C) 88[17]47-4839.6[19]61.2[18]59[9]
Density (g/mL) ~1.49 @ 20°C[17]~1.57 @ 25°C~1.33 @ 20°C~1.49 @ 20°C[18]~1.60 @ 20°C[9]
Dielectric Constant N/A2.49.14.816.7
Refractive Index 1.427[17]1.3581.4241.4461.275
Water Solubility Low170 mg/L[4]Slightly miscible[15]~0.8 g/LMiscible
Table 2: Environmental, Health & Safety (EHS) Profile
Parameter1,1,2-Trichloro-1-fluoroethane (HCFC-121a)CFC-113Dichloromethane (DCM)ChloroformHFCs/HFOs (Representative)
Ozone Depletion Potential (ODP) > 0 (Class II ODS)~0.85[5]0[20]00[6][21]
Global Warming Potential (GWP-100yr) Moderate-HighHigh (~6130)Low (~9)Low (~11)Low to High (HFOs <1 to HFCs >1000)[21][22]
Regulatory Status Phased out under Montreal Protocol[2]Phased out under Montreal Protocol[5]Facing increasing restrictionsRegulated, known toxin[12]Regulated by F-gas rules; HFCs being phased down[23][24]
Primary Hazards Toxic, Environmental Hazard[25]Ozone Depletion, Aquatic Toxicity[26]Suspected Carcinogen, Neurotoxin[27]Suspected Carcinogen, Liver/Kidney Toxin[12]Low toxicity, some are potent greenhouse gases[7][22]

Performance in Key Organic Reactions: A Mechanistic Perspective

The choice of solvent extends beyond physical constants; it is about manipulating the reaction environment to achieve a desired outcome.

Inert Solvent Applications

For many reactions, the solvent's primary role is to dissolve reactants and facilitate molecular interactions without participating in the reaction.[19] Dichloromethane and chloroform are exemplary in this regard.[11][16] Their ability to dissolve a wide range of organic compounds makes them invaluable for extractions and as a medium for reactions involving both polar and nonpolar species.[13][18] 1,1,2-Trichloro-1-fluoroethane and CFC-113 historically served a similar purpose, particularly where higher thermal stability or density was advantageous. However, their environmental profiles make them non-viable for new process development.

Specialized & "Non-Innocent" Solvent Roles

Modern fluorinated solvents, particularly fluorinated alcohols, have redefined the role of the solvent from a passive medium to an active promoter of reactivity.[28]

  • Stabilization of Cationic Intermediates: The high polarity and exceptionally low nucleophilicity of solvents like HFIP make them unparalleled for reactions proceeding through cationic intermediates.[9][10] The solvent's strong hydrogen-bond-donating ability can stabilize charged species, preventing undesired side reactions and promoting the desired pathway, a feat that is difficult to achieve in more nucleophilic solvents like methanol or even in DCM.[29]

  • Enhancing C-H Activation Reactions: Experimental data consistently show that fluorinated solvents like HFIP and TFE can dramatically accelerate transition metal-catalyzed C-H activation reactions.[9] In many cases, reactions that show negligible yield in common solvents like dioxane or DMF proceed efficiently in fluorinated media. This is attributed to the solvent's ability to assist in substrate activation and stabilize the catalytically active species.

Experimental Section: Representative Protocol

To provide a practical context, we describe a protocol for a reaction where solvent choice is critical. The α-fluorination of a β-ketoester is a benchmark transformation for evaluating fluorinating agents, and the solvent medium plays a key role in modulating reactivity.

Protocol: α-Fluorination of Ethyl 2-oxocyclopentanecarboxylate

Objective: To compare the efficacy of Dichloromethane (DCM) versus a modern fluorinated solvent (Acetonitrile, a common solvent for these reactions) in an electrophilic fluorination.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxocyclopentanecarboxylate (1.0 eq).

  • Dissolve the substrate in the chosen solvent (DCM or Acetonitrile, 20 mL).

  • Add N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the corresponding solvent (DCM or ethyl acetate if acetonitrile was used).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-fluorinated product.

Expected Outcome & Causality: While both solvents can facilitate the reaction, differences in yield and reaction time are often observed. Acetonitrile, being more polar than DCM, can better solvate the ionic intermediates and the polar NFSI reagent, often leading to faster reaction rates. This protocol provides a self-validating system; the comparison of yields and reaction times directly demonstrates the impact of the solvent environment on this transformation.

Visualization of Concepts

To better illustrate the decision-making process and the underlying principles, the following diagrams are provided.

Diagram 1: Solvent Selection Workflow

This diagram outlines a logical workflow for selecting a solvent, prioritizing safety and sustainability alongside chemical compatibility.

SolventSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Safety cluster_2 Phase 3: Sustainability & Final Choice Start Define Reaction Requirements (Reactants, Temp, Catalyst) Solubility Solubility & Miscibility Check Start->Solubility Inertness Chemical Inertness Check (No side reactions) Solubility->Inertness Performance Consider Special Properties (e.g., Polarity, H-Bonding for C-H activation) Inertness->Performance EHS EHS Profile Review (Toxicity, Flammability) Performance->EHS Environmental Environmental Impact (ODP=0, Low GWP) EHS->Environmental Regulatory Regulatory Status (Avoid phased-out solvents like HCFCs) Environmental->Regulatory Final Select Optimal Solvent Regulatory->Final

Caption: A workflow for selecting an optimal organic solvent.

Diagram 2: Solvent Property Influence on Reaction Outcome

This diagram illustrates the relationship between key solvent properties and their effect on chemical reactions.

SolventInfluence cluster_props Solvent Properties cluster_outcomes Reaction Outcomes Polarity High Polarity Rate Accelerated Rate Polarity->Rate Solvates polar transition states Stability Intermediate Stabilization Polarity->Stability Nucleophilicity Low Nucleophilicity Selectivity Enhanced Selectivity Nucleophilicity->Selectivity Prevents solvent side-products HBD H-Bond Donating Ability HBD->Stability Stabilizes anions & cations Yield Increased Yield Rate->Yield Stability->Yield

Caption: How solvent properties influence reaction outcomes.

Conclusion and Future Outlook

The era of relying on solvents like 1,1,2-Trichloro-1-fluoroethane is definitively over, driven by the undeniable evidence of their environmental harm. The transition away from HCFCs and CFCs is not a compromise but an advancement. While traditional solvents like dichloromethane and chloroform remain useful, they are also under increasing scrutiny.

The future of solvent chemistry in organic synthesis lies with modern fluorinated solvents and other green alternatives.[27] The unique capabilities of substances like HFIP and TFE to act as reaction promoters open new avenues for synthetic efficiency.[28] For researchers and drug development professionals, the path forward is clear: embrace a holistic approach to solvent selection that weighs reaction performance, safety, and environmental stewardship equally. By doing so, we can innovate responsibly, developing chemical processes that are not only effective but also sustainable.

References

  • A Comparative Guide to the Environmental Impact of Fluorinated Solvents - Benchchem. (n.d.).
  • The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF - ResearchGate. (n.d.).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Grokipedia. (n.d.).
  • What Are The Advantages Of Using Fluorinated Solvents - ORAPI Asia. (n.d.).
  • The advantages of using fluorinated solvents for your vapour degreasing process. (2023, July 21).
  • Dichloromethane - Wikipedia. (n.d.).
  • The Advantages Of Using Fluorinated Solvents - Enviro Tech International, Inc. (n.d.).
  • The Role of Chloroform in Modern Organic Synthesis. (n.d.).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology. (n.d.).
  • Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane. (n.d.).
  • A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results - Benchchem. (n.d.).
  • Fluorinated Hydrocarbon Solvents and Other Sustainable Surface Finishing Chemistries. (2025, April 16).
  • Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification - Minds@UW. (n.d.).
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. (n.d.).
  • The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. (2023, August 5).
  • Chloroform - Sciencemadness Wiki. (2025, August 3).
  • Chemical Properties of Ethane, 1,1,2-trichloro-1-fluoro- (CAS 811-95-0) - Cheméo. (n.d.).
  • Exploring the Versatile Uses of Dichloromethane: From Chemistry to Applications - Elchemy. (2025, September 25).
  • Chloroform: A Historical Anesthetic Turned Powerful Laboratory Solvent. (2025, August 8).
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. (n.d.).
  • Ozone depletion: substances - Canada.ca. (2013, July 5).
  • Chloroform (trichloromethane) - DCCEEW. (2023, June 21).
  • Chloroform: Properties, Uses, and Safety Explained - Vedantu. (n.d.).
  • 1-FLUORO-1,1,2-TRICHLOROETHANE 811-95-0 - Guidechem. (n.d.).
  • 1,1,2-Trichlorotrifluoroethane HPLC grade, = 99.9 76-13-1 - Sigma-Aldrich. (n.d.).
  • 811-95-0, 1,1,2-Trichloro-1-fluoroethane Formula - ECHEMI. (n.d.).
  • Fluorinated Gas Emissions | US EPA. (2025, March 31).
  • 1,1,2-trichlorotrifluoroethane, 76-13-1 - The Good Scents Company. (n.d.).
  • Management of HCFC-123 through the Phaseout and Beyond - EPA. (n.d.).
  • About F-gases - Climate Action - European Commission. (n.d.).
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (n.d.).
  • Fluorinated gases - Wikipedia. (n.d.).
  • Ozone-Depleting Substances: Alternatives. (n.d.).
  • Fluorinated gases regulation and climate warming - EPHA. (2022, August 31).
  • Phaseout of Class II Ozone-Depleting Substances | US EPA. (2025, August 7).
  • Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries - United Nations Industrial Development Organization (UNIDO). (n.d.).
  • 1,1,2-TRICHLOROETHANE - CAMEO Chemicals - NOAA. (n.d.).
  • A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions | Semantic Scholar. (2011, May 1).
  • Global Warming Potential - Fluorocarbons. (n.d.).
  • Ozone depletion potential - Wikipedia. (n.d.).
  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Toxicological Profile for 1,1,2-Trichloroethane. (n.d.).
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - PubMed. (2024, November 27).
  • A Comparative Guide to Modern Fluorination Agents in Organic Synthesis - Benchchem. (n.d.).
  • The Effect of Fluorinated Solvents on the Physicochemical Properties, Ionic Association, and Free Volume of a Prototypical Solvate Ionic Liquid | Request PDF - ResearchGate. (2025, October 19).
  • Physical properties of fluorinated solvents | Download Scientific Diagram - ResearchGate. (n.d.).
  • Physical Properties of Solvents - Alfa Chemistry. (n.d.).
  • FLUORINATED SOLVENTS - SAFECHEM. (n.d.).

Sources

Comparative

A Comparative Analysis of 1,1,2-Trichloro-1-fluoroethane and Its Isomers for Solvent Applications

Introduction In the vast landscape of chemical solvents, the family of halogenated hydrocarbons has historically occupied a prominent position due to their unique solvency characteristics, non-flammability, and volatilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of chemical solvents, the family of halogenated hydrocarbons has historically occupied a prominent position due to their unique solvency characteristics, non-flammability, and volatility. Among these, the hydrochlorofluorocarbons (HCFCs) were developed as transitional replacements for the more environmentally damaging chlorofluorocarbons (CFCs).[1] This guide provides a detailed comparative study of 1,1,2-Trichloro-1-fluoroethane and its structural isomers, compounds with the shared molecular formula C₂H₂Cl₃F.

The choice of a solvent is a critical decision in chemical synthesis, purification, and analytical processes, directly impacting reaction kinetics, yield, and product purity. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the physicochemical properties, solvent performance, and safety considerations of these isomers. By presenting objective data and outlining evaluative experimental protocols, this guide aims to empower scientists to make informed decisions when selecting a solvent for their specific applications, while remaining cognizant of the environmental and safety frameworks governing their use.

Molecular Structures and Isomerism

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₂H₂Cl₃F, three structural isomers exist. The positioning of the chlorine and fluorine atoms on the two-carbon ethane backbone significantly influences their physical and chemical properties, including boiling point, density, and polarity, which are determinant factors in their efficacy as solvents.

The three structural isomers are:

  • 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

  • 1,1,1-Trichloro-2-fluoroethane

  • 1,1,2-Trichloro-2-fluoroethane (HCFC-131)

G cluster_0 1,1,2-Trichloro-1-fluoroethane (HCFC-131a) cluster_1 1,1,1-Trichloro-2-fluoroethane cluster_2 1,1,2-Trichloro-2-fluoroethane (HCFC-131) 1a C 2a C 1a->2a Cl1a Cl 1a->Cl1a Cl2a Cl 1a->Cl2a F1a F 1a->F1a H1a H 2a->H1a H2a H 2a->H2a Cl3a Cl 2a->Cl3a 1b C 2b C 1b->2b Cl1b Cl 1b->Cl1b Cl2b Cl 1b->Cl2b Cl3b Cl 1b->Cl3b H1b H 2b->H1b H2b H 2b->H2b F1b F 2b->F1b 1c C 2c C 1c->2c H1c H 1c->H1c Cl1c Cl 1c->Cl1c Cl2c Cl 1c->Cl2c H2c H 2c->H2c Cl3c Cl 2c->Cl3c F1c F 2c->F1c

Caption: Ball-and-stick models of the three structural isomers of C₂H₂Cl₃F.

Comparative Physicochemical Properties

The utility of a solvent is primarily dictated by its physical properties. A lower boiling point facilitates easier removal post-reaction, but a higher boiling point may be necessary for high-temperature reactions. Density influences phase separation, while solubility characteristics are paramount. The following table summarizes the key physicochemical properties of the three isomers based on available data.

Property1,1,2-Trichloro-1-fluoroethane1,1,1-Trichloro-2-fluoroethane1,1,2-Trichloro-2-fluoroethane
CAS Number 811-95-0[2][3][4][5]2366-36-1[6]359-28-4[7][8]
Molecular Weight 151.39 g/mol [9][10]151.39 g/mol [6][11]151.39 g/mol [7][12]
Boiling Point 88 °C[4][5][9]~102.5 °C[11]99 °C[12]
Melting Point -140 °C[5][9]Data not available-58 °C[12]
Density 1.492 g/mL at 20°C[5][9]Data not available1.445 g/cm³[12]
Refractive Index 1.425 - 1.427[4][5][9]Data not availableData not available
Solubility Generally soluble in organic solvents; limited in water.[12]Used as a solvent for non-polar substances.[11]Generally soluble in organic solvents; limited in water.[12]

Analysis of Properties: The isomers exhibit a relatively narrow range of boiling points, from 88°C to 102.5°C. This range is advantageous for many laboratory and industrial applications, allowing for reactions to be conducted at elevated temperatures without requiring high-pressure apparatus, while still permitting solvent removal under vacuum at moderate temperatures. The high density of these liquids is characteristic of chlorinated hydrocarbons and is useful for extraction processes involving aqueous solutions. Their primary utility lies in dissolving non-polar to moderately polar compounds.

Experimental Protocol: Evaluating Solvent Performance

To objectively compare the performance of these isomers, a standardized set of experiments is necessary. The following protocol describes a workflow to assess the solubilizing power for compounds of varying polarity.

Objective: To determine and compare the solubility of a non-polar solute (e.g., naphthalene) and a moderately polar solute (e.g., benzoic acid) in each of the three C₂H₂Cl₃F isomers at a standard temperature.

Methodology:

  • Preparation:

    • Prepare saturated solutions of each solute in each of the three isomeric solvents.

    • This is achieved by adding an excess of the solid solute to a known volume (e.g., 10 mL) of each solvent in a sealed vial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) in a shaker bath for 24 hours to ensure equilibrium is reached.

    • The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Extraction and Analysis:

    • Carefully extract a precise aliquot (e.g., 1 mL) of the clear supernatant from each vial, avoiding any solid particles.

    • Dilute the aliquot with a suitable volatile solvent (e.g., methanol) to a known final volume.

    • Analyze the concentration of the solute in the diluted sample using High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.

  • Calculation:

    • From the measured concentration, calculate the original solubility in grams of solute per 100 mL of solvent.

  • Data Comparison:

    • Tabulate the solubility results for both solutes across all three solvents for a direct comparison.

Causality and Self-Validation: This protocol is designed to be self-validating. The use of excess solute ensures that the measured concentration represents the true saturation solubility. HPLC analysis provides a highly sensitive and accurate quantification method. Running triplicates for each solvent-solute combination and calculating the standard deviation will ensure the trustworthiness and reproducibility of the results.

G prep 1. Preparation Add excess solute (Naphthalene or Benzoic Acid) to each of the 3 isomeric solvents. equil 2. Equilibration Agitate at constant temp (25°C) for 24h to achieve saturation. prep->equil sample 3. Sampling Extract a precise aliquot of the clear supernatant. equil->sample dilute 4. Dilution Dilute the aliquot with a suitable analytical solvent (e.g., Methanol). sample->dilute hplc 5. Analysis Quantify solute concentration using calibrated HPLC-UV. dilute->hplc calc 6. Calculation Determine solubility (g/100 mL) from the concentration data. hplc->calc compare 7. Comparison Tabulate and compare the solubility performance of the isomers. calc->compare

Caption: Experimental workflow for comparative solubility assessment.

Safety and Environmental Considerations

As hydrochlorofluorocarbons (HCFCs), these compounds are subject to stringent environmental regulations due to their contribution to ozone depletion and global warming.[13]

  • Ozone Depletion Potential (ODP): HCFCs contain chlorine and have the potential to deplete the stratospheric ozone layer, although their ODP is significantly lower than that of CFCs.[1][14] Their use and production are being phased out globally under the Montreal Protocol.[15]

  • Global Warming Potential (GWP): These compounds are also greenhouse gases that can contribute to climate change.[13]

  • Toxicity and Handling: 1,1,2-Trichloro-1-fluoroethane is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[3] Proper personal protective equipment (PPE), including gloves and safety goggles, and use in a well-ventilated area or fume hood are mandatory.[2][3] It is crucial to consult the specific Safety Data Sheet (SDS) for each isomer before use. These compounds are generally non-flammable.[3]

Conclusion

1,1,2-Trichloro-1-fluoroethane and its isomers, 1,1,1-trichloro-2-fluoroethane and 1,1,2-trichloro-2-fluoroethane, are effective solvents for non-polar and moderately polar substances, with boiling points suitable for a range of chemical processes. Their performance is dictated by the specific arrangement of halogen atoms, which influences their polarity and intermolecular interactions. While their physical properties make them attractive from a chemical standpoint, their classification as HCFCs places significant restrictions on their use. The environmental impact, specifically their ozone depletion potential and global warming potential, necessitates that they be considered only when less hazardous alternatives are unsuitable. For any potential application, researchers must weigh the solvent's performance against its significant environmental and safety liabilities, adhering strictly to regulatory guidelines.

References

  • 1,1,2-trichloro-2-fluoroethane | Solubility of Things. 12

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology. 16

  • Safety (MSDS) data for 1,1,2-trichloro- 1,2,2-trifluoroethane. 17

  • SAFETY DATA SHEET - Fisher Scientific. 18

  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety Data Sheets - ECHEMI. 2

  • 1,1,2-trichloro-1-fluoroethane - Stenutz. 9

  • 1,1,2-TRICHLOROTRIFLUOROETHANE. 19

  • 1,1,2-Trichloro-1-fluoroethane - Synquest Labs. 3

  • Buy 1,1,1-Trichloro-2-fluoroethane | 2366-36-1 - Smolecule. 11

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia.

  • 811-95-0 1-FLUORO-1,1,2-TRICHLOROETHANE C2H2Cl3F, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. 4

  • 811-95-0, 1,1,2-Trichloro-1-fluoroethane Formula - ECHEMI. 5

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE - Delaware Health and Social Services. 20

  • 1,1,1-Trichloro-2,2,2-trifluoroethane - Hazardous Agents | Haz-Map. 21

  • 1,1,2-trichlorotrifluoroethane, 76-13-1 - The Good Scents Company. 22

  • 1,1,2-trichloro-1,2,2-trifluoroethane. 23

  • 1,1,2-Trichlorotrifluoroethane HPLC grade, = 99.9 76-13-1 - Sigma-Aldrich.

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro- - the NIST WebBook. 24

  • Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1) - Cheméo. 25

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro- - the NIST WebBook. 26

  • Chemical Properties of Ethane, 1,1,2-trichloro-1-fluoro- (CAS 811-95-0) - Cheméo. 27

  • Buy 1,1,1-Trichloro-2-fluoroethane (EVT-13558213) | 27154-33-2 - EvitaChem. 28

  • 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937 - PubChem.

  • 1,1,2-Trichloro-2-fluoroethane | C2H2Cl3F | CID 9666 - PubChem.

  • Ethane, 1,1,1-trichloro-2-fluoro- | C2H2Cl3F | CID 75397 - PubChem.

  • Dichlorodifluoroethylene - Wikipedia.

  • Chemical Properties of Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1) - Cheméo. 29

  • 1,2-Dichloro-1-fluoroethane | C2H3Cl2F | CID 79004 - PubChem.

  • 1,2-Dichloro-1-fluoroethylene - the NIST WebBook. 30

  • Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem.

  • 1,2-Dichloro-1-fluoroethylene | C2HCl2F | CID 5370463 - PubChem.

  • Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: Implications for HFCs and HCFCs as dating tracers - Climate and Clean Air Coalition. 31

  • Refrigerants and the Environment - Power Quality. 14

  • HCFC Allowance System | US EPA.

  • Ethane, 1,1,2-trichloro-2-fluoro- - the NIST WebBook.

  • What Are HCFC Refrigerants? - Civil Engineering Explained - YouTube.

  • Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions - NOAA Climate Program Office.

  • 2 constitutional isomers of molecular formula C2H3Cl3 C2H3Br3 C2H3F3 C2H3I3 condensed structural formula skeletal formula position of substituent halogen group isomerism isomers of C2H3Cl3 C2H3Br3 C2H3F3 C2H3I3 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses. 32

Sources

Validation

Validation of analytical methods for 1,1,2-Trichloro-1-fluoroethane quantification

An Expert's Guide to the Validation of Analytical Methods for 1,1,2-Trichloro-1-fluoroethane Quantification Authored by a Senior Application Scientist This guide provides a comprehensive framework for the validation of a...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for 1,1,2-Trichloro-1-fluoroethane Quantification

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 1,1,2-Trichloro-1-fluoroethane. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind validation choices, ensuring the development of robust, reliable, and compliant analytical procedures. Our focus is on establishing methods that are not only accurate and precise but are fundamentally fit for their intended purpose, grounded in the principles of international regulatory standards.

The Foundation: Why Method Validation is Non-Negotiable

In any scientific endeavor, particularly within regulated industries like pharmaceuticals, the objective is to produce consistent, reliable, and accurate data.[1] An analytical method is the cornerstone of this objective. Validation is the formal, documented process of proving that an analytical method is suitable for its intended use.[2] For a volatile organic compound (VOC) like 1,1,2-Trichloro-1-fluoroethane, which may be present as a manufacturing intermediate, a residual solvent, or an environmental contaminant, a validated quantification method is critical for ensuring product quality, patient safety, and regulatory compliance.

The validation process is guided by internationally harmonized principles, most notably from the International Council for Harmonisation (ICH). The ICH Q2(R2) guideline, in conjunction with the FDA's adoption of these principles, provides a comprehensive framework for validating analytical procedures.[3][4][5] These guidelines emphasize that validation is not a one-time event but a continuous process throughout the method's lifecycle.[5]

Selecting the Appropriate Analytical Technique: A Causal Choice

The physical properties of 1,1,2-Trichloro-1-fluoroethane (CAS 811-95-0), a volatile chlorofluorocarbon, dictate the choice of analytical instrumentation.[6]

Gas Chromatography (GC): The Gold Standard

Due to its high volatility, Gas Chromatography is the premier technique for the analysis of 1,1,2-Trichloro-1-fluoroethane.[7] The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

  • Expertise & Experience: The choice of detector is critical and depends on the required sensitivity and selectivity.

    • Flame Ionization Detector (FID): A robust, general-purpose detector that provides excellent sensitivity for hydrocarbons. It is a workhorse for routine quantification where high specificity is not required.

    • Mass Spectrometry (MS): Offers unparalleled specificity by identifying compounds based on their unique mass spectra.[8] This is the preferred method when unequivocal identification is necessary, especially in complex matrices where co-eluting peaks are possible. The U.S. Environmental Protection Agency (EPA) widely employs GC-MS for VOC analysis in methods like EPA 8260.[9][10][11]

Why Not High-Performance Liquid Chromatography (HPLC)?

HPLC is fundamentally designed for compounds that are soluble in a liquid mobile phase and are significantly less volatile. Attempting to analyze a highly volatile compound like 1,1,2-Trichloro-1-fluoroethane via HPLC would present insurmountable challenges with sample containment, injection precision, and retention, making it an unsuitable technique. While HPLC-grade solvents of a related compound, 1,1,2-Trichloro-1,2,2-trifluoroethane, are commercially available for other uses, this does not imply suitability for its analysis via HPLC.[12]

The Validation Workflow: An Interconnected System

The validation of an analytical method is not a series of disconnected tests but a holistic evaluation of its performance characteristics. The following diagram illustrates the logical flow of a comprehensive validation plan.

Validation_Workflow cluster_dev Method Development & Optimization cluster_val Core Validation Parameters (ICH Q2) cluster_doc Documentation & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize GC Parameters (Column, Temp, Flow Rate) Dev->Opt Initial Setup Protocol Validation Protocol (Pre-defined Criteria) Opt->Protocol Finalize Method Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Report Validation Report (Results & Conclusions) Specificity->Report Range Range Linearity->Range Limit LOQ & LOD Linearity->Limit Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Accuracy->Report Precision->Report Limit->Report Robustness Robustness Robustness->Report Protocol->Specificity Execute Validation

Caption: Logical workflow for analytical method validation.

Deconstructing the Core Validation Parameters

Each validation parameter provides a unique piece of evidence demonstrating the method's fitness for purpose. The acceptance criteria should be predefined in a validation protocol before any experimental work begins.[13]

Specificity/Selectivity
  • Expertise & Experience (The "Why"): Specificity is the ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[5][14] This ensures that the signal you are measuring comes only from 1,1,2-Trichloro-1-fluoroethane and not from an interfering substance.

  • Trustworthiness (The "How"):

    • Blank Analysis: Analyze a matrix blank (a sample containing everything except the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

    • Spiked Sample Analysis: Spike the matrix with the analyte and potential impurities. The method should be able to resolve the analyte peak from all others. For GC-MS, specificity is further demonstrated by comparing the mass spectrum of the peak from a sample to that of a certified reference standard.

Linearity & Range
  • Expertise & Experience (The "Why"): Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14] This confirms that the method can provide reliable results across the expected concentration levels in samples.

  • Trustworthiness (The "How"):

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard and record the instrument response (peak area).

    • Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.995. The y-intercept should be minimal.

Linearity_Concept cluster_0 Calibration Curve cluster_1 Performance Range p1 p5 p1->p5 y = mx + c r² ≥ 0.995 p2 p3 p4 conc Concentration → resp Response → LOQ LOQ (Lower Limit) ULOQ ULOQ (Upper Limit) Linearity Linearity Linearity->LOQ Defines Linearity->ULOQ Defines

Caption: Relationship between Linearity and Method Range.

Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures the closeness of the experimental results to the true value.[16][17] It demonstrates that the method is free from significant systematic error or bias.

  • Trustworthiness (The "How"): Accuracy is typically assessed by a recovery study.

    • Prepare samples by spiking a known quantity of the 1,1,2-Trichloro-1-fluoroethane reference standard into a matrix blank.

    • Analyze these samples in triplicate at a minimum of three concentration levels across the method's range (e.g., low, medium, high).

    • Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery is typically expected to be within 98.0% to 102.0% for an assay of a drug substance.[18]

Precision
  • Expertise & Experience (The "Why"): Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to the same homogeneous sample.[1][17] It measures the random error of the method.

  • Trustworthiness (The "How"): Precision is evaluated at two levels as per ICH guidelines:[15]

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing a minimum of six replicate samples at 100% of the target concentration or nine determinations across the range (3 concentrations, 3 replicates each).

    • Intermediate Precision: The precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).

  • Acceptance Criteria: The results are expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion for an assay is a %RSD of ≤ 2%.[15]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Expertise & Experience (The "Why"):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[19]

    • LOQ: The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.[14] This is a critical parameter for impurity testing or trace analysis.

  • Trustworthiness (The "How"): The LOQ and LOD can be determined based on the signal-to-noise ratio.

    • Analyze samples with known low concentrations of the analyte.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is typically accepted as the LOD.

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 is typically accepted as the LOQ.[19] The precision and accuracy at the claimed LOQ must also be experimentally verified.

Comparative Performance Data & Experimental Protocols

The following table summarizes the validation parameters and typical acceptance criteria for a quantitative GC method for 1,1,2-Trichloro-1-fluoroethane.

Validation Parameter Objective Typical Acceptance Criteria (for Assay) Reference
Specificity To ensure the signal is from the analyte only.No interference at the analyte's retention time. Peak purity demonstrated (if applicable).[5][14]
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.995[15]
Range To define the upper and lower concentration limits.Method demonstrates accuracy and precision within these limits.[14]
Accuracy To measure closeness to the true value.Mean % Recovery: 98.0% - 102.0%[18]
Precision (%RSD) To measure the scatter of results.Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%[15]
Limit of Quantitation (LOQ) Lowest concentration quantifiable with accuracy/precision.Signal-to-Noise Ratio ≈ 10:1; Accuracy and Precision must meet criteria.[19]
Detailed Experimental Protocol: GC-MS Validation for 1,1,2-Trichloro-1-fluoroethane

This protocol outlines the steps for validating a GC-MS method for the assay of 1,1,2-Trichloro-1-fluoroethane.

1. Materials and Equipment

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Certified Reference Standard (CRS) of 1,1,2-Trichloro-1-fluoroethane

  • High-purity solvent (e.g., Methanol, Purge-and-Trap Grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE/silicone septa

2. Chromatographic Conditions (Example)

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 180°C at 15°C/min, hold 2 min

  • Injector: Splitless mode, 200°C, 1 µL injection volume

  • MS Conditions: Electron Ionization (EI) mode, Scan range 35-200 amu

3. Preparation of Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 1,1,2-Trichloro-1-fluoroethane CRS into a 25 mL volumetric flask containing the solvent. Dilute to volume.

  • Linearity Standards: Prepare a series of 5 standards ranging from 5 µg/mL to 75 µg/mL by serially diluting the stock standard.

  • Accuracy/Precision Samples: Prepare separate samples at low (10 µg/mL), medium (50 µg/mL), and high (75 µg/mL) concentrations.

4. Validation Execution

  • Specificity: Inject a solvent blank to confirm no interfering peaks.

  • Linearity: Inject each of the 5 linearity standards in duplicate. Plot the average peak area against concentration and calculate the correlation coefficient.

  • Accuracy: Inject the three accuracy samples in triplicate. Calculate the % recovery for each of the 9 injections.

  • Precision (Repeatability): Analyze six replicate injections of the medium concentration (50 µg/mL) sample. Calculate the %RSD of the peak areas.

  • LOQ Determination: Prepare and inject a series of low-concentration standards. Determine the concentration that provides a signal-to-noise ratio of ~10:1 and verify its precision (%RSD ≤ 10%) and accuracy (% Recovery 80-120%).

5. System Suitability

  • Trustworthiness (The "Why"): Before any validation run, system suitability tests are performed to ensure the chromatographic system is performing adequately.[15]

  • Procedure: Inject a standard solution (e.g., the medium concentration standard) five times at the beginning of the run.

  • Acceptance Criteria: The %RSD of the peak areas should be ≤ 1.5%.

Conclusion

The validation of an analytical method for 1,1,2-Trichloro-1-fluoroethane is a systematic process that provides documented evidence of the method's reliability. By grounding the validation plan in the principles of ICH Q2(R2) and selecting the appropriate analytical technology—Gas Chromatography—researchers can develop robust, defensible methods. This guide serves as a framework, emphasizing that a deep understanding of the causality behind each validation parameter is essential for achieving true scientific integrity and ensuring the quality and safety of pharmaceutical products.

References

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.

  • Food and Agriculture Organization of the United Nations. 1,1,2-TRICHLOROTRIFLUOROETHANE.

  • U.S. Environmental Protection Agency. EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

  • Pharmaguideline. Analytical Method Validation Definitions in Pharmaceuticals.

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.

  • ResearchGate. Analytical method validation: A brief review.

  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography.

  • Element. EPA 8260 Volatile Organic Compound Testing.

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.

  • PerkinElmer, Inc. Analysis of Volatile Organic Compounds (VOCs) in Air Using US EPA Method TO-17. [URL: https://www.slideshare.net/PerkinElmer, Inc./analysis-of-volatile-organic-compounds-vocs-in-air-using-us-epa-method-to17-255909153]([Link], Inc./analysis-of-volatile-organic-compounds-vocs-in-air-using-us-epa-method-to17-255909153)

  • Pharma Validation. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide.

  • SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data.

  • Restek. 1,1,2-Trichloro-1,2,2-trifluoroethane - EZGC Method Translator.

  • Occupational Safety and Health Administration. 1,1,2-TRICHLOROETHANE Method no.: Matrix: Target concentration: Procedure.

  • Benchchem. Application Notes and Protocols for the Analysis of 1,1,1-Trichloroethane in Water.

  • Ottokemi. 1,1,2-Trichlorotrifluoroethane, for HPLC 99%+ (76-13-1).

  • Ottokemi. 1,1,2-Trichlorotrifluoroethane, for HPLC 99%+ 76-13-1 India.

  • National Center for Biotechnology Information. 1,1,2-Trichloro-1-fluoroethane | C2H2Cl3F | CID 69937 - PubChem.

  • Sigma-Aldrich. 1,1,2-Trichloro-1,2,2-trifluoroethane HPLC grade, ≥99.9%.

  • AccuStandard. 1,1,2-Trichloro-1,2,2-trifluoroethane CAS # 76-13-1.

  • Gavin Publishers. Validation of Analytical Methods: A Review.

  • La démarche ISO 17025. 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.

  • European Medicines Agency. Guideline Bioanalytical method validation.

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.

  • IOSR Journal. Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food.

  • Santa Cruz Biotechnology. 1,1,2-Trichloro-1,2,2-trifluoroethane.

  • National Center for Biotechnology Information. 1,1-Dichloro-1-fluoroethane | C2H3FCl2 | CID 15586 - PubChem.

  • New Jersey Department of Environmental Protection (NJDEP). Ground Water Quality Standard for - 1,1-Dichloro-1-Fluoroethane.

  • ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).

Sources

Comparative

A Comparative Guide to the Purity Analysis of 1,1,2-Trichloro-1-fluoroethane: GC-MS vs. HPLC

In the realm of pharmaceutical development and chemical manufacturing, ensuring the purity of compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical manufacturing, ensuring the purity of compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 1,1,2-Trichloro-1-fluoroethane (HCFC-131a). This halogenated hydrocarbon, with the chemical formula C₂H₂Cl₃F, finds application as a specialty solvent and intermediate.[1][2] Its structural isomers and potential impurities, arising from synthesis or degradation, necessitate robust analytical methods for accurate quantification and control.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will explore the strengths and limitations of both GC-MS and HPLC, supported by experimental data and established protocols, to empower you in selecting the most appropriate technique for your analytical needs.

The Analyte: 1,1,2-Trichloro-1-fluoroethane

Understanding the physicochemical properties of 1,1,2-Trichloro-1-fluoroethane is critical for method development. It is a volatile compound with a boiling point of approximately 88°C.[3] This volatility is a key determinant in the choice of analytical technique, immediately suggesting that Gas Chromatography would be a highly suitable approach.[4][5] Conversely, its non-polar nature presents a different set of considerations for HPLC analysis.

Potential impurities in 1,1,2-Trichloro-1-fluoroethane can include other halogenated hydrocarbons, isomers such as 1,1,2-trichloro-2-fluoroethane, and residual starting materials or byproducts from its synthesis.[6][7] The analytical method chosen must be capable of resolving these closely related compounds from the main component.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile and semi-volatile compounds like 1,1,2-Trichloro-1-fluoroethane, GC-MS is often the method of choice due to its high sensitivity, specificity, and separation efficiency.[8][9] The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a heated column.[10] The mass spectrometer then provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.[8]

Causality Behind Experimental Choices in GC-MS

The success of a GC-MS analysis hinges on the careful selection of several key parameters:

  • Stationary Phase Selection: The principle of "like dissolves like" is fundamental here. For a non-polar to moderately polar analyte like 1,1,2-Trichloro-1-fluoroethane, a non-polar or mid-polarity stationary phase is generally preferred.[11] A common first choice is a polydimethylsiloxane (PDMS) based column (e.g., DB-1, HP-5ms). For enhanced separation of halogenated compounds, a stationary phase with some phenyl content, like a (5%-phenyl)-methylpolysiloxane, can provide beneficial pi-pi interactions.[11][12]

  • Temperature Programming: A programmed temperature ramp is crucial for achieving good separation of compounds with a range of boiling points. Starting at a lower temperature allows for the separation of highly volatile impurities, while gradually increasing the temperature ensures that less volatile components elute in a reasonable time with good peak shape.

  • Carrier Gas: An inert gas like helium or hydrogen is used as the mobile phase.[10] Helium is often preferred for its safety and efficiency. The flow rate of the carrier gas is optimized to provide the best separation efficiency (resolution).

  • Injection Technique: A split injection is typically used for purity analysis of a neat or concentrated sample to avoid overloading the column. This technique introduces only a small, representative portion of the sample onto the column.

Experimental Workflow for GC-MS Analysis

Sources

Validation

A Comparative Guide to 1,1,2-Trichloro-1-fluoroethane and 1,1,1-Trichloroethane as Solvents

In the landscape of industrial and research solvents, the selection of an appropriate agent is a critical decision, balancing performance with evolving environmental and safety standards. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and research solvents, the selection of an appropriate agent is a critical decision, balancing performance with evolving environmental and safety standards. This guide provides a comprehensive comparison of 1,1,2-Trichloro-1-fluoroethane and the historically significant 1,1,1-trichloroethane, offering researchers, scientists, and drug development professionals the detailed data and insights necessary for informed solvent selection.

Introduction: A Tale of Two Chlorinated Solvents

1,1,1-Trichloroethane, also known as methyl chloroform, was once a widely used solvent, lauded for its excellent cleaning and degreasing capabilities and relatively low toxicity among chlorinated hydrocarbons.[1] Its applications ranged from metal cleaning and electronics manufacturing to being a component in adhesives and aerosols.[2][3] However, its significant contribution to ozone depletion led to its production being phased out under the Montreal Protocol.[1]

As the search for alternatives commenced, a range of hydrochlorofluorocarbons (HCFCs) were developed. Among these is 1,1,2-Trichloro-1-fluoroethane (HCFC-131a), a compound that shares structural similarities with 1,1,1-trichloroethane. The inclusion of fluorine was intended to reduce the ozone-depleting potential compared to its fully chlorinated counterparts. This guide will delve into a side-by-side comparison of these two solvents, examining their physicochemical properties, solvent performance, environmental impact, and safety profiles.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of 1,1,2-Trichloro-1-fluoroethane and 1,1,1-trichloroethane.

Property1,1,2-Trichloro-1-fluoroethane (HCFC-131a)1,1,1-Trichloroethane
CAS Number 811-95-0[1]71-55-6[1]
Molecular Formula C₂H₂Cl₃F[1]C₂H₃Cl₃[1]
Molecular Weight ( g/mol ) 151.39[1]133.40[4]
Boiling Point (°C) 88[1]74-76[1]
Melting Point (°C) -140[1]-33[1]
Density (g/cm³ at 20°C) 1.4921[1]~1.34[5]
Vapor Pressure (mmHg at 20°C) ~49 (Predicted)100[4]
Water Solubility Limited/Sparingly SolubleSparingly Soluble (0.44 g/L at 20°C)
Viscosity (cP at 20°C) Data not readily available0.87[5]
Surface Tension (dyn/cm at 25°C) Data not readily available25.0[6]
Flash Point (°C) 3.4[1]Non-flammable[4]

Key Insights: 1,1,2-Trichloro-1-fluoroethane exhibits a higher boiling point and density compared to 1,1,1-trichloroethane. The lower vapor pressure of HCFC-131a suggests a slower evaporation rate, which can be advantageous in reducing solvent loss but may require adjustments in drying processes. The presence of a flashpoint for 1,1,2-Trichloro-1-fluoroethane, albeit low, indicates a degree of flammability that is absent in 1,1,1-trichloroethane.

Solvent Performance: A Theoretical and Practical Overview

The effectiveness of a solvent is determined by its ability to dissolve a specific solute, which can be predicted by solubility parameters and confirmed through practical application.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the compatibility of a solvent with a given material, including polymers and organic residues.[7] The total Hansen parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

SolventδD (MPa½)δP (MPa½)δH (MPa½)δt (Total, MPa½)
1,1,1-Trichloroethane 16.84.32.017.5[6]
1,1,2-Trichloro-1-fluoroethane Data not readily availableData not readily availableData not readily availableData not readily available
Practical Cleaning Performance

Historically, 1,1,1-trichloroethane was a benchmark for metal degreasing and electronics cleaning due to its high efficacy in removing oils, greases, and other organic contaminants.[2] HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs) and, to some extent, chlorinated solvents. Their cleaning performance is generally considered to be good, though often tailored to specific applications. For instance, some HCFCs have shown to be effective in removing light oils but less so for heavier waxes and buffing compounds when compared to traditional chlorinated solvents.[1]

The lower solvency power of some HCFCs can be an advantage in precision cleaning of delicate components where material compatibility is a primary concern. However, for heavy-duty degreasing, the stronger solvency of 1,1,1-trichloroethane was often preferred. The choice between these solvents would, therefore, depend on the specific cleaning task and the sensitivity of the substrate.

Environmental, Health, and Safety Profile: A Critical Comparison

The primary driver for phasing out 1,1,1-trichloroethane was its detrimental effect on the stratospheric ozone layer. The environmental and safety profiles of its potential replacements are therefore of paramount importance.

Parameter1,1,2-Trichloro-1-fluoroethane (HCFC-131a)1,1,1-Trichloroethane
Ozone Depletion Potential (ODP) 0.007 - 0.050.1 - 0.12
Global Warming Potential (GWP, 100-year) Data not readily available, but generally lower than many HFCs~160
Toxicity Data limited; handle with care as with all chlorinated solvents.Considered one of the least toxic chlorinated hydrocarbons, but can cause central nervous system depression at high concentrations.[1]
Regulatory Status Production and use being phased out under the Montreal Protocol as an HCFC.Production phased out for emissive uses under the Montreal Protocol.[1]

Environmental Impact: As an HCFC, 1,1,2-Trichloro-1-fluoroethane has a significantly lower ODP than 1,1,1-trichloroethane. However, it is not zero, and its production and use are also being phased out globally under the Montreal Protocol.[8] While a specific GWP for HCFC-131a is not readily found, HCFCs, in general, have lower GWPs than many of the hydrofluorocarbons (HFCs) that were later introduced as alternatives.[4] Nevertheless, both compounds are recognized as greenhouse gases.

Health and Safety: 1,1,1-trichloroethane is known to be a central nervous system depressant at high concentrations.[1] Detailed toxicological data for 1,1,2-Trichloro-1-fluoroethane is less comprehensive, but as a chlorinated hydrocarbon, it should be handled with appropriate precautions, including adequate ventilation and the use of personal protective equipment. The presence of a flashpoint for HCFC-131a also necessitates precautions against ignition sources.

Experimental Protocol: Evaluating Solvent Efficacy for Metal Degreasing

To provide a framework for empirical comparison, the following protocol outlines a standardized method for evaluating the cleaning efficacy of the two solvents on a common industrial substrate.

Objective: To quantitatively compare the cleaning efficacy of 1,1,2-Trichloro-1-fluoroethane and 1,1,1-trichloroethane in removing a standardized industrial oil from stainless steel coupons.

Materials:

  • Stainless steel coupons (e.g., 304 alloy, 2x2 cm)

  • Standardized industrial oil (e.g., a common cutting fluid or lubricating oil)

  • 1,1,2-Trichloro-1-fluoroethane (reagent grade)

  • 1,1,1-Trichloroethane (reagent grade, with appropriate stabilizers)

  • Analytical balance (readable to 0.0001 g)

  • Beakers

  • Ultrasonic bath

  • Drying oven

  • Stopwatch

  • Fume hood

Methodology:

  • Coupon Preparation: a. Clean all stainless steel coupons with a standard laboratory detergent, rinse thoroughly with deionized water, and dry completely in an oven at 105°C for 1 hour. b. Allow coupons to cool to room temperature in a desiccator. c. Weigh each coupon on an analytical balance and record the initial weight (W₁).

  • Contamination: a. Apply a consistent, small amount (e.g., 2-3 drops) of the standardized industrial oil to the surface of each coupon. b. Spread the oil evenly across the surface. c. Weigh each contaminated coupon and record the weight (W₂). The weight of the oil is W₂ - W₁.

  • Cleaning Procedure: a. Prepare two sets of beakers, one containing 1,1,2-Trichloro-1-fluoroethane and the other containing 1,1,1-trichloroethane, inside a fume hood. b. Immerse a set of contaminated coupons (n=3 for each solvent) into the respective solvents. c. Place the beakers in an ultrasonic bath and sonicate for a fixed duration (e.g., 5 minutes). d. After sonication, remove the coupons and allow them to air dry in the fume hood for a set period (e.g., 10 minutes).

  • Final Weighing and Data Analysis: a. Weigh the cleaned and dried coupons and record the final weight (W₃). b. Calculate the cleaning efficacy for each coupon as a percentage of oil removed: Cleaning Efficacy (%) = [(W₂ - W₃) / (W₂ - W₁)] x 100

  • Data Reporting: a. Report the average cleaning efficacy and standard deviation for each solvent. b. Compare the results to determine which solvent is more effective for removing the specific oil under the tested conditions.

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis prep1 Clean & Dry Coupons prep2 Initial Weighing (W₁) prep1->prep2 prep3 Contaminate with Oil prep2->prep3 prep4 Weigh Contaminated (W₂) prep3->prep4 clean1 Immerse in Solvent prep4->clean1 Start Cleaning clean2 Ultrasonic Agitation clean1->clean2 clean3 Air Dry clean2->clean3 analysis1 Final Weighing (W₃) clean3->analysis1 Post-Cleaning analysis2 Calculate Efficacy (%) analysis1->analysis2 analysis3 Compare Solvents analysis2->analysis3

Caption: Workflow for Comparative Solvent Cleaning Efficacy Evaluation.

Logical Framework for Solvent Selection

The decision-making process for selecting a solvent involves a hierarchical evaluation of performance, environmental impact, and safety.

G cluster_performance Performance Evaluation cluster_environmental Environmental & Regulatory cluster_safety Health & Safety start Solvent Selection Requirement perf1 Required Solvency Power start->perf1 perf2 Material Compatibility start->perf2 perf3 Process Integration (Boiling Point, Evaporation Rate) start->perf3 env1 Ozone Depletion Potential (ODP) perf1->env1 perf2->env1 perf3->env1 safety1 Toxicity Profile env1->safety1 env2 Global Warming Potential (GWP) env2->safety1 env3 Regulatory Status (e.g., Montreal Protocol) env3->safety1 decision Optimal Solvent Choice safety1->decision safety2 Flammability safety2->decision safety3 Occupational Exposure Limits safety3->decision

Caption: Decision-Making Framework for Solvent Selection.

Conclusion and Recommendations

The comparison between 1,1,2-Trichloro-1-fluoroethane and 1,1,1-trichloroethane highlights the ongoing evolution of solvent technology driven by environmental regulations. While 1,1,1-trichloroethane was a highly effective and versatile solvent, its detrimental impact on the ozone layer necessitated its replacement.

1,1,2-Trichloro-1-fluoroethane (HCFC-131a) represents a transitional alternative with a lower ODP. However, as an HCFC, it is not a long-term solution and is also subject to phase-out under the Montreal Protocol. Its solvent properties, while not as aggressive as 1,1,1-trichloroethane, may be suitable for specific cleaning applications where material compatibility is a concern.

For researchers and professionals in drug development and other sensitive applications, the move away from all ozone-depleting substances is clear. The future of solvent use lies in the adoption of technologies with zero ODP and low GWP, such as hydrofluoroolefins (HFOs), advanced aqueous cleaning systems, and other non-halogenated solvents. While this guide provides a historical and technical comparison, it is imperative to prioritize the adoption of environmentally benign alternatives in all future applications.

References

  • A Comparison of CFCs, HCFCs and Semi-Aqueous Agents for Precision Metal Cleaning. (n.d.). P2 InfoHouse.
  • 1,1,1-trichloroethane. (2023, December 14). SubsTech.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • Hansen solubility parameter. (2023, November 29). In Wikipedia.
  • 1,1,1-Trichloroethane. (n.d.). PubChem.
  • The US solvent cleaning industry and the transition to non ozone depleting substances. (n.d.). EPA.
  • Alternatives to Chlorinated Solvents in Cleaning Applications - Final Report. (n.d.). P2 InfoHouse.
  • HSP Basics. (n.d.). Practical Solubility Science - Prof Steven Abbott.
  • Fact sheet: 1,1,1-trichloroethane. (n.d.).
  • 1,1,1-Trichloroethane was among the most widely used degreasing solvents in the USA in the 1970s and 1980s. (n.d.).
  • Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential. (n.d.). Linde.
  • Ozone depletion: substances. (2013, July 5). Canada.ca.

Sources

Comparative

Toxicological comparison of chlorinated and fluorinated ethanes for laboratory use

An In-Depth Toxicological Comparison of Chlorinated and Fluorinated Ethanes for Laboratory Use A Senior Application Scientist's Guide to Informed Solvent Selection In the modern research and development landscape, the se...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Toxicological Comparison of Chlorinated and Fluorinated Ethanes for Laboratory Use

A Senior Application Scientist's Guide to Informed Solvent Selection

In the modern research and development landscape, the selection of laboratory solvents extends beyond mere chemical compatibility and performance. A profound understanding of a solvent's toxicological profile is paramount for ensuring personnel safety, maintaining experimental integrity, and adhering to regulatory standards. Ethanes, substituted with chlorine or fluorine, represent a broad class of compounds frequently employed as cleaning agents, chemical intermediates, and refrigerants. While often grouped by their shared ethane backbone, their toxicological characteristics diverge significantly based on the nature, number, and position of their halogen substituents.

This guide provides a comparative toxicological analysis of common chlorinated and fluorinated ethanes. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and conceptual framework to make informed decisions, moving beyond anecdotal evidence to a risk-based approach for solvent selection. We will delve into the mechanisms of toxicity, present standardized protocols for evaluation, and offer a clear, data-driven comparison of these critical laboratory reagents.

Comparative Toxicological Overview

The immediate toxicity and long-term health effects of halogenated ethanes are directly linked to their molecular structure. Chlorinated ethanes are notorious for their potential hepatotoxicity and carcinogenicity, often mediated by metabolic activation into reactive intermediates.[1][2] In contrast, the toxicity of fluorinated ethanes is more varied. While many are characterized by low toxicity, some can undergo "lethal synthesis," where they are metabolized into highly toxic compounds like fluoroacetate.[3][4]

The following table summarizes key toxicological data for a selection of these solvents, providing a foundation for a comparative risk assessment.

Compound Type Acute Toxicity (LC50, Inhalation, Rat) Carcinogenicity (IARC Classification) Primary Target Organs Occupational Exposure Limit (OSHA PEL, 8-hr TWA)
Chloroethane Chlorinated~15,000 ppm (2-hr)Group 3 (Not classifiable)Central Nervous System, Liver, Kidney1000 ppm[5]
1,1-Dichloroethane Chlorinated1000-2000 ppm (4-hr)Not ClassifiedLiver, Kidney, CNS100 ppm[6]
1,2-Dichloroethane Chlorinated1000 ppm (7-hr)Group 2B (Possibly carcinogenic)[2][7]Liver, Kidney, CNS, Cardiovascular System[2][7]50 ppm[2]
1,1,1-Trichloroethane Chlorinated18,000 ppm (4-hr)Group 2A (Probably carcinogenic)[8]Central Nervous System, Liver350 ppm[9]
Hexachloroethane Chlorinated300 ppm (IDLH)Reasonably anticipated to be a human carcinogenCentral Nervous System, Liver, Kidneys1 ppm (skin)[10]
Fluoroethane FluorinatedNo data available; simple asphyxiant[11][12]Not ClassifiedNot a primary toxicant at low levels[13]No specific limit established[14]
1,1-Difluoroethane Fluorinated>400,000 ppm (4-hr)[4]Not ClassifiedLow toxicity; cardiac sensitization at high conc.No specific limit established
1,2-Difluoroethane Fluorinated≤100 ppm (4-hr)[4]Not ClassifiedHeart, Central Nervous System (via fluoroacetate)[4]Not established; highly toxic[3]
Dichlorotetrafluoroethane Fluorinated1,000 ppm (8-hr)Not ClassifiedLow toxicity; cardiac sensitization at high conc.1,000 ppm[15]

Data synthesized from multiple sources. LC50 values can vary based on study conditions. IARC classifications are subject to review.

Core Mechanisms of Toxicity: A Tale of Two Halogens

The divergent toxicities of these compounds can be traced to their metabolic fates. Understanding these pathways is crucial for predicting potential hazards.

Chlorinated Ethanes: Many chlorinated ethanes are metabolized by the cytochrome P450 enzyme system, primarily in the liver. This process can generate reactive electrophilic intermediates that form covalent adducts with cellular macromolecules like DNA, RNA, and proteins. This DNA damage is a primary driver of the mutagenic and carcinogenic potential observed in compounds like 1,2-dichloroethane.[2][7]

Fluorinated Ethanes: The toxicological profile of fluorinated ethanes is heavily dependent on the fluorine atom's position.

  • Low-Toxicity Pathway: Compounds like 1,1-difluoroethane are relatively metabolically inert, and their primary hazard at high concentrations is simple asphyxiation or cardiac sensitization.

  • High-Toxicity Pathway (Lethal Synthesis): A stark contrast is seen with compounds like 1,2-difluoroethane and 1-bromo-2-fluoroethane.[3][4] These molecules are metabolized to fluoroacetate, a potent metabolic poison.[3][4] Fluoroacetate mimics acetate and enters the citric acid cycle (Krebs cycle), where it is converted to fluorocitrate. Fluorocitrate then binds to and inhibits aconitase, a key enzyme in the cycle, leading to a complete shutdown of cellular respiration and citrate accumulation.[4] This mechanism explains the high acute toxicity of certain structurally specific fluorinated ethanes.[3][4]

Toxicity_Pathways cluster_chloro Chlorinated Ethane Pathway (e.g., 1,2-Dichloroethane) cluster_fluoro Fluorinated Ethane 'Lethal Synthesis' Pathway (e.g., 1,2-Difluoroethane) ce 1,2-Dichloroethane p450_c Cytochrome P450 (Oxidation) ce->p450_c ri Reactive Electrophilic Intermediates p450_c->ri da DNA Adducts & Protein Binding ri->da ct Cytotoxicity & Carcinogenicity da->ct fe 1,2-Difluoroethane p450_f Cytochrome P450 (Metabolism) fe->p450_f fa Fluoroacetate p450_f->fa kreb Citric Acid Cycle fa->kreb fc Fluorocitrate kreb->fc aconitase Aconitase Inhibition fc->aconitase death Cellular Respiration Block & Cell Death aconitase->death

Comparative metabolic pathways of toxic chlorinated and fluorinated ethanes.

Experimental Protocols for Toxicological Assessment

To ensure the validity and reproducibility of toxicological data, standardized methodologies are essential. The volatile nature of these ethanes presents unique challenges for in vitro testing, necessitating specialized exposure systems.

Protocol 1: In Vitro Cytotoxicity Assessment of Volatile Solvents via Air-Liquid Interface (ALI)

Causality: Standard submerged cell culture methods are inadequate for volatile organic compounds (VOCs) due to their poor solubility in aqueous media and rapid evaporation.[16][17] An Air-Liquid Interface (ALI) system provides a more physiologically relevant model, especially for assessing inhalation toxicity, by exposing the apical surface of cultured cells directly to the test atmosphere while the basal surface is nourished by the medium.[18][19][20]

Methodology:

  • Cell Culture: Human lung adenocarcinoma cells (A549) or normal human bronchial epithelial cells are seeded onto microporous membrane inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.

  • ALI Transition: Once confluent, the apical medium is removed, and the cells are maintained at the ALI for at least 24 hours to allow for differentiation.

  • Test Atmosphere Generation: A static exposure system is created using sealed glass chambers. A calculated amount of the liquid solvent is injected and allowed to fully evaporate to achieve the target airborne concentration (ppm).

  • Exposure: The cell culture inserts are placed into the exposure chambers for a defined period (e.g., 1-4 hours) at 37°C. Control cells are exposed to clean, humidified air.

  • Post-Exposure Incubation: Following exposure, cells are returned to a standard incubator for 24 hours to allow for the development of cytotoxic effects.

  • Viability Assessment: Cytotoxicity is quantified using standard assays such as the MTS assay (measuring mitochondrial activity) or the Neutral Red Uptake (NRU) assay (measuring lysosomal integrity).[16][18] Absorbance is read on a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the air-exposed control. An IC50 (the concentration causing 50% inhibition of viability) is calculated from the dose-response curve.

ALI_Workflow A 1. Seed Cells on Microporous Inserts B 2. Culture to Confluence & Transition to ALI A->B D 4. Expose Cells at ALI to Solvent Vapor B->D C 3. Prepare Test Atmosphere in Sealed Chamber C->D E 5. Post-Exposure Incubation (24h) D->E F 6. Perform MTS or NRU Viability Assay E->F G 7. Data Analysis: Calculate IC50 F->G

Workflow for assessing in vitro cytotoxicity of volatile compounds using ALI.
Protocol 2: In Vivo Acute Inhalation Toxicity Study (OECD 403 Principles)

Causality: While in vitro methods are excellent for screening and mechanistic studies, in vivo studies are required by regulatory bodies to understand systemic toxicity, toxicokinetics, and potential effects on multiple organ systems that cannot be replicated in vitro.[21][22][23] This protocol outlines a standardized approach to determine the median lethal concentration (LC50).

Methodology:

  • Animal Model: Young adult Sprague-Dawley or Wistar rats (equal numbers of males and females) are typically used. Animals are acclimatized for at least 5 days before exposure.

  • Exposure Apparatus: A whole-body or nose-only inhalation chamber is used. Nose-only systems are preferred to minimize dermal and oral exposure. The system must ensure a uniform and stable concentration of the test substance.

  • Atmosphere Generation and Monitoring: The test atmosphere is generated by a calibrated vaporizer or nebulizer. The concentration within the chamber is continuously monitored using an appropriate analytical method (e.g., gas chromatography).

  • Exposure Regimen: Animals are exposed to a range of concentrations for a fixed period, typically 4 hours. A control group is exposed to filtered air.

  • Post-Exposure Observation: Following exposure, animals are observed for at least 14 days. Key parameters include mortality, clinical signs of toxicity (e.g., changes in respiration, posture, activity), and weekly body weight measurements.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy. Key organs are weighed, and tissues are preserved for histopathological examination.

  • Data Analysis: The LC50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

InVivo_Workflow A 1. Animal Acclimatization & Grouping C 3. 4-Hour Whole-Body or Nose-Only Exposure A->C B 2. Set Up Inhalation Chamber & Calibrate Atmosphere B->C D 4. 14-Day Post-Exposure Observation Period C->D E Monitor: Mortality, Clinical Signs, Body Weight D->E F 5. Gross Necropsy & Histopathology D->F G 6. Statistical Analysis: Calculate LC50 F->G

Workflow for an in vivo acute inhalation toxicity study (OECD 403).

Conclusion and Recommendations

The choice between chlorinated and fluorinated ethanes should be guided by a thorough toxicological assessment, not just physical properties. This guide demonstrates that significant hazards are associated with both classes of solvents, but their mechanisms and potencies differ markedly.

  • Chlorinated ethanes pose a significant long-term risk, with several members classified as probable or possible human carcinogens due to their metabolic activation to reactive species.[2][8] Their use should be minimized and controlled with stringent engineering controls, such as certified chemical fume hoods.

  • Fluorinated ethanes are a more heterogeneous group. While many, like 1,1-difluoroethane, exhibit low toxicity, the "lethal synthesis" pathway associated with compounds like 1,2-difluoroethane makes them acutely dangerous.[3][4] It is critically important not to assume low toxicity for all fluorinated solvents; the specific isomeric structure is a key determinant of hazard.

Ultimately, the principle of substitution should be applied: if a hazardous solvent can be replaced with a less toxic alternative without compromising experimental outcomes, that substitution should be made. This guide provides the foundational data to begin that critical evaluation process.

References

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105.
  • Klaunig, J. E., Ruch, R. J., & Pereira, M. A. (1986). Carcinogenicity of chlorinated methane and ethane compounds administered in drinking water to mice. Environmental Health Perspectives, 69, 89–95.
  • Limonciel, A., & Aschauer, L. (2021).
  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. University of Wollongong Research Online.
  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds.
  • National Institute of Environmental Health Sciences. (n.d.). Development of in vitro systems for testing of volatile chemicals.
  • Henschler, D., Bonse, G., & Greim, H. (1976). Carcinogenic potential of chlorinated ethylenes tentative molecular rules.
  • National Toxicology Program. (n.d.). RoC Profile: 1,2-Dichloroethane. Report on Carcinogens.
  • New Jersey Department of Health. (2009). Dichlorotetrafluoroethane Hazard Summary.
  • CDN Isotopes. (n.d.).
  • World Health Organization. (2003). 1,2-Dichloroethane in Drinking-water.
  • Keller, D. A., Roe, D. C., & Lieder, P. H. (1996). Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes. Fundamental and Applied Toxicology, 30(2), 213–219.
  • Keller, D. A., Roe, D. C., & Lieder, P. H. (1996). Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes. Toxicological Sciences, 30(2), 213–219.
  • Airgas. (2017).
  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Chloroethane (Ethyl Chloride) (CAS No. 75-00-3) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 346, 1–161.
  • Chemos GmbH & Co.KG. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Chloroethane.
  • Brem, H., Stein, A. B., & Rosenkranz, H. S. (1974). Mutagenicity of halogenated olefins and their derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 26(4), 277-280.
  • IITRI. (n.d.).
  • IARC. (2023). 1,1,1-Trichloroethane and Four Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 132.
  • ECETOC. (2000). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Technical Report No. 79.
  • ECHEMI. (n.d.). Fluoroethane SDS.
  • Wikipedia. (n.d.). Hexachloroethane.
  • Fraunhofer ITEM. (n.d.).
  • Labcorp. (n.d.). Inhalation Toxicology Insights for Researchers and Experts.
  • PubChem. (n.d.). Fluoroethane.
  • Scivittaro, V., & Combrisson, H. (2020). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Frontiers in Toxicology, 2, 20.

Sources

Validation

Performance Evaluation of 1,1,2-Trichloro-1-fluoroethane in Specific Catalytic Systems: A Comparative Guide

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the catalytic behavior of halogenated hydrocarbons is paramount. This guide provides an in-depth technical eva...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the catalytic behavior of halogenated hydrocarbons is paramount. This guide provides an in-depth technical evaluation of 1,1,2-Trichloro-1-fluoroethane (commercially known as HCFC-131a) in various catalytic systems. Given the limited direct research on this specific molecule, this document establishes a framework for its performance assessment by drawing comparisons with structurally similar and more extensively studied hydrochlorofluorocarbons (HCFCs) and by referencing key studies on related catalytic transformations.

Introduction to 1,1,2-Trichloro-1-fluoroethane (HCFC-131a)

1,1,2-Trichloro-1-fluoroethane (C₂H₂Cl₃F) is a hydrochlorofluorocarbon with the chemical structure CFCl₂CH₂Cl.[1] As with other HCFCs, its industrial applications are limited due to its ozone-depleting potential.[2] However, it can appear as an intermediate in the synthesis of other fluorinated compounds, making the study of its catalytic conversion crucial for process optimization and environmental remediation.[1] The primary goal of subjecting HCFC-131a to catalytic systems is typically its transformation into less harmful or more valuable chemicals through processes like hydrodechlorination or oxidation.

Key Catalytic Transformation Pathways for HCFC-131a

The performance of HCFC-131a in a catalytic system is defined by its reactivity and the selectivity towards desired products. Based on the chemistry of related haloalkanes, two primary catalytic pathways are of significant interest: hydrodechlorination and catalytic oxidation.

Catalytic Hydrodechlorination (HDC)

Hydrodechlorination is a promising technology for the environmentally benign conversion of chlorinated organic compounds.[3][4] The process involves the substitution of chlorine atoms with hydrogen, leading to products with lower toxicity and ozone depletion potential. For HCFC-131a, the stepwise removal of chlorine atoms can lead to a variety of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).

Common Catalytic Systems for HDC:

  • Palladium (Pd)-based catalysts: Palladium, often supported on activated carbon (Pd/C) or alumina (Pd/Al₂O₃), is a highly effective catalyst for HDC of various chlorofluorocarbons.[5][6] The addition of a second metal, such as platinum (Pt), can create bimetallic catalysts with enhanced activity and stability.[5][6]

  • Platinum (Pt)-based catalysts: While sometimes less selective than palladium, platinum catalysts are also active in C-Cl bond cleavage.

  • Nickel (Ni)-derived catalysts: These offer a more cost-effective alternative, though they can be prone to deactivation.[3]

Expected Performance and Selectivity: The reactivity of C-Cl bonds in HDC is generally higher than that of C-F bonds. Therefore, the primary products from the HDC of HCFC-131a would be expected to be various isomers of dichloro-fluoroethane, followed by chloro-fluoroethane, and ultimately fluoroethane. The selectivity towards a specific product is highly dependent on the catalyst formulation, reaction temperature, and hydrogen partial pressure.

Catalytic Oxidation

Catalytic oxidation aims at the complete destruction of halogenated hydrocarbons into CO₂, water, and hydrogen halides.[7][8] This is a crucial process for the abatement of volatile organic compounds (VOCs).

Common Catalytic Systems for Oxidation:

  • Metal oxide catalysts: Oxides of transition metals such as chromium, vanadium, manganese, and copper are commonly used.[7] For instance, chromium oxide (Cr₂O₃) has been studied for the dehalogenation of HCFC-131a.[1]

  • Noble metal catalysts: Platinum and palladium supported on metal oxides (e.g., TiO₂, Al₂O₃) are also highly active for the complete oxidation of a wide range of VOCs.[8]

  • Zeolite-based catalysts: Materials like titanium silicate-1 (TS-1) have shown excellent performance in various selective oxidation reactions using hydrogen peroxide as an oxidant.[9]

Expected Performance and Selectivity: The complete oxidation of HCFC-131a would yield CO₂, HCl, and HF. However, incomplete oxidation can lead to the formation of phosgene (COCl₂) and other toxic byproducts, making catalyst selection and process control critical. The performance is often evaluated by the temperature required for 50% or 90% conversion (T₅₀ and T₉₀).

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for a specific application involving HCFC-131a depends on the desired outcome—selective transformation or complete destruction.

Catalytic SystemTarget TransformationKey Performance IndicatorsAdvantagesDisadvantages
Pd/C or Pd-Pt/C Hydrodechlorination (HDC)High conversion of HCFC-131a, High selectivity to desired HFCs/HFOs, Catalyst stabilityHigh activity and selectivity at relatively mild conditions.[4]Potential for deactivation by coking or poisoning.[5]
Supported Pt or Ni Hydrodechlorination (HDC)Conversion efficiency, Product distributionLower cost (for Ni).Generally lower selectivity compared to Pd, Sintering at high temperatures.[3]
Cr₂O₃ Dehalogenation/IsomerizationConversion, Selectivity to olefinsActive for C-Cl and C-F bond activation.[1]Potential for catalyst deactivation through halogenation of the surface.[1]
Pt/Al₂O₃ or Pd/TiO₂ Catalytic OxidationLow T₅₀ and T₉₀ for complete conversion, No formation of toxic byproductsHigh activity for complete destruction of VOCs.[8]High cost of noble metals, Susceptibility to poisoning by halogens.
Mixed Metal Oxides Catalytic OxidationConversion efficiency, Catalyst lifetimeLower cost than noble metals.May require higher temperatures for complete conversion.[7]

Experimental Protocols for Performance Evaluation

To objectively evaluate the performance of HCFC-131a in a given catalytic system, a standardized experimental approach is necessary.

Experimental Setup

A typical setup for gas-phase catalytic reactions involves a fixed-bed reactor system.

ExperimentalWorkflow cluster_gas_delivery Gas Delivery System cluster_reactant_delivery Reactant Delivery cluster_reaction Reaction System cluster_analysis Analytical System N2 N₂ Cylinder MFCs Mass Flow Controllers N2->MFCs H2 H₂ Cylinder (for HDC) H2->MFCs Air Air Cylinder (for Oxidation) Air->MFCs Mixing Gas Mixing Chamber MFCs->Mixing HCFC131a HCFC-131a Cylinder Vaporizer Controlled Vaporizer HCFC131a->Vaporizer Vaporizer->Mixing Reactor Fixed-Bed Reactor (Catalyst Bed) Mixing->Reactor Condenser Condenser Reactor->Condenser Furnace Tube Furnace GCMS Gas Chromatograph- Mass Spectrometer (GC-MS) Condenser->GCMS FTIR FTIR Spectrometer Condenser->FTIR

Caption: Experimental workflow for catalytic performance evaluation.

Catalyst Preparation and Characterization
  • Preparation: Catalysts (e.g., Pd/C) are prepared by standard methods such as impregnation.

  • Characterization: Before reaction, catalysts should be characterized by techniques like X-ray diffraction (XRD) to determine the crystalline structure, transmission electron microscopy (TEM) for particle size and dispersion, and Brunauer-Emmett-Teller (BET) analysis for surface area.

Catalytic Activity Measurement
  • Catalyst Loading: A known amount of catalyst is loaded into the quartz reactor tube, forming a fixed bed.

  • Pre-treatment: The catalyst is pre-treated in situ, typically by heating under a flow of inert gas (N₂) or a reducing gas (H₂) to activate it.

  • Reaction Initiation: A gaseous mixture of HCFC-131a, a carrier gas (N₂), and the reactant gas (H₂ for HDC, air for oxidation) at a specific molar ratio is fed into the reactor.

  • Temperature Programming: The reaction is carried out at various temperatures, typically increased in a stepwise manner to determine the light-off temperature (the temperature at which conversion begins).

  • Product Analysis: The composition of the effluent gas stream is analyzed online using a Gas Chromatograph-Mass Spectrometer (GC-MS) to identify and quantify the reactants and products. An FTIR spectrometer can be used for the continuous monitoring of CO and CO₂ during oxidation reactions.

Data Analysis

The following parameters are calculated to evaluate the catalyst's performance:

  • Conversion of HCFC-131a (%):

    Conversion = ([HCFC-131a]in - [HCFC-131a]out) / [HCFC-131a]in * 100%

  • Selectivity to Product 'P' (%):

    Selectivity = (Moles of 'P' formed / Total moles of HCFC-131a converted) * 100%

  • Turnover Frequency (TOF): This metric normalizes the reaction rate to the number of active sites, allowing for a more fundamental comparison of catalyst activity. It requires an accurate measurement of the number of active sites, for example, through chemisorption techniques.

Benchmarking Performance: A Comparative Approach

Due to the scarcity of published data for HCFC-131a, its performance should be benchmarked against more well-known HCFCs and HFCs in the same catalytic system.

Alternative Compounds for Comparison
  • HCFC-22 (CHClF₂): A widely studied HCFC in both HDC and oxidation.[6]

  • HFC-134a (CH₂FCF₃): A common HFC whose catalytic decomposition has been investigated.[10]

  • 1,1,1-Trichloroethane (CH₃CCl₃): An isomer of 1,1,2-trichloroethane, offering insights into the effect of chlorine atom positioning on reactivity.[11]

Proposed Benchmarking Study

A comparative study could involve running HCFC-131a and a benchmark compound (e.g., HCFC-22) over the same catalyst under identical conditions. The results would provide valuable insights into the relative reactivity of HCFC-131a.

BenchmarkingLogic cluster_inputs Inputs cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis HCFC131a HCFC-131a Eval131a Measure Conversion & Selectivity for HCFC-131a HCFC131a->Eval131a Benchmark Benchmark Compound (e.g., HCFC-22) EvalBenchmark Measure Conversion & Selectivity for Benchmark Benchmark->EvalBenchmark Catalyst Selected Catalyst (e.g., 1% Pd/C) Catalyst->Eval131a Catalyst->EvalBenchmark Conditions Standardized Reaction Conditions (Temp, Pressure, Flow Rate) Conditions->Eval131a Conditions->EvalBenchmark Compare Compare Reactivity, Product Distribution, and Catalyst Stability Eval131a->Compare EvalBenchmark->Compare

Caption: Logical flow for a benchmarking study.

Conclusion

While direct experimental data on the catalytic performance of 1,1,2-Trichloro-1-fluoroethane is limited, a robust evaluation framework can be constructed based on established methodologies for related halogenated hydrocarbons. The most promising catalytic pathways for the transformation of HCFC-131a are hydrodechlorination, primarily using palladium-based catalysts, and catalytic oxidation with noble metal or metal oxide catalysts.

For researchers and drug development professionals encountering HCFC-131a as an intermediate or byproduct, the protocols and comparative approach outlined in this guide provide a scientifically rigorous path to understanding and optimizing its catalytic conversion. The key to a meaningful evaluation lies in consistent experimental procedures and benchmarking against well-characterized alternative compounds. This approach will not only elucidate the specific reactivity of HCFC-131a but also contribute valuable data to the broader field of halocarbon catalysis.

References

  • MDPI. (2020). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]

  • ACS Publications. (1998). Dehalogenation of 1,1,2-Trichloro-1-fluoroethane over α-Cr2O3 (101̄2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2013053800A2 - Catalytic gas phase fluorination of 1,1,2-trichloroethane and/or 1,2-dichloroethene to produce 1-chloro-2,2-difluoroethane.
  • Google Patents. (n.d.). US5300712A - Homogeneous catalytic hydrodechlorination of chlorocarbons.
  • MDPI. (2021). Chlorodifluoromethane Hydrodechlorination on Carbon-Supported Pd-Pt Catalysts. Beneficial Effect of Catalyst Oxidation. Retrieved from [Link]

  • PubMed. (2016). The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure. Retrieved from [Link]

  • MDPI. (2020). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]

  • Sci-Hub. (2020). Hydrodechlorination of CHClF2 (HCFC-22) over Pd–Pt Catalysts Supported on Thermally Modified Activated Carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalytic oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2-Trichloro-1-fluoroethane. Retrieved from [Link]

  • US EPA. (2025). Ozone-Depleting Substances. Retrieved from [Link]

  • EPA. (n.d.). Determination of Comparative HCFC and HFC Emission Profiles for the Foam and Refrigeration Sectors until 2015 PART 3. Retrieved from [Link]

  • DTU Research Database. (n.d.). Heterogeneously Catalyzed Oxidation Reactions Using Molecular Oxygen. Retrieved from [Link]

  • MDPI. (2020). The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al₂O₃. Retrieved from [Link]

  • SciSpace. (2017). Environmental-Friendly Catalytic Oxidation Processes Based on Hierarchical Titanium Silicate Zeolites at SINOPEC. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. Retrieved from [Link]

  • NIH. (2020). The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework. Retrieved from [Link]

  • PubMed. (1996). Catalytic oxidation for air pollution control. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Experimental and Modelling Study of Reverse Flow Catalytic Converters for Natural Gas/Diesel Dual Fuel Engine Pollution Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquefied petroleum gas. Retrieved from [Link]

  • MDPI. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Retrieved from [Link]

  • ResearchGate. (2011). A review of major chlorofluorocarbons and their halocarbon alternatives in the air. Retrieved from [Link]

  • ACS Catalysis. (2016). Toward benchmarking in catalysis science: best practices, challenges, and opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison between global HCFC emissions derived in this work (red lines) and derived in Montzka et al. (2009) (black lines). Retrieved from [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 1,1,2-Trichloro-1-fluoroethane Analysis: Ensuring Accuracy in a Complex Matrix

The Critical Role of Inter-Laboratory Comparisons Inter-laboratory comparisons, including proficiency testing (PT) and round-robin studies, are essential for ensuring the quality and comparability of analytical data amon...

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, including proficiency testing (PT) and round-robin studies, are essential for ensuring the quality and comparability of analytical data among different laboratories. These studies involve the distribution of identical, well-characterized samples to multiple participating laboratories for analysis. The results are then statistically evaluated to assess the performance of each laboratory against established reference values and against the performance of the peer group.

The primary objectives of such comparisons are to:

  • Assess and monitor the performance of individual laboratories over time.

  • Identify potential systematic errors in analytical methods or instrumentation.

  • Provide an objective basis for demonstrating laboratory competence to accreditation bodies and clients.

  • Harmonize analytical methods and promote best practices within the scientific community.

Proficiency testing schemes are often operated by accredited bodies and are designed to meet the requirements of international standards such as ISO/IEC 17043.

Established Analytical Methodologies for 1,1,2-Trichloro-1-fluoroethane

The analysis of 1,1,2-Trichloro-1-fluoroethane, a volatile halogenated hydrocarbon, is typically performed using gas chromatography (GC) coupled with a suitable detector. The choice of detector and sample introduction technique depends on the sample matrix (e.g., air, water, or soil) and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and definitive method for the analysis of VOCs, including 1,1,2-Trichloro-1-fluoroethane.

Principle: The sample is introduced into the GC, where individual components are separated based on their volatility and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification and quantification.

Workflow for GC-MS Analysis of VOCs:

GCMS_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Air/Water/Soil Sample Preparation Purge & Trap or Headspace Sampling Sample->Preparation Volatiles Extraction GC Gas Chromatograph (Separation) Preparation->GC MS Mass Spectrometer (Detection & Identification) GC->MS DataAcquisition Data Acquisition System MS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Workflow for GC-MS analysis of volatile organic compounds.

Experimental Protocol for GC-MS Analysis (based on EPA Method TO-15 for air samples):

  • Sample Collection: Air samples are collected in specially prepared, evacuated stainless steel canisters.

  • Sample Preconcentration: A known volume of the air sample is drawn through a sorbent trap to concentrate the VOCs.

  • Thermal Desorption: The trap is heated, and the desorbed VOCs are transferred to the GC injection port.

  • Gas Chromatographic Separation:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Oven Temperature Program: A temperature gradient is applied to the oven to elute the VOCs in order of their boiling points.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is the standard technique.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: The concentration of 1,1,2-Trichloro-1-fluoroethane is determined by comparing the integrated peak area of a characteristic ion to a calibration curve prepared from standards of known concentration.

Gas Chromatography with Electron Capture Detection (GC-ECD)

For the analysis of halogenated compounds, Gas Chromatography with an Electron Capture Detector (GC-ECD) offers excellent sensitivity.

Principle: The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. As the halogenated compounds elute from the GC column and pass through the detector, they capture electrons, causing a decrease in the standing current, which is measured as a peak.

Advantages of GC-ECD:

  • High sensitivity for halogenated compounds.

  • Relatively low cost compared to GC-MS.

Limitations of GC-ECD:

  • Less selective than GC-MS, making it more susceptible to interferences from co-eluting compounds.

  • Does not provide structural information for compound identification.

Performance in Inter-Laboratory Comparisons: A Look at the Data for Halogenated VOCs

While specific proficiency testing data for 1,1,2-Trichloro-1-fluoroethane is not publicly available, data from inter-laboratory studies on other volatile halogenated hydrocarbons in water and air can provide valuable insights into expected laboratory performance.

A study on a proficiency testing scheme for volatile halogenated hydrocarbons in groundwater involving fourteen laboratories demonstrated good overall performance.[1] The inter-laboratory standard deviation typically ranged from 10% to 30%, with average recoveries between 91% and 98%.[1]

Similarly, proficiency tests for VOCs in air, such as those organized by the German Federal Institute for Materials Research and Testing (BAM), have shown a trend of improving inter-laboratory precision over time.[2] In these studies, the mean relative standard deviation (RSD) for a range of VOCs has decreased from 51% in 1999 to 23% in 2021, indicating a significant improvement in the comparability of results among participating laboratories.[2]

The following table summarizes typical performance data for the analysis of selected volatile halogenated hydrocarbons in proficiency testing schemes.

AnalyteMatrixNumber of Labs (n)Assigned Value (µg/L)Inter-laboratory SD (µg/L)Relative Standard Deviation (%)
ChloroformWater1415.22.315.1
1,1,1-TrichloroethaneWater1412.82.116.4
Carbon TetrachlorideWater1410.51.817.1
TrichloroethyleneWater1418.93.216.9

Data adapted from a proficiency testing scheme for volatile halogenated hydrocarbons in water and is for illustrative purposes.[1]

Logical Relationship in Performance Evaluation:

Performance_Evaluation cluster_input Laboratory Results cluster_reference Reference Data cluster_evaluation Performance Assessment LabResult Reported Concentration ZScore Z-Score Calculation ((Lab Result - Assigned Value) / Std Dev) LabResult->ZScore AssignedValue Assigned Value (Consensus or Certified) AssignedValue->ZScore StdDev Standard Deviation (of all results) StdDev->ZScore Performance Performance Evaluation (|Z| ≤ 2: Satisfactory 2 < |Z| < 3: Questionable |Z| ≥ 3: Unsatisfactory) ZScore->Performance

Caption: Logical flow for performance evaluation in proficiency testing.

Conclusion: A Framework for Ensuring Data Quality

By participating in proficiency testing schemes for volatile halogenated hydrocarbons and adhering to standardized analytical protocols, laboratories can ensure the quality and comparability of their data. The continuous improvement in inter-laboratory agreement observed in broader VOC proficiency tests is a testament to the value of these programs in advancing analytical science. Researchers and scientists should prioritize working with laboratories that can demonstrate their competence through successful participation in such external quality assessment schemes.

References

  • Bundesanstalt für Materialforschung und -prüfung (BAM). Proficiency testing. [Link]

  • Uhde, E., & Salthammer, T. (2022). Volatile organic compounds from building products - Results from seven proficiency tests with emission test chambers conducted between 2008 and 2021. Indoor Air, 32(3), e13005. [Link]

  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • National Institute of Standards and Technology (NIST). Interlaboratory Studies. [Link]

  • Uhde, E., & Salthammer, T. (2021). Volatile organic compounds from building products—Results from six round robin tests with emission test chambers conducted between 2008 and 2018. Indoor Air, 31(6), 2049-2057. [Link]

  • Rhoderick, G. C. (2008). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. WIT Transactions on Ecology and the Environment, 116, 357-366. [Link]

  • Qualitycheck. Proficiency Testing (PT): Volatile Organic Compounds (VOCs) in natural waters. [Link]

  • Proficiency Testing Canada Inc. (2025). Scope of Accreditation to ISO/IEC 17043:2023. [Link]

  • U.S. Environmental Protection Agency. (2025). Analysis of Volatile Organic Compounds in Air Contained in Canisters by Method TO-15, SOP No. HW-31 Revision 6. [Link]

  • LabRulez GCMS. US EPA Method TO-15 Volatile Organic Compounds in Ambient Air Application Note AN0021. [Link]

  • Apfalter, S., Kandler, W., Krska, R., & Grasserbauer, M. (1999). A Proficiency Testing System for the Determination of Volatile Halogenated Hydrocarbons at μg/L Concentration Level in Water. International Journal of Environmental Analytical Chemistry, 74(1-4), 261-274. [Link]

  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. [Link]

Sources

Validation

A Researcher's Guide to Validating Commercial Grades of 1,1,2-Trichloro-1-fluoroethane and Its Alternatives

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. The purity of the reagents used is a critical factor that can significantly influence the outcome of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. The purity of the reagents used is a critical factor that can significantly influence the outcome of a study, affecting everything from reaction kinetics to the impurity profile of a synthesized compound. This guide provides an in-depth technical comparison of commercial grades of halogenated solvents, with a focus on validating 1,1,2-Trichloro-1-fluoroethane and its alternatives, to ensure the reliability and reproducibility of your experimental data.

The Critical Role of Solvent Purity in Research

In the laboratory, solvents are not merely inert media for reactions; they can be active participants that influence reaction pathways and yields.[1] The presence of impurities, even in trace amounts, can have significant consequences:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate of a chemical reaction.

  • Inaccurate Analytical Results: In analytical techniques like High-Performance Liquid Chromatography (HPLC), impurities in the solvent can introduce baseline noise, ghost peaks, and interfere with the detection of analytes.[2]

Therefore, understanding and validating the purity of commercial grades of solvents is a crucial step in experimental design.

Understanding Commercial Grades of 1,1,2-Trichloro-1-fluoroethane

1,1,2-Trichloro-1-fluoroethane (HCFC-131a) is a hydrochlorofluorocarbon with the chemical formula C₂H₂Cl₃F.[3][4] It has been used in various applications, including as a solvent and cleaning agent. Commercial grades of this and similar solvents can vary significantly in their purity and the nature of their impurities.

Hypothetical Comparison of Commercial Grades of a Halogenated Solvent
Parameter Technical Grade HPLC Grade Spectrophotometric Grade
Purity (Assay) >95%>99.9%>99.9%
Water Content <0.1%<0.01%<0.005%
Non-volatile Residue <0.01%<0.0005%<0.0001%
UV Cutoff Not specified~231 nm~225 nm
Trace Metal Impurities Not specified<1 ppm<0.5 ppm
Other Halogenated Hydrocarbons <4%<0.05%<0.01%

This table highlights the significant differences that can exist between grades. For sensitive applications such as HPLC or spectroscopy, using a technical grade solvent could introduce substantial errors.

Experimental Validation of Solvent Purity: A Step-by-Step Protocol

To ensure the quality of your experimental results, it is essential to have a self-validating system in place. A robust method for verifying the purity of a solvent like 1,1,2-Trichloro-1-fluoroethane is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis for Purity Validation

This protocol outlines a general procedure for the validation of a commercial solvent.

1. Sample Preparation:

  • Directly inject a small, precise volume (e.g., 1 µL) of the solvent into the GC-MS system.

  • For trace analysis, a concentration step may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Injector: Split/splitless injector, operated in split mode to avoid column overload.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate volatile impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak corresponding to 1,1,2-Trichloro-1-fluoroethane.

  • Identify any impurity peaks in the chromatogram.

  • Obtain the mass spectrum of each impurity peak and compare it to a spectral library (e.g., NIST) for identification.

  • Quantify the impurities by peak area percentage, assuming similar response factors for structurally related compounds, or by using a certified reference standard for more accurate quantification.

4. Interpretation of Results:

  • Compare the identified impurities and their levels to the manufacturer's specifications.

  • Assess whether the detected impurities could interfere with the intended application.

Below is a conceptual workflow for this validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_validation Validation Outcome Solvent Commercial Solvent Sample Injection Direct Injection Solvent->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Quantification Impurity Quantification LibrarySearch->Quantification Purity Verified Purity Profile Quantification->Purity

Caption: A generalized workflow for the validation of solvent purity using GC-MS.

Performance Comparison with Alternative Solvents

Due to the ozone-depleting potential of chlorofluorocarbons and hydrochlorofluorocarbons, their use has been largely phased out under the Montreal Protocol.[5] Researchers should consider environmentally benign and safer alternatives.

Common Alternatives to 1,1,2-Trichloro-1-fluoroethane
  • n-Hexane: A common non-polar solvent.

  • Dichloromethane (DCM): A versatile solvent, though with its own health and safety concerns.

  • Methyl tert-butyl ether (MTBE): Can be used in extractions.

  • Aqueous cleaning systems: For certain applications, water-based systems can be effective.

Comparative Analysis of Solvent Properties

The choice of a suitable alternative depends on the specific application requirements, such as polarity, boiling point, and reactivity.

Solvent Boiling Point (°C) Density (g/mL) Polarity Index Key Considerations
1,1,2-Trichloro-1-fluoroethane 88[3]1.492[3]LowOzone-depleting substance, use is restricted.
n-Hexane 690.6550.1Flammable, neurotoxin.
Dichloromethane 39.61.333.1Suspected carcinogen, volatile.
Methyl tert-butyl ether 55.20.742.5Flammable, potential groundwater contaminant.
Tetrachloroethylene 1211.621.9Probable human carcinogen.

This table provides a starting point for selecting an appropriate alternative. The final choice will depend on a careful evaluation of the experimental needs against the safety and environmental profile of each solvent.

The logical relationship for selecting a suitable solvent alternative is visualized below.

solvent_selection Start Identify Need for Solvent Alternative AppReq Define Application Requirements (e.g., Polarity, Boiling Point) Start->AppReq Safety Evaluate Safety Profile (Toxicity, Flammability) AppReq->Safety Env Assess Environmental Impact (ODP, GWP) Safety->Env Cost Consider Cost and Availability Env->Cost Selection Select Optimal Alternative Cost->Selection

Caption: Decision-making flowchart for selecting a suitable solvent alternative.

Conclusion

Validating the purity of commercial-grade solvents is not merely a procedural formality but a cornerstone of scientific integrity. For compounds like 1,1,2-Trichloro-1-fluoroethane and its alternatives, a thorough understanding of potential impurities and a robust validation protocol are essential for obtaining reliable and reproducible experimental results. By implementing the principles and methodologies outlined in this guide, researchers can enhance the quality of their work and contribute to the advancement of science on a solid foundation of validated data.

References

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Alfa Chemistry. CAS 811-95-0 1-Fluoro-1,1,2-trichloroethane.
  • PubChem. 1,1,2-Trichloro-1-fluoroethane.
  • Wikipedia. 1,1,2-Trichloro-1,2,2-trifluoroethane.
  • ResearchGate. (2015, September 14). What is the best alternative for 1,1,2-trichloro-1,1,2-trifluoroethane as an extractant? -what about tetrachloroethylene?.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2-Trichloro-1-fluoroethane

This guide provides essential, immediate safety and logistical information for the proper management and disposal of 1,1,2-Trichloro-1-fluoroethane (CAS No. 811-95-0).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper management and disposal of 1,1,2-Trichloro-1-fluoroethane (CAS No. 811-95-0). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every step of the disposal process is deliberate, compliant, and fundamentally safe.

Immediate Safety Briefing: Core Principles

1,1,2-Trichloro-1-fluoroethane is a regulated, hazardous chemical with significant health and environmental implications. It is classified as a Class II ozone-depleting substance, and as a spent halogenated solvent, it is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA)[1][2]. Improper disposal, including venting into the atmosphere or drain disposal, is illegal and environmentally damaging[3][4]. The only acceptable terminal disposal method is destruction via a licensed hazardous waste incinerator equipped with specialized flue gas treatment systems[1].

Section 1: Hazard Profile and Regulatory Framework

Understanding the "why" is critical to appreciating the necessity of these protocols. The physical, health, and environmental hazards of 1,1,2-Trichloro-1-fluoroethane dictate its handling and disposal requirements.

Causality: This chemical is a halogenated hydrocarbon. Its carbon-chlorine and carbon-fluorine bonds are strong, making it persistent. Upon combustion, it can break down into highly corrosive and toxic gases, including hydrogen chloride and hydrogen fluoride, necessitating the use of specialized incinerators with afterburners and scrubbers to neutralize these byproducts[1][5]. Furthermore, its classification as an ozone-depleting substance links its handling directly to international protocols and federal laws like the Clean Air Act, which strictly prohibit its release into the atmosphere[1][4][6].

Table 1: Chemical Identification & Key Hazards

Property Value / Classification Source
Chemical Name 1,1,2-Trichloro-1-fluoroethane [1]
CAS Number 811-95-0 [1]
Synonyms 1-Fluoro-1,1,2-trichloroethane [1]
Regulatory Status Class II Ozone-Depleting Substance; Regulated Hazardous Waste [1][7]
Primary Health Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation. [1][8]
Primary Physical Hazards Heating may cause violent rupture of containers. Reacts with alkali metals, finely divided metals (Al, Mg, Zn), and strong bases/oxidizers. [1][9]

| Primary Environmental Hazard | Destroys ozone in the upper atmosphere. Toxic to aquatic organisms. |[1][3] |

Section 2: Pre-Disposal Protocol: Laboratory Waste Management

Proper disposal begins with proper handling and segregation at the point of generation. Adherence to these steps minimizes risk and prevents costly disposal errors.

Expert Insight: The most significant and costly mistake made in laboratory waste management is the commingling of halogenated and non-halogenated solvent waste. The disposal cost for halogenated waste streams can be three times higher or more due to the complex incineration requirements[10]. Strict segregation is not only a compliance issue but also a critical cost-control measure for any research operation.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is in use.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale & Source
Eye/Face Chemical safety goggles and a face shield. Protects against splashes that can cause serious eye irritation.[1][5]
Hand Chemical-impermeable gloves (e.g., Viton®, Barrier®). Prevents skin contact, which can cause irritation and dermatitis.[1][8]
Body Wear suitable protective clothing, such as a chemically resistant lab coat. Protects against skin exposure from spills.[1][5]

| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Prevents inhalation of vapors, which are harmful and can cause respiratory irritation.[1][5] |

Step 2: Waste Segregation and Containerization
  • Designate a Waste Stream: Establish a dedicated waste container exclusively for "Halogenated Solvents." Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste[10].

  • Select the Correct Container: Use a chemically compatible container, such as a polyethylene or polypropylene carboy[9]. Crucially, DO NOT use aluminum or galvanized containers , as the chemical may react with them[9]. The container must have a secure, tight-fitting lid.

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste[10]. Fill in the generator information and list "1,1,2-Trichloro-1-fluoroethane" as a constituent. Keep a running log of all constituents and their estimated percentages on the tag as they are added.

Section 3: Step-by-Step Disposal Workflow

This protocol outlines the compliant pathway from waste generation to final disposal.

Methodology: From Benchtop to Manifest
  • Waste Accumulation:

    • Collect the segregated 1,1,2-Trichloro-1-fluoroethane waste in your properly labeled container.

    • Keep the container closed at all times, except when adding waste[10]. This is a critical EPA requirement to prevent fugitive emissions.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure the container is within a secondary containment bin to mitigate leaks or spills[10].

  • Requesting Disposal:

    • Once the container is full, or if work on the project generating the waste is complete, finalize the hazardous waste tag. Ensure all constituents are listed with percentages totaling 100%.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Provide them with the information from the waste tag.

    • If you do not have an institutional EHS office, you must use a licensed hazardous waste disposal contractor.

  • Professional Removal and Incineration:

    • The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The only environmentally sound and legally compliant disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber[1]. This process ensures the complete destruction of the halogenated organic molecule and the neutralization of the resulting acid gases.

  • Documentation and Record-Keeping:

    • Retain all documentation, including the hazardous waste manifest provided by the disposal contractor. This documentation is your legal proof of proper disposal.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate: Alert personnel and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within it.

    • Contain: Use an inert absorbent material (such as vermiculite, sand, or commercial sorbents) to dike and absorb the spill. Do not use combustible materials like paper towels for large spills[5][11].

    • Collect: Using spark-proof tools, carefully collect the absorbed material and place it in a sealable, properly labeled container for disposal as hazardous waste[1][8].

    • Decontaminate: Clean the spill area with soap and water[11].

    • Report: Report the incident to your EHS department.

  • Personnel Exposure:

    • Inhalation: Immediately move the affected person to fresh air. Seek medical attention[1].

    • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[3][11].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper management of 1,1,2-Trichloro-1-fluoroethane waste.

G Workflow for 1,1,2-Trichloro-1-fluoroethane Disposal start Waste Generation (1,1,2-Trichloro-1-fluoroethane) ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Halogenated Stream Only) ppe->segregate container 3. Select & Pre-Label Compatible Container segregate->container accumulate 4. Accumulate in SAA (Closed, Secondary Containment) container->accumulate request 5. Finalize Tag & Request Pickup (EHS) accumulate->request end 6. Document Manifest & Confirm Destruction request->end

Caption: A procedural flowchart for the safe and compliant disposal of 1,1,2-Trichloro-1-fluoroethane.

References

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Material Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET: 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific.

  • 1,1,2-Trichlorotrifluoroethane - Safety Data Sheet. SynQuest Laboratories.

  • 1,1,2-Trichloro-1-fluoroethane - Safety Data Sheet. SynQuest Laboratories.

  • 1,1,2-Trichloro-1-fluoroethane SDS, 811-95-0 Safety Data Sheets. ECHEMI.

  • 1,1,2-trichloro-1,2,2-trifluoroethane - Report. CAMEO Chemicals, NOAA.

  • RO 13579. U.S. Environmental Protection Agency. [URL: https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/E442037237A5940B852576730058B237/B235084912A34693852576730059379D/ FILE/13579.pdf)
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • CFC RECYCLING - OSU EHS. The Ohio State University.

  • Dispose of Refrigerant Right. Cuyahoga Recycles.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Delaware Health and Social Services.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.

  • How to Get Rid of Freon From Refrigerators and Air Conditioners. Dumpsters.com.

  • How to Properly Dispose of Refrigerant. Engineer Fix.

  • How Do You Dispose Of Refrigerants Properly? Civil Engineering Explained.

  • Fact sheet: 1,1,2-trichloroethane. Public Services and Procurement Canada.

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine.

  • Refrigeration Equipment and Appliance Disposal. University of Utah.

  • Halogenated Solvents in Laboratories. Temple University.

  • Ozone-Depleting Substances. U.S. Environmental Protection Agency.

  • Phaseout of Class II Ozone-Depleting Substances. U.S. Environmental Protection Agency.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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